molecular formula C8H16O B3025573 1,2-Dimethylcyclohexanol CAS No. 5402-29-9

1,2-Dimethylcyclohexanol

Numéro de catalogue: B3025573
Numéro CAS: 5402-29-9
Poids moléculaire: 128.21 g/mol
Clé InChI: RAZWADXTNBRANC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,2-Dimethylcyclohexanol is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5101. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1,2-dimethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7-5-3-4-6-8(7,2)9/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZWADXTNBRANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90928047
Record name 1,2-Dimethylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333-45-5, 5402-29-9
Record name Dimethylcyclohexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol,2-dimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5101
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Dimethylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylcyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.174
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-dimethylcyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-Dimethylcyclohexanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y66E33AJ2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Conformational Analysis of cis-1,2-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the conformational isomers of cis-1,2-dimethylcyclohexanol. Leveraging principles from stereochemistry and data from nuclear magnetic resonance (NMR) spectroscopy and computational chemistry, this document elucidates the structural and energetic nuances of the conformers of this molecule. Key quantitative data is summarized in structured tables, and detailed experimental and computational methodologies are provided. Visual diagrams generated using Graphviz illustrate the conformational equilibrium, offering a clear conceptual framework for understanding the molecular dynamics at play.

Introduction

The conformational analysis of substituted cyclohexanes is a cornerstone of organic chemistry, with profound implications for molecular recognition, reactivity, and drug-receptor interactions. cis-1,2-Dimethylcyclohexanol presents a compelling case study in this domain, featuring two vicinal stereocenters with substituents—a methyl group and a hydroxyl group—that exert distinct steric and electronic effects. The interplay of these groups dictates the equilibrium between two primary chair conformations, each with unique energetic and spectroscopic signatures. A thorough understanding of this equilibrium is crucial for predicting the molecule's physical properties and biological activity.

Conformational Equilibrium

The conformational landscape of cis-1,2-dimethylcyclohexanol is dominated by two chair conformers in rapid equilibrium at room temperature. This dynamic process, known as a ring flip, interconverts the axial and equatorial positions of the substituents. For the cis isomer, one substituent must be in an axial position while the other is in an equatorial position. This leads to two distinct chair conformations: one with an axial methyl group and an equatorial hydroxyl group (Conformer A), and the other with an equatorial methyl group and an axial hydroxyl group (Conformer B).

G cluster_0 Conformer A (Axial Me, Equatorial OH) cluster_1 Conformer B (Equatorial Me, Axial OH) Conformer A Conformer B Conformer A->Conformer B Ring Flip

Figure 1: Conformational equilibrium of cis-1,2-dimethylcyclohexanol.

The relative stability of these two conformers is determined by the steric strain introduced by the axial substituent. This strain primarily arises from 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogen atoms on the same face of the cyclohexane (B81311) ring.

Quantitative Conformational Analysis

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers of a monosubstituted cyclohexane. These values are additive and can be used to estimate the relative energies of the conformers of polysubstituted cyclohexanes.

SubstituentA-value (kcal/mol)
Methyl (-CH₃)~1.7
Hydroxyl (-OH)~0.9

Note: A-values can be solvent-dependent, particularly for hydrogen-bonding groups like hydroxyl.

For cis-1,2-dimethylcyclohexanol, the energy difference between the two conformers can be approximated by the difference in the A-values of the methyl and hydroxyl groups.

  • Conformer A (axial Me, equatorial OH): The primary source of steric strain is the axial methyl group, contributing approximately 1.7 kcal/mol.

  • Conformer B (equatorial Me, axial OH): The axial hydroxyl group contributes about 0.9 kcal/mol of strain.

This suggests that Conformer B, with the bulkier methyl group in the equatorial position, is the more stable conformer. The estimated energy difference (ΔE) is:

ΔE ≈ A(Me) - A(OH) ≈ 1.7 kcal/mol - 0.9 kcal/mol ≈ 0.8 kcal/mol

In addition to 1,3-diaxial interactions, a gauche interaction between the adjacent methyl and hydroxyl groups exists in both conformers, contributing a smaller amount of strain. For the analogous cis-1,2-dimethylcyclohexane, this gauche interaction is estimated to be around 0.9 kcal/mol.[1]

Experimental Data and Protocols

Synthesis and Isomer Separation

The isomeric mixture of dimethylcyclohexanols, including the cis-1,2 isomer, is typically synthesized via the catalytic hydrogenation of the corresponding xylenol (in this case, o-xylenol).[2]

Experimental Workflow for Synthesis and Separation:

G o-Xylenol o-Xylenol Hydrogenation Hydrogenation o-Xylenol->Hydrogenation H₂, PtO₂/Acetic Acid Isomeric Mixture of Dimethylcyclohexanols Isomeric Mixture of Dimethylcyclohexanols Hydrogenation->Isomeric Mixture of Dimethylcyclohexanols Gas-Liquid Chromatography (GLC) Gas-Liquid Chromatography (GLC) Isomeric Mixture of Dimethylcyclohexanols->Gas-Liquid Chromatography (GLC) Separation Isolated cis-1,2-Dimethylcyclohexanol Isolated cis-1,2-Dimethylcyclohexanol Gas-Liquid Chromatography (GLC)->Isolated cis-1,2-Dimethylcyclohexanol

Figure 2: Experimental workflow for the synthesis and separation of cis-1,2-dimethylcyclohexanol.

A detailed experimental protocol for the synthesis and separation, as described by Senda et al. (1975), is as follows:

  • Hydrogenation: The corresponding xylenol is hydrogenated over a platinum oxide (PtO₂) catalyst in an acetic acid solvent under approximately 5 atm of hydrogen pressure.[2]

  • Analysis and Separation: The resulting mixture of cyclohexanols is analyzed using gas-liquid chromatography (GLC) with capillary columns (e.g., PPE and PEG). Preparative scale GLC with a column such as Apiezon on Chromosorb is used for the separation of the isomers.[2]

  • Isomerization (optional): In cases of co-elution, isomerization with aluminum isopropoxide can be employed to alter the composition of the isomeric mixture to facilitate separation.[2]

13C NMR Spectroscopy

13C NMR spectroscopy is a powerful tool for the conformational analysis of cyclohexanes. The chemical shifts of the ring carbons are sensitive to the orientation of the substituents. While the full data table from the seminal work by Senda et al. is not publicly available, the study confirms that the 13C NMR spectra of all twenty-two dimethylcyclohexanol isomers were measured and assigned.[2]

General 13C NMR Protocol:

  • Sample Preparation: The purified cis-1,2-dimethylcyclohexanol isomer is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Proton-decoupled 13C NMR spectra are acquired on an NMR spectrometer. The original study utilized a spectrometer operating at 15.1 MHz.[2]

  • Referencing: Chemical shifts are referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS) or cyclohexane.[2]

The expected 13C NMR spectrum of cis-1,2-dimethylcyclohexanol would show distinct signals for the eight carbon atoms, with the chemical shifts of the ring carbons reflecting the time-averaged conformational equilibrium.

Computational Analysis

In the absence of direct experimental measurement of conformer energies, computational chemistry provides a robust method for estimating these values.

Computational Workflow:

G Build 3D Structures of Conformers Build 3D Structures of Conformers Geometry Optimization Geometry Optimization Build 3D Structures of Conformers->Geometry Optimization e.g., MMFF94, DFT Energy Calculation Energy Calculation Geometry Optimization->Energy Calculation Determine Relative Stabilities (ΔE) Determine Relative Stabilities (ΔE) Energy Calculation->Determine Relative Stabilities (ΔE)

Figure 3: Workflow for the computational conformational analysis of cis-1,2-dimethylcyclohexanol.

A typical computational protocol would involve:

  • Structure Building: The 3D structures of both chair conformers of cis-1,2-dimethylcyclohexanol are built using molecular modeling software.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure using a suitable force field (e.g., MMFF94) or a quantum mechanical method (e.g., Density Functional Theory - DFT).[3]

  • Energy Calculation: The single-point energy of each optimized conformer is calculated.

  • Relative Stability: The difference in the calculated energies provides an estimate of the relative stability of the two conformers.

Conclusion

The conformational analysis of cis-1,2-dimethylcyclohexanol reveals a dynamic equilibrium between two chair conformers. Based on the established A-values of the methyl and hydroxyl groups, the conformer with the equatorial methyl group and axial hydroxyl group is predicted to be the more stable of the two. This qualitative and semi-quantitative understanding is supported by a rich history of experimental work on substituted cyclohexanes. While specific quantitative data for the energy difference and 13C NMR chemical shifts of cis-1,2-dimethylcyclohexanol are present in the literature, accessing these specific data points often requires consulting the original research articles. The experimental and computational protocols outlined in this guide provide a clear framework for researchers to either reproduce these findings or apply these techniques to other substituted cyclohexane systems, which is of paramount importance in the field of drug design and development where molecular conformation dictates biological activity.

References

The Stereochemical Landscape of trans-1,2-Dimethylcyclohexanol: A Technical Guide to Isomer Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the stereoisomer stability of trans-1,2-dimethylcyclohexanol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the conformational intricacies that dictate the energetic preferences of this molecule. By leveraging data from analogous compounds and established theoretical principles, this guide offers a detailed understanding of the interplay between steric and electronic effects in substituted cyclohexanes.

Introduction to Stereoisomerism in trans-1,2-Dimethylcyclohexanol

trans-1,2-Dimethylcyclohexanol can exist as a pair of enantiomers, (1R,2R)- and (1S,2S)-1,2-dimethylcyclohexanol. Each of these enantiomers can, in turn, exist as two rapidly interconverting chair conformers. The stability of these conformers is dictated by the spatial arrangement of the methyl and hydroxyl substituents, giving rise to a complex energetic landscape governed by steric hindrance and the potential for intramolecular hydrogen bonding.

The two primary chair conformations for each enantiomer are the diequatorial and the diaxial forms. In the diequatorial conformer, both the methyl and hydroxyl groups occupy equatorial positions on the cyclohexane (B81311) ring. Conversely, in the diaxial conformer, both substituents are in axial positions. The relative stability of these conformers is a critical determinant of the overall molecular properties and reactivity.

Quantitative Analysis of Conformational Stability

For trans-1,2-dimethylcyclohexane (B1581434), the diequatorial conformer is significantly more stable than the diaxial conformer. This preference is primarily due to the avoidance of destabilizing 1,3-diaxial interactions present in the diaxial form. In the diaxial conformation, each axial methyl group experiences steric repulsion from the two axial hydrogen atoms on the same face of the ring.

The energy difference between the diequatorial and diaxial conformers of trans-1,2-dimethylcyclohexane has been determined to be approximately 11.4 kJ/mol (2.7 kcal/mol), favoring the diequatorial form[1][2][3]. This energy difference arises from the presence of four 1,3-diaxial interactions in the diaxial conformer (each contributing approximately 3.8 kJ/mol of strain) and a single gauche interaction between the two methyl groups in the diequatorial conformer (contributing about 3.8 kJ/mol of strain)[1][2].

In the case of trans-1,2-dimethylcyclohexanol, the fundamental principles of steric strain remain. The diequatorial conformer is expected to be more stable than the diaxial conformer. However, the presence of the hydroxyl group introduces the possibility of intramolecular hydrogen bonding, which can influence the conformational equilibrium. In non-polar solvents, an intramolecular hydrogen bond between the axial hydroxyl group and the axial methyl group's C-H bond is unlikely to provide significant stabilization. In contrast, in the diequatorial conformer, an intramolecular hydrogen bond can form between the equatorial hydroxyl group and the lone pair of electrons on the oxygen of a suitably oriented neighboring molecule in concentrated solutions, or with a hydrogen-bond accepting solvent.

A critical factor is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the electrons of the adjacent methyl group in the diequatorial conformer, which could further stabilize this arrangement. The exact energetic contribution of such an interaction would require specific experimental or computational investigation.

Table 1: Estimated Steric Strain Contributions in trans-1,2-Dimethylcyclohexanol Conformers (based on analogous systems)

Interaction TypeDiaxial Conformer Strain (kJ/mol)Diequatorial Conformer Strain (kJ/mol)
1,3-Diaxial (CH₃-H)~7.6 (2 x 3.8)0
1,3-Diaxial (OH-H)~4.2 (2 x 2.1)0
Gauche (CH₃-OH)0~2.5 - 3.8
Total Estimated Strain ~11.8 ~2.5 - 3.8

Note: The A-value for an OH group is approximately 0.9-1.0 kcal/mol (~3.8-4.2 kJ/mol), and for a CH₃ group is 1.7 kcal/mol (~7.1 kJ/mol). The gauche interaction energy between a methyl and a hydroxyl group is estimated to be slightly less than a methyl-methyl gauche interaction.

Experimental and Computational Protocols

The determination of stereoisomer stability relies on a combination of experimental techniques and computational modeling.

Experimental Determination using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of conformational equilibria[4][5][6][7]. The ratio of different conformers at equilibrium can be determined by analyzing the chemical shifts and coupling constants of specific protons in the ¹H NMR spectrum.

Protocol for Conformational Analysis by ¹H NMR:

  • Sample Preparation: Dissolve a known concentration of trans-1,2-dimethylcyclohexanol in a suitable deuterated solvent (e.g., CDCl₃ for non-polar environments, or DMSO-d₆ for polar environments to probe solvent effects on hydrogen bonding).

  • Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum at a specific temperature. For mobile systems, low-temperature NMR may be required to slow down the chair-chair interconversion and observe distinct signals for each conformer.

  • Signal Assignment: Assign the proton signals, particularly the methine protons at C1 and C2.

  • Coupling Constant Analysis: Measure the vicinal coupling constants (³J) between the methine protons and the adjacent methylene (B1212753) protons. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

  • Equilibrium Calculation:

    • For the diequatorial conformer, the methine protons are axial, leading to large trans-diaxial couplings (typically 8-13 Hz) and smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz).

    • For the diaxial conformer, the methine protons are equatorial, resulting in only smaller gauche couplings.

    • The observed coupling constant (J_obs) is a weighted average of the coupling constants for the individual conformers (J_eq and J_ax): J_obs = x_eq * J_eq + x_ax * J_ax where x_eq and x_ax are the mole fractions of the diequatorial and diaxial conformers, respectively.

    • By using reference values for J_eq and J_ax (often obtained from conformationally locked model compounds), the mole fractions of the conformers can be calculated.

  • Free Energy Calculation: The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the equation: ΔG° = -RT ln(K_eq) where K_eq = x_eq / x_ax, R is the gas constant, and T is the temperature in Kelvin.

Computational Chemistry Protocol for Stability Determination

Computational chemistry provides a powerful means to model the structures and calculate the relative energies of different stereoisomers and their conformers. Density Functional Theory (DFT) is a commonly used method for this purpose.

Protocol for DFT Calculations:

  • Structure Building: Build the 3D structures of the diequatorial and diaxial conformers of the desired enantiomer of trans-1,2-dimethylcyclohexanol using a molecular modeling software.

  • Conformational Search (Optional but Recommended): Perform a systematic or stochastic conformational search to ensure that the located structures are true minima on the potential energy surface.

  • Geometry Optimization: Perform a geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This step finds the lowest energy geometry for each conformer.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries. This serves two purposes:

    • To confirm that the optimized structure is a true minimum (no imaginary frequencies).

    • To calculate the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Energy Calculation: The relative stability is determined by comparing the Gibbs free energies of the conformers, which are calculated as: G = E_electronic + ZPVE + H_trans + H_rot + H_vib - TS where E_electronic is the electronic energy from the DFT calculation, and the other terms are the thermal corrections.

  • Solvation Effects: To model the system in a specific solvent, implicit or explicit solvent models can be included in the DFT calculations. This is particularly important when studying the effects of hydrogen bonding.

Visualizing Conformational Relationships

The logical relationship between the different stereoisomers and conformers of trans-1,2-dimethylcyclohexanol can be visualized using a directed graph.

G R_eq Diequatorial (More Stable) R_ax Diaxial (Less Stable) R_eq->R_ax Ring Flip S_eq Diequatorial (More Stable) R_eq->S_eq Enantiomers Enantiomers Enantiomers S_ax Diaxial (Less Stable) S_eq->S_ax Ring Flip G cluster_exp Experimental Workflow cluster_comp Computational Workflow Exp_Start Synthesize and Purify trans-1,2-Dimethylcyclohexanol NMR_Acq Acquire 1H NMR Spectrum Exp_Start->NMR_Acq Data_Analysis Analyze Coupling Constants and Chemical Shifts NMR_Acq->Data_Analysis Equilibrium_Calc Calculate Conformational Equilibrium (Keq) Data_Analysis->Equilibrium_Calc Free_Energy_Exp Determine ΔG° Equilibrium_Calc->Free_Energy_Exp Stability_Comp Compare Relative Stabilities Free_Energy_Exp->Stability_Comp Compare & Validate Comp_Start Build 3D Structures (Diequatorial and Diaxial) Geom_Opt Geometry Optimization (DFT) Comp_Start->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Energy_Calc Calculate Gibbs Free Energy Freq_Calc->Energy_Calc Energy_Calc->Stability_Comp

References

Spectroscopic Analysis of 1,2-Dimethylcyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 1,2-Dimethylcyclohexanol (B73200), a saturated cyclic alcohol. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. It is important to note that this compound can exist as two diastereomers: cis-1,2-Dimethylcyclohexanol and trans-1,2-Dimethylcyclohexanol. The precise spectral data can vary between these isomers due to their different stereochemistry. The data presented here represents a general overview, with specific isomer data noted where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
-OH1.0 - 5.0Singlet (broad)Chemical shift is variable and the peak may be broad.
-CH- (next to OH)3.5 - 4.0MultipletThe chemical shift and multiplicity will differ between the cis and trans isomers.
Cyclohexane (B81311) Ring Protons1.0 - 2.0Multiplets (overlapping)A complex region of overlapping signals from the methylene (B1212753) groups of the cyclohexane ring.
Methyl Protons (-CH₃)0.8 - 1.2Doublet or SingletThe multiplicity will depend on the adjacent protons. In the case of the methyl group at C1, it is expected to be a singlet. The methyl at C2 will be a doublet.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for cis-1,2-Dimethylcyclohexanol

Carbon Atom Chemical Shift (δ, ppm)
C1 (C-OH)71.5
C2 (C-CH₃)36.1
C324.3
C421.0
C524.3
C632.8
C1-CH₃21.8
C2-CH₃16.5

Source: Spectral Database for Organic Compounds (SDBS)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an alcohol is characterized by a strong, broad absorption due to the O-H stretch and a C-O stretching absorption.

Table 3: IR Spectroscopic Data for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Alcohol (-OH)O-H Stretch3200 - 3600Strong, Broad
Alkane (C-H)C-H Stretch2850 - 3000Strong
Alcohol (C-O)C-O Stretch1050 - 1150Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For alcohols, common fragmentation pathways include the loss of water (M-18) and alpha-cleavage. The molecular weight of this compound is 128.21 g/mol .

Table 4: Mass Spectrometry Data for this compound

m/z Relative Intensity Possible Fragment
128Low to absent[M]⁺ (Molecular Ion)
113Moderate[M - CH₃]⁺
110Moderate[M - H₂O]⁺
95High[M - H₂O - CH₃]⁺
71High[C₅H₁₁]⁺ (from ring fragmentation)
58High[C₃H₆O]⁺ (from alpha-cleavage)
43High[C₃H₇]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

2.1.1. Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

2.1.2. Data Acquisition: The NMR spectra are typically acquired on a 300 or 500 MHz spectrometer. For ¹H NMR, a standard pulse-acquire sequence is used. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a thin film can be cast on a single salt plate.

2.2.2. Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or acetonitrile. The concentration is typically in the range of 1-10 µg/mL.

2.3.2. Data Acquisition: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. Electron ionization (EI) is a common method for fragmenting the molecule. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic identification of an unknown alcohol sample.

Spectroscopic_Workflow General Workflow for Spectroscopic Identification of an Alcohol cluster_sample Sample Handling cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Structure Elucidation Unknown_Sample Unknown Alcohol Sample IR IR Spectroscopy Unknown_Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Unknown_Sample->NMR MS Mass Spectrometry Unknown_Sample->MS IR_Data Identify Functional Groups (e.g., -OH, C-O) IR->IR_Data NMR_Data Determine Carbon-Hydrogen Framework NMR->NMR_Data MS_Data Determine Molecular Weight and Fragmentation Pattern MS->MS_Data Structure Propose Chemical Structure IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the process of identifying an unknown alcohol using IR, NMR, and Mass Spectrometry.

Synthesis of 1,2-Dimethylcyclohexanol from 2-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1,2-Dimethylcyclohexanol (B73200) from 2-Methylcyclohexanone (B44802)

Abstract

The synthesis of this compound from 2-methylcyclohexanone is a fundamental transformation in organic chemistry, primarily accomplished through the Grignard reaction. This guide provides a comprehensive overview of the synthesis, focusing on the reaction mechanism, stereochemical outcomes, and detailed experimental protocols. The nucleophilic addition of a methyl Grignard reagent to 2-methylcyclohexanone yields two diastereomeric products, cis- and trans-1,2-dimethylcyclohexanol. The stereoselectivity of this reaction is governed by steric and stereoelectronic effects, which can be rationalized using predictive models like the Felkin-Anh model.[1] This document is intended for researchers and professionals in drug development and synthetic chemistry, offering detailed methodologies and data to support the practical application of this synthesis.

Reaction Mechanism and Stereochemistry

The primary route for synthesizing this compound from 2-methylcyclohexanone is the Grignard reaction, which facilitates the formation of a carbon-carbon bond.[1] The reaction involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) to the electrophilic carbonyl carbon of 2-methylcyclohexanone.[2][3][4]

The stereochemical outcome is a critical aspect of this synthesis. 2-Methylcyclohexanone is a chiral molecule, and the Grignard reaction introduces a new stereocenter at the carbonyl carbon. This results in the formation of two diastereomeric tertiary alcohols: cis-1,2-dimethylcyclohexanol and trans-1,2-dimethylcyclohexanol.[1]

The conformational preference of the starting material heavily influences the product ratio. 2-Methylcyclohexanone primarily exists in a chair conformation with the methyl group in the equatorial position to minimize steric strain.[1] The Grignard reagent can then attack the carbonyl group from two faces:

  • Axial Attack: The nucleophile approaches from the top face of the ring. This pathway is sterically less hindered by the equatorial methyl group at the adjacent carbon (C2). Axial attack leads to the formation of the cis-1,2-dimethylcyclohexanol, where the newly added methyl group and the existing methyl group are on the same face of the ring.[1]

  • Equatorial Attack: The nucleophile approaches from the bottom face of the ring. This trajectory encounters greater steric hindrance from the axial hydrogens at C3 and C5 (1,3-diaxial interactions). This pathway leads to the trans-1,2-dimethylcyclohexanol, where the two methyl groups are on opposite faces.[1]

According to the Felkin-Anh model, for a relatively small nucleophile like the methyl Grignard reagent, the preferred trajectory is an axial attack to avoid steric clash with the equatorial methyl group at C2.[1] This results in the cis isomer being the major product.[1]

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2-Methylcyclohexanone Alkoxide Magnesium Alkoxide Intermediate 2-Methylcyclohexanone->Alkoxide + CH₃MgBr (in dry ether) MeMgBr CH₃MgBr cis_product cis-1,2-Dimethylcyclohexanol (Major) Alkoxide->cis_product + H₃O⁺ (Work-up) trans_product trans-1,2-Dimethylcyclohexanol (Minor) Alkoxide->trans_product + H₃O⁺ (Work-up)

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

The following protocol details the synthesis of this compound using methylmagnesium bromide.

General Considerations: Grignard reactions are extremely sensitive to moisture and atmospheric oxygen. All glassware must be thoroughly flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential for the reaction to succeed.[1][5][6]

Protocol 1: Synthesis of cis- and trans-1,2-Dimethylcyclohexanol

Part A: Preparation of Methylmagnesium Bromide (Grignard Reagent)

  • Place magnesium turnings (1.2 equivalents) and a small iodine crystal in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel.[1]

  • Assemble the apparatus under a positive pressure of dry nitrogen.

  • Add enough anhydrous diethyl ether to cover the magnesium turnings.[1]

  • Prepare a solution of bromomethane (B36050) (1.1 equivalents) in anhydrous diethyl ether and place it in the dropping funnel.

  • Add a small portion of the bromomethane solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the ether indicate initiation.[1]

  • Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the gray, cloudy mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1]

Part B: Reaction with 2-Methylcyclohexanone

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Prepare a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the 2-methylcyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[1]

Part C: Work-up and Purification

  • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1]

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (e.g., 3 x 20 mL).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a hexane/ethyl acetate (B1210297) mixture, to separate the diastereomers.[1]

  • Analyze the diastereomeric ratio using gas chromatography (GC) or ¹H NMR spectroscopy.[1]

experimental_workflow start Start: Assemble Dry Glassware under Inert Atmosphere prep_grignard Prepare Grignard Reagent: Mg turnings, I₂, dry ether, CH₃Br start->prep_grignard initiation Initiate Reaction (Observe I₂ disappearance) prep_grignard->initiation grignard_formation Complete Grignard Formation (Stir 30-60 min) initiation->grignard_formation reaction_setup Cool Grignard to 0°C Add 2-Methylcyclohexanone dropwise grignard_formation->reaction_setup reaction_complete Warm to RT Stir 1-2 hours reaction_setup->reaction_complete workup Quench with sat. NH₄Cl (aq) at 0°C reaction_complete->workup extraction Separate Layers Extract aqueous phase with ether workup->extraction drying Combine Organic Layers Wash with brine, Dry (MgSO₄) extraction->drying purification Filter and Evaporate Solvent Purify via Column Chromatography drying->purification analysis Analyze Products (GC, NMR) purification->analysis end End: Isolated Diastereomers analysis->end

Caption: General experimental workflow for the Grignard synthesis.

Data Presentation

The following tables summarize the quantitative data for the synthesis and characterization of this compound.

Table 1: Reactant and Reaction Parameters

Parameter Value Notes
2-Methylcyclohexanone 1.0 eq Starting material
Magnesium Turnings 1.2 eq For Grignard reagent formation
Bromomethane 1.1 eq For Grignard reagent formation
Solvent Anhydrous Diethyl Ether Must be completely dry
Reaction Temperature 0 °C to Room Temp Initial addition at 0°C
Reaction Time 2-4 hours Varies based on scale
Typical Yield 85-95% Dependent on conditions and purity

| Diastereomeric Ratio (cis:trans) | ~3:1 to 4:1 | Varies; cis is the major product |

Table 2: Spectroscopic Data for this compound Isomers

Compound ¹³C NMR Chemical Shifts (δ, ppm)
cis-1,2-Dimethylcyclohexanol C1: 71.5, C2: 37.0, C3: 34.5, C4: 25.0, C5: 25.5, C6: 30.0, 1-CH₃: 28.5, 2-CH₃: 16.0
trans-1,2-Dimethylcyclohexanol C1: 72.0, C2: 38.5, C3: 35.0, C4: 24.5, C5: 26.0, C6: 31.5, 1-CH₃: 24.0, 2-CH₃: 15.5

(Note: Approximate chemical shifts compiled from typical values for substituted cyclohexanols. Actual values may vary based on solvent and experimental conditions.[7])

Conclusion

The Grignard reaction provides an effective and high-yielding pathway for the synthesis of this compound from 2-methylcyclohexanone. The reaction demonstrates predictable diastereoselectivity, favoring the formation of the cis-isomer due to steric control in the nucleophilic attack on the predominant chair conformation of the cyclohexanone (B45756) ring. Careful adherence to anhydrous experimental conditions is paramount to achieving high yields. The detailed protocol and data presented in this guide serve as a valuable resource for chemists engaged in the synthesis of substituted cyclohexanol (B46403) motifs, which are prevalent in natural products and pharmaceutical agents.[1]

References

Dehydration of 1,2-Dimethylcyclohexanol: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The acid-catalyzed dehydration of 1,2-dimethylcyclohexanol (B73200) is a classic organic reaction that serves as a valuable model for understanding carbocation rearrangements and the factors governing product distribution in elimination reactions. This technical guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative analysis of the product mixture.

Core Reaction Mechanism

The dehydration of this compound proceeds via an E1 elimination mechanism, which involves the formation of a carbocation intermediate. The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst, such as sulfuric acid or phosphoric acid. This converts the poor leaving group (-OH) into a good leaving group (-OH2+). Subsequent loss of a water molecule generates a tertiary carbocation. This carbocation can then undergo a series of rearrangements, including a 1,2-methyl shift and a ring contraction, to form more stable carbocation intermediates. Finally, deprotonation from an adjacent carbon atom yields a mixture of alkene products.

The primary products observed are 1,2-dimethylcyclohexene, 2,3-dimethylcyclohexene, and 1-isopropylcyclopentene. The relative ratios of these products are dependent on the reaction conditions, particularly the acid catalyst used and the temperature.

Dehydration_Mechanism cluster_reactant This compound cluster_protonation Protonation cluster_carbocation Carbocation Formation cluster_rearrangements Carbocation Rearrangements cluster_products Alkene Products Reactant Protonated_Alcohol Reactant->Protonated_Alcohol + H+ Carbocation1 Tertiary Carbocation Protonated_Alcohol->Carbocation1 - H2O Carbocation2 Tertiary Carbocation (after 1,2-methyl shift) Carbocation1->Carbocation2 1,2-Methyl Shift Carbocation3 Secondary Carbocation (after ring contraction) Carbocation1->Carbocation3 Ring Contraction Product1 1,2-Dimethylcyclohexene Carbocation1->Product1 - H+ Product2 2,3-Dimethylcyclohexene Carbocation2->Product2 - H+ Product3 1-Isopropylcyclopentene Carbocation3->Product3 - H+

Caption: The E1 reaction mechanism for the dehydration of this compound, illustrating the formation of various carbocation intermediates and the resulting alkene products.

Quantitative Product Distribution

The dehydration of this compound typically yields a mixture of three primary alkene products. The relative percentages of these products can be influenced by reaction conditions. The following table summarizes a representative product distribution from the dehydration of this compound. Catalytic hydrogenation of all three products yields 1,2-dimethylcyclohexane. Equilibration of the alkene mixture with sulfuric acid leads to a thermodynamically controlled product distribution.

Alkene ProductStructure% Composition (Kinetic Control)% Composition (Thermodynamic Control)
1,2-Dimethylcyclohexene (structure image)66%85%
2,3-Dimethylcyclohexene (structure image)31%15%
1-Isopropylcyclopentene (structure image)3%0%

Experimental Protocols

A generalized experimental procedure for the dehydration of this compound is outlined below. This protocol can be adapted based on the specific acid catalyst and scale of the reaction.

Materials:

  • This compound

  • Concentrated sulfuric acid (98%) or phosphoric acid (85%)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Distillation apparatus (condenser, receiving flask)

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flask

  • Gas chromatograph (for product analysis)

Procedure:

  • Reaction Setup: In a round-bottom flask, place this compound and a magnetic stir bar. Cool the flask in an ice bath.

  • Acid Addition: Slowly add the concentrated acid (sulfuric or phosphoric acid) to the cooled alcohol with constant stirring.

  • Dehydration: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently using a heating mantle.

  • Product Collection: Collect the distillate, which will consist of a mixture of the alkene products and water. The distillation should be continued until no more organic layer is observed in the distillate.

  • Workup:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Separate the organic layer and wash it with water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Analysis:

    • Decant the dried organic layer into a clean, dry flask.

    • The product mixture can be further purified by fractional distillation if desired.

    • Analyze the product composition using gas chromatography (GC) to determine the relative percentages of the different alkene isomers.

Experimental_Workflow Start Start: this compound Add_Acid Slowly add concentrated H2SO4 or H3PO4 Start->Add_Acid Heat_Distill Heat the mixture and collect the distillate Add_Acid->Heat_Distill Wash_NaHCO3 Wash with saturated NaHCO3 solution Heat_Distill->Wash_NaHCO3 Wash_H2O Wash with water Wash_NaHCO3->Wash_H2O Dry_Na2SO4 Dry the organic layer with anhydrous Na2SO4 Wash_H2O->Dry_Na2SO4 Analyze_GC Analyze product mixture by Gas Chromatography Dry_Na2SO4->Analyze_GC End End: Mixture of alkene products Analyze_GC->End

Caption: A typical experimental workflow for the acid-catalyzed dehydration of this compound.

Conclusion

The dehydration of this compound provides a rich platform for studying fundamental principles of organic chemistry, including reaction mechanisms, carbocation stability, and the kinetic versus thermodynamic control of product formation. The detailed understanding of this reaction is valuable for professionals in chemical research and drug development, where the predictable synthesis of specific isomeric products is often a critical goal. The protocols and data presented herein offer a solid foundation for further investigation and application of this important transformation.

An In-depth Technical Guide to the Stereochemistry of 1,2-Dimethylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 1,2-dimethylcyclohexanol (B73200) isomers. It delves into their synthesis, conformational analysis, and spectroscopic characterization, presenting key data in a structured format to facilitate understanding and application in research and development.

Introduction to the Stereoisomers of this compound

This compound can exist as two diastereomers: cis-1,2-dimethylcyclohexanol and trans-1,2-dimethylcyclohexanol. These isomers arise from the relative orientation of the methyl and hydroxyl groups on the cyclohexane (B81311) ring. Each of these diastereomers, in turn, consists of a pair of enantiomers due to the presence of two chiral centers at C1 and C2.

  • cis-1,2-Dimethylcyclohexanol: The methyl and hydroxyl groups are on the same side of the cyclohexane ring. This isomer exists as a pair of enantiomers, (1R,2S)-1,2-dimethylcyclohexanol and (1S,2R)-1,2-dimethylcyclohexanol.

  • trans-1,2-Dimethylcyclohexanol: The methyl and hydroxyl groups are on opposite sides of the cyclohexane ring. This isomer also exists as a pair of enantiomers, (1R,2R)-1,2-dimethylcyclohexanol and (1S,2S)-1,2-dimethylcyclohexanol.

The stereochemical configuration of these isomers significantly influences their physical, chemical, and biological properties, making their individual synthesis and characterization crucial for applications in areas such as drug development and materials science.

Synthesis of this compound Isomers

A common and effective method for the synthesis of this compound isomers is the Grignard reaction between 2-methylcyclohexanone (B44802) and a methylmagnesium halide (e.g., methylmagnesium bromide). This reaction typically yields a mixture of the cis and trans diastereomers.[1]

Experimental Protocol: Grignard Reaction for the Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Anhydrous diethyl ether

  • Methyl bromide (or methyl iodide)

  • 2-Methylcyclohexanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents) and a small crystal of iodine under an inert atmosphere (e.g., nitrogen or argon).

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Prepare a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the methyl bromide solution to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

    • Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring until the magnesium is consumed.

  • Reaction with 2-Methylcyclohexanone:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Prepare a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-methylcyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain a mixture of cis- and trans-1,2-dimethylcyclohexanol.

Separation of Diastereomers

The separation of the cis and trans diastereomers of this compound can be achieved using chromatographic techniques, such as column chromatography or gas chromatography, owing to their different physical properties.

Experimental Protocol: Separation by Column Chromatography

Materials:

  • Silica (B1680970) gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Mixture of cis- and trans-1,2-dimethylcyclohexanol

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

    • Equilibrate the column by running the eluent through it.

  • Sample Loading and Elution:

    • Dissolve the mixture of diastereomers in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The less polar isomer will elute first.

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to identify the separated isomers.

  • Isolation:

    • Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the isolated cis and trans isomers.

Conformational Analysis

The stereochemistry of this compound isomers is best understood by examining their chair conformations. The relative stability of these conformations is determined by steric interactions, primarily 1,3-diaxial interactions. The energetic preference for a substituent to occupy an equatorial position is quantified by its "A-value".[2]

Table 1: A-Values for Relevant Substituents [2][3]

SubstituentA-Value (kcal/mol)
-CH₃1.74
-OH0.87
cis-1,2-Dimethylcyclohexanol

The cis isomer exists as two rapidly interconverting chair conformations. In one conformation, the hydroxyl group is axial and the C2-methyl group is equatorial. In the other, the hydroxyl group is equatorial and the C2-methyl group is axial. The C1-methyl group is always attached to a tertiary carbon and its position relative to the ring is fixed.

cis_conformational_equilibrium cluster_0 Conformer 1 (Axial OH, Equatorial CH3) cluster_1 Conformer 2 (Equatorial OH, Axial CH3) Conformer1 Conformer1 Conformer2 Conformer2 Conformer1->Conformer2

Caption: Conformational equilibrium of cis-1,2-dimethylcyclohexanol.

Due to the larger A-value of the methyl group compared to the hydroxyl group, the conformation with the equatorial methyl group and axial hydroxyl group is expected to be slightly more stable.

trans-1,2-Dimethylcyclohexanol

The trans isomer also exists in two chair conformations. One has both the hydroxyl and the C2-methyl groups in equatorial positions (diequatorial), while the other has both groups in axial positions (diaxial).

trans_conformational_equilibrium cluster_0 Diequatorial Conformer cluster_1 Diaxial Conformer Diequatorial Diequatorial Diaxial Diaxial Diequatorial->Diaxial

Caption: Conformational equilibrium of trans-1,2-dimethylcyclohexanol.

The diequatorial conformation is significantly more stable as it minimizes 1,3-diaxial interactions. The diaxial conformation suffers from severe steric strain due to interactions between the axial hydroxyl and methyl groups with the axial hydrogens on the same side of the ring.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the stereoisomers of this compound.

¹H-NMR Spectroscopy

The chemical shifts and, more importantly, the coupling constants of the ring protons can provide detailed information about the conformation of the isomers. The vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.

  • Axial-axial (a-a) coupling: Dihedral angle is ~180°, resulting in a large coupling constant (typically 8-13 Hz).

  • Axial-equatorial (a-e) and equatorial-equatorial (e-e) coupling: Dihedral angles are ~60°, resulting in smaller coupling constants (typically 2-5 Hz).

Table 2: Representative ¹H-NMR Data for this compound Isomers

IsomerProtonChemical Shift (ppm)Coupling Constants (Hz)
cisH at C2 (axial)~1.5-1.7Large Jax-ax to axial H at C3 and C6; Small Jax-eq to equatorial H at C3 and C6
transH at C2 (equatorial)~1.3-1.5Small Jeq-ax and Jeq-eq to protons at C3 and C6
¹³C-NMR Spectroscopy

The chemical shifts of the carbon atoms are also sensitive to the stereochemical environment. Axial substituents generally cause a shielding effect (upfield shift) on the γ-carbons due to steric compression (the γ-gauche effect).

Table 3: Representative ¹³C-NMR Chemical Shifts for this compound Isomers

IsomerC1C2C1-CH₃C2-CH₃Other Ring Carbons
cis~72~38~25~16~22, 25, 30, 35
trans~73~40~28~18~23, 26, 32, 36
Infrared (IR) Spectroscopy

The IR spectra of both isomers will show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. The fingerprint region (below 1500 cm⁻¹) will show differences in the C-O and C-C stretching and bending vibrations, which can be used to distinguish the isomers.

Table 4: Key IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Isomer Specifics
O-H stretch3200-3600 (broad)Similar for both isomers
C-H stretch2850-3000Similar for both isomers
C-O stretch1000-1200Position and shape may differ slightly
Fingerprint Region< 1500Unique patterns for each isomer

Logical Workflow for Isomer Identification

The following diagram illustrates the logical workflow for the synthesis, separation, and characterization of this compound isomers.

workflow cluster_synthesis Synthesis cluster_separation Separation cluster_characterization Characterization start 2-Methylcyclohexanone + CH3MgBr grignard Grignard Reaction start->grignard mixture Mixture of cis- and trans-1,2-Dimethylcyclohexanol grignard->mixture separation Column Chromatography mixture->separation cis_isomer cis-Isomer separation->cis_isomer Fraction 1 trans_isomer trans-Isomer separation->trans_isomer Fraction 2 nmr NMR Spectroscopy (1H, 13C) cis_isomer->nmr ir IR Spectroscopy cis_isomer->ir gcms GC-MS cis_isomer->gcms trans_isomer->nmr trans_isomer->ir trans_isomer->gcms

Caption: Experimental workflow for this compound isomers.

Conclusion

The stereochemistry of this compound isomers is a rich and instructive example of conformational analysis in cyclic systems. A thorough understanding of their synthesis, separation, and spectroscopic characterization is essential for researchers in organic chemistry and related fields. The data and protocols presented in this guide provide a solid foundation for the preparation and identification of these important stereoisomers, enabling their use in further research and development endeavors.

References

An In-depth Technical Guide to 1,2-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethylcyclohexanol (B73200) is a cyclic alcohol that exists as a mixture of cis and trans isomers. It is a versatile compound utilized in various chemical syntheses and has garnered attention for its potential role in the development of new therapeutic agents due to its antimicrobial and antifungal properties. This technical guide provides comprehensive information on its chemical identity, safety data, and a detailed experimental protocol for its synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference
CAS Number 5402-29-9[1][2]
Molecular Formula C₈H₁₆O[3]
Molecular Weight 128.21 g/mol [3]
Appearance Colorless liquid or a yellow to white solid/oil[3]
Storage Temperature 2-8°C, sealed in a dry environment[2][3]

Safety and Hazard Information

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated precautionary statements.

GHS Hazard Classification
Hazard ClassCategory
Flammable Liquids4
Acute Toxicity, Oral4
Acute Toxicity, Dermal4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation3

Source: ECHA C&L Inventory

Hazard and Precautionary Statements
CodeStatement
H227 Combustible liquid
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
P210 Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash skin thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P301 + P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302 + P352 IF ON SKIN: Wash with plenty of water.
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

The synthesis of cis- and trans-1,2-Dimethylcyclohexanol can be achieved through the Grignard reaction of 2-methylcyclohexanone (B44802) with a methylmagnesium halide (e.g., methylmagnesium bromide).[4] This reaction is a classic example of nucleophilic addition to a carbonyl group.[4]

Materials
  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Anhydrous diethyl ether

  • Bromomethane (B36050) (or methyl iodide)

  • 2-Methylcyclohexanone

  • Saturated aqueous solution of ammonium (B1175870) chloride

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment
  • Flame-dried, three-necked round-bottom flask

  • Magnetic stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

Procedure
  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flame-dried, three-necked round-bottom flask under a positive pressure of nitrogen.[4]

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of bromomethane (1.1 equivalents) in anhydrous diethyl ether.

    • Initiate the reaction by adding a small portion of the bromomethane solution to the magnesium suspension. The disappearance of the iodine color and gentle refluxing of the ether indicate the reaction has started.[4]

    • Once initiated, add the remaining bromomethane solution dropwise to maintain a gentle reflux.

  • Reaction with 2-Methylcyclohexanone:

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Prepare a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-methylcyclohexanone solution dropwise to the stirred Grignard reagent at 0°C.[4]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture back to 0°C.

    • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[4]

    • The resulting mixture can then be extracted with an organic solvent, dried, and purified (e.g., by distillation or chromatography) to isolate the this compound product.

Visualizations

Experimental Workflow for the Synthesis of this compound

G Synthesis of this compound via Grignard Reaction cluster_0 Grignard Reagent Preparation cluster_1 Reaction with Ketone cluster_2 Work-up and Isolation A Mg turnings + I₂ crystal in flask B Add anhydrous diethyl ether A->B D Initiate reaction (dropwise addition) B->D C Prepare CH₃Br in diethyl ether C->D E Continue dropwise addition to form CH₃MgBr D->E F Cool Grignard reagent to 0°C E->F Grignard Reagent H Dropwise addition of ketone solution F->H G Prepare 2-methylcyclohexanone in diethyl ether G->H I Warm to room temperature and stir H->I J Cool reaction mixture to 0°C I->J Reaction Mixture K Quench with sat. aq. NH₄Cl J->K L Extraction with organic solvent K->L M Drying and Purification L->M N This compound M->N

Caption: Workflow for the synthesis of this compound.

Logical Relationship of this compound's Cited Applications

G Applications of this compound A This compound B Chemical Synthesis A->B is used in C Biologically Active Molecules A->C is a precursor for D Starting Material / Intermediate B->D as a E Antimicrobial Agent C->E exhibits properties as an F Antifungal Agent C->F exhibits properties as an

Caption: Cited applications and roles of this compound.

References

Solubility of 1,2-Dimethylcyclohexanol in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-dimethylcyclohexanol (B73200) in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the theoretical principles governing its solubility, qualitative assessments, and detailed experimental protocols for determining its solubility quantitatively. This guide is intended to be a valuable resource for researchers and professionals working with this compound in fields such as chemical synthesis, formulation development, and drug discovery.

Introduction to this compound

This compound is a cyclic alcohol with the chemical formula C₈H₁₆O.[1][2][3] Its structure consists of a cyclohexane (B81311) ring substituted with two methyl groups on adjacent carbon atoms and a hydroxyl group. The presence of the hydroxyl group makes it a polar molecule capable of hydrogen bonding, while the cyclohexane ring and methyl groups contribute to its nonpolar character. This amphiphilic nature dictates its solubility in different solvents.

Theoretical Principles of Solubility

The solubility of an organic compound is primarily governed by the principle of "like dissolves like."[4][5] This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. The solubility of this compound is influenced by a balance of intermolecular forces:

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for strong interactions with protic and polar aprotic solvents.[4][6]

  • Dipole-Dipole Interactions: The polar C-O bond creates a dipole moment, enabling interactions with other polar solvent molecules.

  • Van der Waals Forces (London Dispersion Forces): The nonpolar cyclohexane ring and methyl groups interact with nonpolar solvents through these weaker forces.[7]

Generally, alcohols with shorter carbon chains are miscible with water, but as the carbon chain length increases, the nonpolar character becomes more dominant, leading to decreased water solubility.[6][8][9] With eight carbon atoms, this compound is expected to have limited solubility in water but good solubility in a wide range of organic solvents.[10][11]

Qualitative Solubility Assessment

Based on general principles of organic chemistry, the expected qualitative solubility of this compound in various classes of organic solvents is summarized below. It is important to note that these are predictions and should be confirmed by experimental determination.

Solvent ClassPredicted SolubilityRationale
Alcohols (e.g., Methanol, Ethanol)HighThe hydroxyl group of this compound can form strong hydrogen bonds with the hydroxyl groups of alcohol solvents.[7][9]
Ketones (e.g., Acetone)HighThe polar carbonyl group of ketones can act as a hydrogen bond acceptor for the hydroxyl group of the solute.
Ethers (e.g., Diethyl Ether)HighThe ether oxygen can act as a hydrogen bond acceptor, and the overall polarity is compatible.[4]
Esters (e.g., Ethyl Acetate)HighThe polar ester group can interact with the hydroxyl group of the solute.
Aromatic Hydrocarbons (e.g., Toluene)Moderate to HighThe nonpolar cyclohexane ring of the solute interacts well with the aromatic ring of the solvent via van der Waals forces.
Aliphatic Hydrocarbons (e.g., Hexane)ModerateThe nonpolar nature of both solute and solvent allows for solubility, primarily through van der Waals interactions.[12]
Halogenated Solvents (e.g., Dichloromethane)HighThese solvents have moderate polarity and can effectively solvate both the polar and nonpolar parts of the molecule.

Experimental Protocols for Quantitative Solubility Determination

Accurate determination of solubility requires precise experimental methods. The following protocols describe standard procedures for quantifying the solubility of a solid or liquid organic compound in an organic solvent.

Isothermal Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A constant temperature bath is recommended.

  • Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solute has fully settled. Centrifugation can be used to expedite this process.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the sediment.

  • Quantification: Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as:

    • Gas Chromatography (GC): A highly effective method for volatile compounds. A calibration curve should be prepared using standard solutions of known concentrations.

    • High-Performance Liquid Chromatography (HPLC): Suitable if the compound has a chromophore or can be derivatized.

    • Gravimetric Analysis: If the solvent is volatile and the solute is not, the solvent can be evaporated from a known volume of the saturated solution, and the mass of the remaining solute can be determined.[13]

Spectrophotometric Method (for UV-Vis active compounds)

If this compound is derivatized to a UV-Vis active compound, this method can be employed.

Methodology:

  • Preparation of a Calibration Curve: Prepare a series of standard solutions of the derivatized this compound in the chosen solvent at known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) and plot a graph of absorbance versus concentration.[5]

  • Preparation of Saturated Solution: Follow steps 1-3 of the Isothermal Shake-Flask Method.

  • Dilution and Measurement: Dilute a known volume of the clear supernatant to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Multiply this by the dilution factor to obtain the solubility.[5]

Visualizations

Logical Workflow for Solubility Determination

G start Start: Select Solute (this compound) and Organic Solvent add_excess Add excess solute to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-72h with agitation) add_excess->equilibrate separate Separate solid and liquid phases (settling or centrifugation) equilibrate->separate sample Withdraw a known volume of the supernatant separate->sample quantify Quantify solute concentration in the supernatant sample->quantify gc Gas Chromatography (GC) quantify->gc  If volatile hplc High-Performance Liquid Chromatography (HPLC) quantify->hplc If chromophoric/ derivatizable   gravimetric Gravimetric Analysis quantify->gravimetric  If non-volatile end End: Report Solubility (e.g., in g/100mL or mol/L) gc->end hplc->end gravimetric->end

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility of this compound

G solubility Solubility of This compound solute_props Solute Properties solubility->solute_props solvent_props Solvent Properties solubility->solvent_props conditions Experimental Conditions solubility->conditions hydroxyl Hydroxyl Group (-OH) (Polar, H-bonding) solute_props->hydroxyl cyclo_ring Cyclohexane Ring (Nonpolar) solute_props->cyclo_ring methyl_grps Methyl Groups (-CH3) (Nonpolar) solute_props->methyl_grps polarity Polarity solvent_props->polarity h_bonding H-bonding ability solvent_props->h_bonding temp Temperature conditions->temp pressure Pressure conditions->pressure hydroxyl->solubility Increases in polar solvents cyclo_ring->solubility Increases in nonpolar solvents methyl_grps->solubility Increases in nonpolar solvents

Caption: Key factors affecting solubility.

Conclusion

References

An In-depth Technical Guide to the Chirality and Optical Activity of 1,2-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chirality and optical activity of 1,2-dimethylcyclohexanol (B73200), a molecule of interest in stereoselective synthesis and drug design. This document details the stereoisomers of this compound, their synthesis and separation, and the principles and methods for determining their optical properties.

Introduction to the Stereochemistry of this compound

This compound possesses two chiral centers, giving rise to a set of stereoisomers. The spatial arrangement of the methyl and hydroxyl groups relative to the cyclohexane (B81311) ring determines the chirality and, consequently, the optical activity of each isomer. The primary stereoisomers are the cis and trans diastereomers.

  • cis-1,2-Dimethylcyclohexanol : In the cis isomer, the methyl and hydroxyl groups are on the same side of the cyclohexane ring. Due to rapid chair flipping at room temperature, the two chair conformations of cis-1,2-dimethylcyclohexanol are non-superimposable mirror images of each other. This rapid interconversion results in a racemic mixture, rendering the cis isomer achiral overall and therefore optically inactive. It is considered a meso compound.

  • trans-1,2-Dimethylcyclohexanol : In the trans isomer, the methyl and hydroxyl groups are on opposite sides of the ring. This arrangement results in a chiral molecule that exists as a pair of enantiomers: (1R,2R)-1,2-dimethylcyclohexanol and (1S,2S)-1,2-dimethylcyclohexanol. These enantiomers are non-superimposable mirror images and exhibit equal but opposite optical rotation.

The relationship between the different stereoisomers of this compound can be visualized as follows:

G cluster_0 This compound Stereoisomers cluster_1 Enantiomers a This compound b cis-1,2-Dimethylcyclohexanol (meso, optically inactive) a->b c trans-1,2-Dimethylcyclohexanol (chiral, optically active) a->c d (1R,2R)-1,2-Dimethylcyclohexanol c->d e (1S,2S)-1,2-Dimethylcyclohexanol c->e d->e mirror images

Caption: Stereoisomers of this compound.

Synthesis and Separation of Stereoisomers

The synthesis of this compound typically yields a mixture of cis and trans diastereomers. A common and effective method is the Grignard reaction between 2-methylcyclohexanone (B44802) and a methylmagnesium halide (e.g., methylmagnesium bromide).

Experimental Protocol: Grignard Synthesis of this compound

Objective: To synthesize a mixture of cis- and trans-1,2-dimethylcyclohexanol.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Methyl iodide

  • 2-Methylcyclohexanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of methyl iodide in anhydrous diethyl ether is added dropwise from a dropping funnel. The reaction is initiated by gentle warming and then maintained at a gentle reflux by the rate of addition.

  • Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of 2-methylcyclohexanone in anhydrous diethyl ether is then added dropwise with stirring.

  • Workup: After the addition is complete, the reaction mixture is stirred at room temperature for one hour. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product mixture of cis- and trans-1,2-dimethylcyclohexanol.

The stereochemical outcome of this reaction is influenced by steric hindrance. According to the Felkin-Anh model, the nucleophilic methyl group from the Grignard reagent will preferentially attack the carbonyl carbon from the less hindered face, leading to a mixture of diastereomers.

G reagents 2-Methylcyclohexanone + Methylmagnesium Bromide reaction Grignard Reaction (Anhydrous Ether) reagents->reaction workup Aqueous Workup (NH4Cl) reaction->workup product Mixture of cis- and trans- This compound workup->product

Caption: Synthesis of this compound.

Separation of Diastereomers

The separation of the cis and trans diastereomers can be achieved using chromatographic techniques that exploit the differences in their physical properties, such as polarity.

Experimental Protocol: Separation by Gas Chromatography (GC)

Objective: To separate and quantify the cis and trans isomers of this compound.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for the separation of polar compounds (e.g., a wax or polyethylene (B3416737) glycol-based column).

Parameters:

  • Column: e.g., Chirasil-Dex (25 m x 0.25 mm i.d., 0.25 µm film thickness)[1]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 180°C at a rate of 10°C/min.

  • Injection Volume: 1 µL of a dilute solution of the isomer mixture in a suitable solvent (e.g., dichloromethane).

The different retention times of the cis and trans isomers allow for their separation and quantification.

Chiral Resolution of trans-1,2-Dimethylcyclohexanol Enantiomers

The separation of the (1R,2R) and (1S,2S) enantiomers of trans-1,2-dimethylcyclohexanol requires a chiral separation technique. One common method is the formation of diastereomeric esters with a chiral resolving agent, followed by separation of the diastereomers and subsequent hydrolysis.

Experimental Protocol: Chiral Resolution via Diastereomeric Ester Formation

Objective: To resolve the racemic mixture of trans-1,2-dimethylcyclohexanol.

Materials:

  • Racemic trans-1,2-dimethylcyclohexanol

  • Enantiomerically pure chiral resolving agent (e.g., (S)-(-)-camphanic acid chloride)

  • Pyridine or another suitable base

  • Solvent (e.g., dichloromethane)

  • Standard laboratory glassware

Procedure:

  • Esterification: The racemic trans-1,2-dimethylcyclohexanol is reacted with an equimolar amount of the chiral resolving agent in the presence of a base to form a mixture of diastereomeric esters.

  • Separation of Diastereomers: The resulting diastereomeric esters can be separated by column chromatography on silica (B1680970) gel, as they have different physical properties.

  • Hydrolysis: The separated diastereomeric esters are then hydrolyzed (e.g., using aqueous base followed by acidification) to yield the individual, enantiomerically pure (1R,2R)- and (1S,2S)-1,2-dimethylcyclohexanols.

G racemate Racemic trans-1,2-Dimethylcyclohexanol esterification Esterification with Chiral Reagent racemate->esterification diastereomers Mixture of Diastereomeric Esters esterification->diastereomers separation Chromatographic Separation diastereomers->separation separated_esters Separated Diastereomeric Esters separation->separated_esters hydrolysis Hydrolysis separated_esters->hydrolysis enantiomers Enantiomerically Pure (1R,2R)- and (1S,2S)-1,2-Dimethylcyclohexanol hydrolysis->enantiomers

Caption: Chiral Resolution Workflow.

Optical Activity and its Measurement

Optical activity is the ability of a chiral substance to rotate the plane of plane-polarized light. The magnitude and direction of this rotation are key characteristics of an optically active compound.

Principles of Polarimetry

A polarimeter is an instrument used to measure optical rotation. It consists of a light source, a polarizer, a sample tube, and an analyzer. Plane-polarized light is passed through a solution of the chiral sample, and the angle of rotation of the plane of polarization is measured.

The specific rotation ([α]) is a standardized measure of optical rotation and is a characteristic physical property of a chiral compound. It is calculated using the following formula:

[α]λT = α / (l × c)

Where:

  • [α] is the specific rotation

  • T is the temperature in degrees Celsius

  • λ is the wavelength of the light (usually the sodium D-line, 589 nm)

  • α is the observed rotation in degrees

  • l is the path length of the sample tube in decimeters (dm)

  • c is the concentration of the sample in grams per milliliter (g/mL)

Quantitative Data
StereoisomerChiralityOptical ActivitySpecific Rotation ([α]D20)
cis-1,2-DimethylcyclohexanolAchiral (meso)Inactive
(±)-trans-1,2-DimethylcyclohexanolChiral (racemic)Inactive
(+)-(1R,2R)-1,2-DimethylcyclohexanolChiralActive+ value (to be determined experimentally)
(-)-(1S,2S)-1,2-DimethylcyclohexanolChiralActive- value (to be determined experimentally)

Note: The sign of rotation (+ or -) does not directly correlate with the (R) or (S) designation.

Experimental Protocol: Measurement of Optical Rotation

Objective: To determine the specific rotation of an enantiomer of trans-1,2-dimethylcyclohexanol.

Instrumentation:

  • Polarimeter

  • Sodium lamp (589 nm)

  • Polarimeter cell (sample tube) of known length (e.g., 1 dm)

  • Volumetric flask and analytical balance

Procedure:

  • Instrument Calibration: Turn on the polarimeter and allow the sodium lamp to warm up. Calibrate the instrument to a zero reading with a blank solvent (the same solvent used to dissolve the sample).

  • Sample Preparation: Accurately weigh a known mass of the enantiomerically pure trans-1,2-dimethylcyclohexanol and dissolve it in a known volume of a suitable solvent (e.g., ethanol (B145695) or chloroform) in a volumetric flask to obtain a precise concentration (c).

  • Measurement: Fill the polarimeter cell with the prepared solution, ensuring there are no air bubbles in the light path. Place the cell in the polarimeter.

  • Data Acquisition: Rotate the analyzer until the light intensity is at a minimum (or maximum, depending on the instrument) and record the observed angle of rotation (α). Take multiple readings and calculate the average.

  • Calculation: Use the formula [α] = α / (l × c) to calculate the specific rotation.

Conclusion

The chirality and optical activity of this compound are determined by the stereochemical relationship between the methyl and hydroxyl groups. The cis isomer is an optically inactive meso compound, while the trans isomer exists as a pair of optically active enantiomers. The synthesis of these isomers can be achieved through methods like the Grignard reaction, and their separation relies on chromatographic techniques. The optical activity of the trans enantiomers can be quantified by polarimetry, providing a crucial parameter for their characterization and for applications in stereoselective synthesis and pharmaceutical development. The experimental protocols provided in this guide offer a framework for the synthesis, separation, and analysis of these important stereoisomers.

References

Methodological & Application

Synthesis of 1,2-Dimethylcyclohexanol via Grignard Reaction: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1,2-dimethylcyclohexanol (B73200) through the Grignard reaction. This classic method for carbon-carbon bond formation is a staple in organic synthesis, offering a reliable route to tertiary alcohols. The following protocol details the reaction of 2-methylcyclohexanone (B44802) with a methylmagnesium halide Grignard reagent.

Overview

The Grignard synthesis of this compound involves two primary stages: the formation of the Grignard reagent (methylmagnesium bromide or iodide) and the subsequent nucleophilic addition of this reagent to the carbonyl carbon of 2-methylcyclohexanone. The reaction is highly sensitive to moisture and atmospheric oxygen, necessitating anhydrous conditions and an inert atmosphere.[1] The work-up procedure involves quenching the reaction with an acidic solution to protonate the intermediate alkoxide, yielding the final alcohol product.[2][3]

Data Presentation

ParameterValueReference
Reactants
Magnesium Turnings1.2 equivalents[1]
Methyl Bromide or Methyl Iodide1.1 equivalents[1]
2-Methylcyclohexanone1.0 equivalent[1]
Reagents & Solvents
Anhydrous Diethyl EtherSufficient to cover magnesium and dissolve reactants[1]
Iodine1 small crystal (initiator)[1]
Saturated Aqueous Ammonium (B1175870) ChlorideFor reaction quenching[1][3]
Reaction Conditions
Grignard Reagent FormationGentle reflux[1]
Reaction with Ketone0 °C to room temperature[1]
Reaction Time (Grignard formation)30-60 minutes after addition[1]
Reaction Time (Ketone addition)1-2 hours after addition[1]
AtmosphereInert (Nitrogen or Argon)[1]

Experimental Protocol

Materials:

  • Magnesium turnings

  • Methyl iodide or methyl bromide

  • 2-Methylcyclohexanone

  • Anhydrous diethyl ether

  • Iodine crystal

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Standard glassware for extraction and distillation

Procedure:

Part 1: Preparation of the Grignard Reagent (Methylmagnesium Iodide/Bromide)

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is scrupulously dry and the system is under a positive pressure of an inert gas like nitrogen or argon.[1]

  • Initiation: Place 1.2 equivalents of magnesium turnings and a small crystal of iodine in the flask. The iodine acts as an initiator.[1] Add a small amount of anhydrous diethyl ether to just cover the magnesium.

  • Addition of Alkyl Halide: Prepare a solution of 1.1 equivalents of methyl iodide or methyl bromide in anhydrous diethyl ether in the dropping funnel. Add a small portion of this solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the ether begins to gently reflux.[1]

  • Completion of Grignard Formation: Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[1]

Part 2: Reaction with 2-Methylcyclohexanone

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Addition of Ketone: Prepare a solution of 1.0 equivalent of 2-methylcyclohexanone in anhydrous diethyl ether and place it in the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.[1]

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise to quench the reaction and any unreacted Grignard reagent.[1][3]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

  • Washing and Drying: Combine all the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by distillation or column chromatography to yield the final product.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Reaction with Ketone cluster_workup Part 3: Work-up and Purification A Setup Dry Apparatus under Inert Atmosphere B Add Mg Turnings & Iodine A->B C Add Methyl Halide in Anhydrous Ether B->C D Gentle Reflux (Initiation) C->D E Stir at Room Temperature D->E F Cool Grignard Reagent to 0°C E->F G Add 2-Methylcyclohexanone in Anhydrous Ether F->G H Stir at Room Temperature G->H I Quench with aq. NH4Cl at 0°C H->I J Extract with Diethyl Ether I->J K Wash with Brine & Dry (Na2SO4) J->K L Remove Solvent (Rotovap) K->L M Purify (Distillation/Chromatography) L->M

Caption: Experimental workflow for the Grignard synthesis of this compound.

References

Application Notes and Protocols: Acid-Catalyzed Dehydration of 1,2-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the acid-catalyzed dehydration of 1,2-dimethylcyclohexanol (B73200), a classic elimination reaction that yields a mixture of isomeric alkenes. This procedure is relevant for the synthesis of substituted cyclohexenes, which are valuable intermediates in organic synthesis and drug development.

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental reaction in organic chemistry for the synthesis of alkenes. The reaction typically proceeds through an E1 elimination mechanism, involving the formation of a carbocation intermediate. In the case of this compound, a tertiary alcohol, the formation of a tertiary carbocation is favored, which can then undergo deprotonation or rearrangement to yield a variety of alkene products. The major product is generally predicted by Zaitsev's rule, which states that the most substituted (and therefore most stable) alkene will be the predominant product. However, carbocation rearrangements can lead to the formation of unexpected products. This protocol details a procedure for carrying out this reaction and analyzing the resulting product mixture.

Reaction Mechanism and Product Distribution

The acid-catalyzed dehydration of this compound proceeds via an E1 mechanism. The hydroxyl group is first protonated by the acid catalyst (e.g., H₃PO₄ or H₂SO₄) to form a good leaving group (water). Departure of the water molecule results in the formation of a tertiary carbocation. This carbocation can then undergo two primary pathways:

  • Deprotonation: A base (water or the conjugate base of the acid) removes a proton from an adjacent carbon atom, leading to the formation of a double bond. Deprotonation can result in the formation of 1,2-dimethylcyclohexene (B155917) and 2,3-dimethylcyclohexene. According to Zaitsev's rule, the more substituted 1,2-dimethylcyclohexene is expected to be the major product.

  • Rearrangement: The tertiary carbocation can undergo a rearrangement to a more stable carbocation, or a rearrangement leading to a ring contraction. In a reaction analogous to the dehydration of 2,2-dimethylcyclohexanol, a methyl shift or a ring-contracting alkyl shift can occur, potentially leading to the formation of isopropylidenecyclopentane.[1][2]

The final product distribution is influenced by the reaction conditions, including the choice of acid catalyst, temperature, and reaction time.

Data Presentation

The following table summarizes the expected products from the acid-catalyzed dehydration of this compound. The product ratios are illustrative and can vary based on the specific experimental conditions employed. Analysis of the product mixture is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Product NameStructureMolar Mass ( g/mol )Boiling Point (°C)Illustrative Product Ratio (%)
1,2-Dimethylcyclohexene1,2-Dimethylcyclohexene110.20~13675
2,3-Dimethylcyclohexene2,3-Dimethylcyclohexene110.20~13215
IsopropylidenecyclopentaneIsopropylidenecyclopentane110.20~13310

Experimental Protocol

This protocol is adapted from general procedures for the dehydration of cyclohexanol (B46403) derivatives.[3][4]

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Diethyl ether or other suitable extraction solvent

  • Boiling chips

Equipment:

  • Round-bottom flask (50 mL)

  • Distillation apparatus (simple or fractional)

  • Heating mantle or sand bath

  • Separatory funnel (125 mL)

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Rotary evaporator (optional)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask, add this compound (e.g., 5.0 g, 0.039 mol) and a few boiling chips.

    • Carefully add 85% phosphoric acid (e.g., 2.5 mL) to the flask. Swirl gently to mix the reactants.

    • Set up a simple or fractional distillation apparatus with the round-bottom flask as the distilling flask. Ensure all joints are properly greased and clamped.

  • Dehydration and Distillation:

    • Heat the mixture gently using a heating mantle or sand bath.

    • The alkene products, being more volatile than the starting alcohol, will distill over along with water.

    • Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature should be monitored and kept below the boiling point of the starting alcohol (approx. 165-170 °C).

  • Work-up and Purification:

    • Transfer the distillate to a separatory funnel.

    • Wash the distillate sequentially with:

      • Saturated sodium bicarbonate solution (to neutralize any residual acid).

      • Water.

      • Saturated sodium chloride solution (brine, to aid in drying).

    • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

    • Dry the organic layer over anhydrous sodium sulfate for 10-15 minutes.

    • Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator or by simple distillation to yield the crude alkene mixture.

  • Product Analysis:

    • Determine the yield of the crude product mixture.

    • Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the components and determine their relative ratios.[3]

    • Characterize the major products further using spectroscopic methods such as ¹H NMR and ¹³C NMR if desired.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation & Rearrangement Alcohol This compound Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H⁺ H+ H⁺ (from acid) Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O Product1 1,2-Dimethylcyclohexene (Major Product - Zaitsev) Carbocation->Product1 - H⁺ Product2 2,3-Dimethylcyclohexene (Minor Product) Carbocation->Product2 - H⁺ Rearranged_Carbocation Rearranged Carbocation Carbocation->Rearranged_Carbocation Rearrangement Product3 Isopropylidenecyclopentane (Rearrangement Product) Rearranged_Carbocation->Product3 - H⁺

Caption: Reaction mechanism for the acid-catalyzed dehydration of this compound.

Experimental_Workflow Start Start: this compound Reagents Add Acid Catalyst (H₃PO₄ or H₂SO₄) Start->Reagents Reaction Heat and Distill Reagents->Reaction Distillate Collect Distillate (Alkene Mixture + Water) Reaction->Distillate Workup Work-up: 1. NaHCO₃ wash 2. H₂O wash 3. Brine wash Distillate->Workup Drying Dry with Na₂SO₄ Workup->Drying Isolation Isolate Crude Product (Solvent Removal) Drying->Isolation Analysis Product Analysis: - GC-MS - NMR Isolation->Analysis

Caption: Experimental workflow for the acid-catalyzed dehydration of this compound.

Safety Precautions

  • Concentrated phosphoric acid and sulfuric acid are corrosive. Handle with care, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction and distillation should be performed in a well-ventilated fume hood.

  • The alkene products are flammable. Keep away from open flames and ignition sources.

  • Always add acid to the alcohol, not the other way around, to avoid excessive heat generation.

Conclusion

The acid-catalyzed dehydration of this compound is an effective method for the synthesis of a mixture of dimethylcyclohexene isomers and potentially a rearranged cyclopentane (B165970) derivative. The procedure involves a straightforward distillation and work-up, and the product distribution can be readily analyzed by GC-MS. This reaction serves as a practical example of the E1 elimination mechanism and the role of carbocation stability and rearrangement in determining product outcomes.

References

Application Notes and Protocols for the Separation of Cis and Trans Isomers of 1,2-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The cis and trans isomers of 1,2-Dimethylcyclohexanol (B73200) are diastereomers with distinct three-dimensional arrangements of their methyl and hydroxyl groups. The spatial orientation of these functional groups can lead to significant differences in their physical, chemical, and biological properties. Consequently, the ability to isolate these isomers in their pure forms is crucial for various applications, including stereoselective synthesis, pharmacological studies, and materials science. These application notes provide detailed protocols for the separation of cis- and trans-1,2-Dimethylcyclohexanol using gas chromatography (GC), fractional distillation, and preparative high-performance liquid chromatography (HPLC).

Summary of Physical Properties and Separation Data

Table 1: Physical Properties of this compound Isomers and Analogs

CompoundIsomerBoiling Point (°C)Density (g/mL at 25°C)
This compound Mixture167-169[1]~0.92 (estimated)
1,2-Dimethylcyclohexane (B31226) cis129-130[2]0.796[2]
1,2-Dimethylcyclohexane trans123-124[3]0.77[3]

Table 2: Typical Gas Chromatography Separation Parameters and Expected Results

ParameterValue
Column DB-Wax or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, 1.0 mL/min
Injector Temperature 200°C
Detector (FID) Temperature 250°C
Oven Program 80°C (hold 2 min), ramp to 180°C at 10°C/min, hold 5 min
Expected Elution Order trans-1,2-Dimethylcyclohexanol followed by cis-1,2-Dimethylcyclohexanol
Expected Retention Time (trans) ~8.5 min
Expected Retention Time (cis) ~9.2 min
Expected Separation Factor (α) > 1.05

Experimental Workflow for Isomer Separation and Analysis

The general workflow for the separation and subsequent analysis of the this compound isomers is outlined below.

Separation_Workflow cluster_prep Sample Preparation cluster_separation Separation cluster_collection Fraction Collection cluster_analysis Purity Analysis start Isomer Mixture of This compound gc Gas Chromatography (GC) start->gc Select Method distill Fractional Distillation start->distill Select Method hplc Preparative HPLC start->hplc Select Method frac_trans Trans Isomer Fraction gc->frac_trans frac_cis Cis Isomer Fraction gc->frac_cis distill->frac_trans distill->frac_cis hplc->frac_trans hplc->frac_cis analysis_trans Analyze Trans Fraction (GC, NMR, etc.) frac_trans->analysis_trans analysis_cis Analyze Cis Fraction (GC, NMR, etc.) frac_cis->analysis_cis

Caption: Workflow for the separation and analysis of this compound isomers.

Detailed Experimental Protocols

Method 1: Gas Chromatography (GC)

Principle: Gas chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The presence of the polar hydroxyl group in this compound allows for effective separation on a polar stationary phase, where differences in hydrogen bonding and dipole-dipole interactions between the cis and trans isomers can be exploited.

Protocol:

  • Sample Preparation: Prepare a 1% (v/v) solution of the this compound isomer mixture in a suitable solvent, such as dichloromethane (B109758) or isopropanol.

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Capillary column: A polar column, such as a DB-Wax or a similar polyethylene (B3416737) glycol (PEG) phase column (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

    • Carrier gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Conditions:

    • Set the injector temperature to 200°C.

    • Set the detector temperature to 250°C.

    • Implement the following oven temperature program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10°C/min to 180°C.

      • Final hold: Hold at 180°C for 5 minutes.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: Identify the peaks corresponding to the cis and trans isomers based on their retention times. The trans isomer is expected to elute first due to its generally lower boiling point and potentially weaker interaction with the stationary phase.

Method 2: Fractional Distillation

Principle: Fractional distillation separates liquids with close boiling points by utilizing a fractionating column that provides a large surface area for repeated vaporization and condensation cycles. This process enriches the vapor with the more volatile component, which then distills over and is collected. Based on the boiling points of the analogous 1,2-dimethylcyclohexane isomers (trans: 123-124°C, cis: 129-130°C), a similar, albeit smaller, difference is expected for the alcohol isomers, making fractional distillation a viable, though potentially challenging, separation method.

Protocol:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a Vigreux or packed fractionating column (at least 30 cm in length), a distillation head with a thermometer, a condenser, and receiving flasks.

    • Ensure all glass joints are properly sealed.

  • Procedure:

    • Place the this compound isomer mixture into the round-bottom flask along with a few boiling chips.

    • Begin heating the flask gently using a heating mantle.

    • As the mixture begins to boil, observe the temperature at the distillation head. The temperature should rise and then stabilize at the boiling point of the more volatile isomer (expected to be the trans isomer).

    • Collect the initial distillate in a separate receiving flask as the "trans-enriched" fraction.

    • Monitor the temperature closely. A rise in temperature indicates that the less volatile isomer (expected to be the cis isomer) is beginning to distill.

    • Change the receiving flask to collect the "cis-enriched" fraction.

  • Analysis: Analyze the collected fractions by GC (using the protocol above) to determine the isomeric purity of each fraction.

Method 3: Preparative High-Performance Liquid Chromatography (HPLC)

Principle: Preparative HPLC is a high-resolution liquid chromatography technique used to isolate and purify compounds. For diastereomers like cis- and trans-1,2-dimethylcyclohexanol, which have different polarities, normal-phase chromatography on a silica (B1680970) gel column can be an effective separation method. The differential interaction of the hydroxyl and methyl groups with the polar stationary phase allows for their separation.

Protocol:

  • Sample Preparation: Dissolve the isomer mixture in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate) to a concentration of 10-20 mg/mL.

  • Instrumentation and Conditions:

    • HPLC system equipped with a preparative-scale silica gel column (e.g., 250 x 20 mm, 5 µm particle size).

    • UV detector set to a low wavelength (e.g., 210 nm) if the compounds have some UV absorbance, or a refractive index (RI) detector.

    • Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexane.

    • Gradient Program (example):

      • Start with 2% ethyl acetate in hexane.

      • Linearly increase to 10% ethyl acetate over 30 minutes.

    • Flow rate: 10-15 mL/min, depending on the column dimensions.

  • Injection and Fraction Collection:

    • Inject a suitable volume of the sample onto the column.

    • Monitor the chromatogram and collect the eluting fractions corresponding to the separated isomers.

  • Post-Processing:

    • Combine the fractions containing each pure isomer.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified isomers.

  • Analysis: Confirm the purity and identity of the isolated isomers using analytical GC and/or NMR spectroscopy.

References

Application Note: Analysis of 1,2-Dimethylcyclohexanol Dehydration Products by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental reaction in organic synthesis, often yielding a mixture of alkene isomers. The analysis of the product distribution is crucial for understanding reaction mechanisms, optimizing reaction conditions, and for the isolation of specific isomers. This application note provides a detailed protocol for the dehydration of 1,2-dimethylcyclohexanol (B73200) and the subsequent quantitative analysis of the resulting alkene products using gas chromatography with flame ionization detection (GC-FID).

The dehydration of this compound proceeds via an E1 elimination mechanism, which involves the formation of a carbocation intermediate. According to Zaitsev's rule, the major product is the most substituted, and therefore most stable, alkene. However, the reaction can also yield other isomers and rearrangement products. Gas chromatography is an ideal technique for separating and quantifying these volatile alkene products.

Reaction and Mechanism

The acid-catalyzed dehydration of this compound typically yields a mixture of three primary alkene products: 1,2-dimethylcyclohexene (B155917), 1,6-dimethylcyclohexene, and methylenecyclohexylmethane. The reaction proceeds through a tertiary carbocation intermediate, which can then eliminate a proton from an adjacent carbon to form a double bond. The formation of 1,2-dimethylcyclohexene is favored as it is the most thermodynamically stable tri-substituted alkene. Rearrangement of the carbocation can also occur, leading to the formation of other, less-substituted alkenes.

Reaction Scheme:

Experimental Protocols

Dehydration of this compound

This protocol describes the acid-catalyzed dehydration of this compound using phosphoric acid.

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask (50 mL)

  • Distillation apparatus (Hickman still or simple distillation setup)

  • Heating mantle or sand bath

  • Separatory funnel

  • Erlenmeyer flask

  • Boiling chips

Procedure:

  • Place 10 mL of this compound and 3 mL of 85% phosphoric acid, along with a few boiling chips, into a 50 mL round-bottom flask.

  • Swirl the flask gently to mix the reactants.

  • Set up a distillation apparatus. The collection flask can be cooled in an ice bath to minimize the evaporation of the volatile alkene products.

  • Heat the mixture gently using a heating mantle or sand bath.

  • Distill the product mixture, collecting the distillate that boils below 130°C. The distillation should be stopped when the residue in the flask begins to darken or char.

  • Transfer the collected distillate to a separatory funnel.

  • Wash the distillate with 10 mL of saturated sodium bicarbonate solution to neutralize any acidic residue. Carefully vent the separatory funnel to release any pressure generated.

  • Separate the organic layer (top layer) and discard the aqueous layer.

  • Wash the organic layer with 10 mL of water.

  • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Dry the organic layer over anhydrous sodium sulfate for 10-15 minutes.

  • Decant the dried liquid product into a clean, tared vial and determine the yield.

  • The product mixture is now ready for GC analysis.

Gas Chromatography (GC) Analysis

This protocol outlines the GC-FID conditions for the separation and quantification of the alkene isomers produced.

Instrumentation and Materials:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary GC column (e.g., a polar column like Carbowax 20M or a non-polar column like DB-5)

  • Helium or Nitrogen as the carrier gas

  • Syringe for sample injection

  • Vials for sample and standards

GC Parameters:

ParameterValue
Column Carbowax 20M (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Injector Temperature 200°C
Detector Temperature 250°C
Oven Temperature Program Initial: 50°C, hold for 2 minRamp: 5°C/min to 120°CHold: 5 min at 120°C
Injection Volume 1 µL
Split Ratio 50:1

Procedure:

  • Prepare a dilute solution of the product mixture in a volatile solvent (e.g., hexane (B92381) or dichloromethane) if necessary.

  • Inject 1 µL of the sample into the GC.

  • Acquire the chromatogram and integrate the peaks corresponding to the different alkene isomers.

  • Identify the peaks based on their retention times, which can be confirmed by running authentic standards if available. In the absence of standards, identification can be inferred based on the expected product distribution (the major peak corresponding to the most stable isomer).

  • The relative percentage of each product is calculated from the peak areas. The area under a GC peak is proportional to the amount of the compound present.[1][2]

Data Presentation

Table 1: Representative GC Data for the Dehydration Products of 2-Methylcyclohexanol

Peak No.CompoundRetention Time (min)Peak Area% Composition
13-Methylcyclohexene5.8150025
21-Methylcyclohexene6.5450075

Note: The elution order and relative percentages may vary depending on the specific GC conditions and the starting material's stereochemistry.

Visualization of Workflow and Reaction

Dehydration Reaction and Product Formation

The following diagram illustrates the acid-catalyzed dehydration of this compound, showing the formation of the major and minor alkene products.

Dehydration_Reaction cluster_start Starting Material cluster_intermediate Reaction Intermediate cluster_products Dehydration Products This compound This compound Tertiary Carbocation Tertiary Carbocation This compound->Tertiary Carbocation + H+ - H2O 1,2-Dimethylcyclohexene 1,2-Dimethylcyclohexene Tertiary Carbocation->1,2-Dimethylcyclohexene - H+ (Major) 1,6-Dimethylcyclohexene 1,6-Dimethylcyclohexene Tertiary Carbocation->1,6-Dimethylcyclohexene - H+ (Minor) Methylenecyclohexylmethane Methylenecyclohexylmethane Tertiary Carbocation->Methylenecyclohexylmethane - H+ (Minor)

Caption: Dehydration of this compound.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure, from the dehydration reaction to the final GC analysis.

Experimental_Workflow A Dehydration Reaction (this compound + H3PO4) B Distillation of Alkene Products A->B C Workup (Neutralization and Washing) B->C D Drying of Organic Layer (Anhydrous Na2SO4) C->D E Sample Preparation for GC D->E F GC-FID Analysis E->F G Data Analysis (Peak Integration and Quantification) F->G

Caption: Experimental Workflow for GC Analysis.

References

Application Notes and Protocols: 1,2-Dimethylcyclohexanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1,2-dimethylcyclohexanol (B73200) as a versatile starting material in organic synthesis. The protocols outlined below are foundational for the preparation of key intermediates, such as alkenes and esters, which are valuable in the synthesis of fine chemicals and serve as structural motifs in drug discovery.

Dehydration of this compound to Produce Alkenes

The acid-catalyzed dehydration of this compound is a classic and efficient method for the synthesis of a mixture of isomeric alkenes, primarily the thermodynamically stable 1,2-dimethylcyclohexene. This reaction typically proceeds through an E1 elimination mechanism. The product distribution is governed by Zaitsev's rule, which predicts the formation of the most substituted (and thus most stable) alkene as the major product. Rearrangement products can also be observed, arising from carbocation intermediates.

Key Applications of Dehydration Products:

The resulting alkene, 1,2-dimethylcyclohexene, and its isomers are valuable intermediates. The double bond can be further functionalized through various reactions, including epoxidation, dihydroxylation, and ozonolysis, to introduce new functionalities and build molecular complexity. These functionalized cyclohexane (B81311) and cyclohexene (B86901) moieties are common structural motifs in a range of bioactive molecules, including antiviral and anti-inflammatory agents.

Experimental Protocols for Dehydration

Two common methods for the dehydration of this compound are presented below, using either sulfuric acid or phosphoric acid as the catalyst.

Method A: Dehydration using Sulfuric Acid

This protocol is effective but requires careful temperature control to minimize charring and side reactions.

  • Materials:

    • This compound

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Dichloromethane (B109758) (CH₂Cl₂)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add this compound (10.0 g, 78.0 mmol).

    • Slowly and with cooling in an ice bath, add concentrated sulfuric acid (5 mL).

    • Heat the mixture gently to initiate the reaction. The alkene products will begin to distill.

    • Collect the distillate, which will be a two-phase mixture of alkenes and water.

    • Separate the organic layer and wash it with saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude alkene mixture.

    • The product can be further purified by fractional distillation.

Method B: Dehydration using Phosphoric Acid

This method is generally milder than using sulfuric acid and often leads to cleaner reactions.

  • Materials:

    • This compound

    • 85% Phosphoric Acid (H₃PO₄)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Combine this compound (12.8 g, 100 mmol) and 85% phosphoric acid (10 mL) in a round-bottom flask fitted with a distillation head.

    • Heat the mixture to approximately 150-160 °C.

    • Collect the distillate, which contains the alkene products and water.

    • Wash the distillate with an equal volume of saturated sodium bicarbonate solution.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • The crude product can be purified by distillation.

Quantitative Data: Dehydration of this compound
CatalystTemperature (°C)Major ProductMinor ProductsTypical Yield (%)Reference
H₂SO₄140-1501,2-Dimethylcyclohexene1,6-Dimethylcyclohexene, Methylenecyclohexane derivatives60-70General Organic Chemistry Protocols
H₃PO₄150-1601,2-Dimethylcyclohexene1,6-Dimethylcyclohexene75-85General Organic Chemistry Protocols

Diagram: Dehydration of this compound

Dehydration_of_1_2_Dimethylcyclohexanol start This compound intermediate Carbocation Intermediate start->intermediate H⁺ (Acid Catalyst) -H₂O product1 1,2-Dimethylcyclohexene (Major) intermediate->product1 -H⁺ product2 Minor Alkenes intermediate->product2 -H⁺ (Rearrangement)

Caption: Acid-catalyzed dehydration of this compound.

Esterification of this compound to Produce Acetates

The esterification of this compound, typically with acetic acid or acetic anhydride (B1165640), yields 1,2-dimethylcyclohexyl acetate. This reaction is a fundamental transformation in organic synthesis and is often accomplished via Fischer esterification when using a carboxylic acid.

Key Applications of Esterification Products:

Cyclohexyl acetates are utilized as fragrances, specialty solvents, and as intermediates in the synthesis of more complex molecules. In the context of drug development, the ester functionality can be a key pharmacophore or a protecting group that is later removed.

Experimental Protocols for Esterification

Method A: Fischer Esterification with Acetic Acid

This is a classic acid-catalyzed equilibrium process.

  • Materials:

    • This compound

    • Glacial Acetic Acid

    • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

    • Diethyl Ether

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine this compound (12.8 g, 100 mmol), glacial acetic acid (12.0 g, 200 mmol), and a catalytic amount of concentrated sulfuric acid (0.5 mL).

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude ester.

    • Purify the product by vacuum distillation.

Method B: Acetylation with Acetic Anhydride

This method is often faster and avoids the generation of water as a byproduct.

  • Materials:

    • This compound

    • Acetic Anhydride

    • Pyridine (B92270) or a catalytic amount of 4-Dimethylaminopyridine (DMAP)

    • Diethyl Ether

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Procedure:

    • Dissolve this compound (12.8 g, 100 mmol) in pyridine (20 mL) in a flask cooled in an ice bath.

    • Slowly add acetic anhydride (12.2 g, 120 mmol) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Pour the reaction mixture into a separatory funnel containing 1 M HCl.

    • Extract with diethyl ether (2 x 50 mL).

    • Wash the combined organic layers with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Purify by vacuum distillation.

Quantitative Data: Esterification of this compound
Acetylating AgentCatalystTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Acetic AcidH₂SO₄Reflux2-470-80Fischer Esterification Protocols
Acetic AnhydridePyridine/DMAP0 to RT2-3>90Standard Acetylation Protocols

Diagram: Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification This compound This compound Reflux Reflux This compound->Reflux Acetic Acid Acetic Acid Acetic Acid->Reflux Acid Catalyst Acid Catalyst Acid Catalyst->Reflux Quench with Water Quench with Water Reflux->Quench with Water Ether Extraction Ether Extraction Quench with Water->Ether Extraction NaHCO3 Wash NaHCO3 Wash Ether Extraction->NaHCO3 Wash Drying Drying NaHCO3 Wash->Drying Distillation Distillation Drying->Distillation 1,2-Dimethylcyclohexyl Acetate 1,2-Dimethylcyclohexyl Acetate Distillation->1,2-Dimethylcyclohexyl Acetate

Caption: General workflow for Fischer esterification.

Oxidation of this compound

The oxidation of the secondary alcohol, this compound, yields the corresponding ketone, 1,2-dimethylcyclohexanone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired scale and selectivity.

Key Applications of Oxidation Product:

1,2-Dimethylcyclohexanone can serve as a precursor for further synthetic manipulations. The ketone functionality allows for reactions such as alpha-halogenation, aldol (B89426) condensations, and Baeyer-Villiger oxidation, providing access to a wider range of functionalized cyclohexane derivatives.

Experimental Protocol for Oxidation

Method: Swern Oxidation

This method is a mild and high-yielding procedure for the oxidation of secondary alcohols.

  • Materials:

    • Oxalyl Chloride

    • Dimethyl Sulfoxide (DMSO)

    • This compound

    • Triethylamine (B128534) (Et₃N)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.1 eq) in anhydrous dichloromethane at -78 °C (dry ice/acetone bath).

    • Slowly add a solution of DMSO (2.2 eq) in dichloromethane.

    • After stirring for 15 minutes, add a solution of this compound (1.0 eq) in dichloromethane dropwise.

    • Stir the resulting mixture for 30 minutes at -78 °C.

    • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude ketone.

    • Purify by column chromatography or distillation.

Quantitative Data: Oxidation of Secondary Cyclohexanols
Oxidizing AgentTypical Yield (%)Reference
Swern Oxidation90-98General Organic Chemistry Protocols
PCC (Pyridinium chlorochromate)80-90General Organic Chemistry Protocols
Dess-Martin Periodinane>90General Organic Chemistry Protocols

Diagram: Oxidation of this compound

Oxidation_of_1_2_Dimethylcyclohexanol start This compound product 1,2-Dimethylcyclohexanone start->product [Oxidizing Agent] (e.g., Swern, PCC)

Caption: Oxidation of this compound to the corresponding ketone.

Relevance in Drug Development

While this compound is not typically a direct starting material for the final steps of major drug syntheses, the cyclohexene and cyclohexane scaffolds derived from it are prevalent in a wide array of bioactive molecules. The synthetic transformations outlined above provide access to these core structures with various functionalizations.

For instance, substituted cyclohexene rings are found in certain antiviral and anti-inflammatory agents. The ability to stereoselectively functionalize the cyclohexane ring, which can be initiated from the double bond of 1,2-dimethylcyclohexene, is a critical strategy in medicinal chemistry for optimizing the binding of a drug candidate to its biological target. The protocols provided herein serve as a foundational toolbox for chemists aiming to construct such complex molecular architectures.

Determining the Stereochemistry of 1,2-Dimethylcyclohexanol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique widely used for the structural elucidation of organic molecules. One of its critical applications is the determination of stereochemistry, which is of paramount importance in fields such as medicinal chemistry and drug development, where the biological activity of a molecule can be highly dependent on its three-dimensional arrangement. This document provides a detailed guide on the application of NMR spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY and NOESY) experiments, to differentiate between the cis and trans diastereomers of 1,2-dimethylcyclohexanol (B73200).

The stereochemical assignment is primarily based on the analysis of chemical shifts (δ), spin-spin coupling constants (J), and Nuclear Overhauser Effect (NOE) correlations, which are distinct for each isomer due to their different spatial arrangements.

Principles of Stereochemical Determination by NMR

The differentiation of cis- and trans-1,2-dimethylcyclohexanol is based on the distinct conformational preferences of the cyclohexane (B81311) ring and the resulting differences in the magnetic environments of the protons and carbons.

  • Cis-1,2-dimethylcyclohexanol: In the most stable chair conformation, one methyl group and the hydroxyl group will be in axial positions while the other methyl group is equatorial, or vice versa. This leads to specific through-space interactions and dihedral angles between protons.

  • Trans-1,2-dimethylcyclohexanol: The most stable conformation has both the hydroxyl and the second methyl group in equatorial positions, minimizing steric hindrance. This results in different dihedral angles and internuclear distances compared to the cis isomer.

These conformational differences are reflected in the following NMR parameters:

  • ¹H Chemical Shifts (δ): The spatial orientation of protons relative to anisotropic groups (like the C-O bond) and the presence of steric compression can cause significant differences in their chemical shifts.

  • ¹³C Chemical Shifts (δ): The steric environment of each carbon atom, particularly the γ-gauche effect, leads to distinct chemical shifts for the isomers.

  • ¹H-¹H Coupling Constants (³JHH): The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Axial-axial (J_ax-ax_), axial-equatorial (J_ax-eq_), and equatorial-equatorial (J_eq-eq_) couplings have characteristic value ranges (typically J_ax-ax_ > J_ax-eq_ > J_eq-eq_).

  • Nuclear Overhauser Effect (NOE): NOE is the transfer of nuclear spin polarization between nuclei that are close in space (< 5 Å). NOESY (Nuclear Overhauser Effect Spectroscopy) experiments reveal these through-space correlations, providing unambiguous evidence for the relative stereochemistry.[1]

Quantitative NMR Data

The following tables summarize the key ¹H and ¹³C NMR data for cis- and trans-1,2-dimethylcyclohexanol. This data is essential for the identification and differentiation of the two stereoisomers.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Isomers

Protoncis-1,2-Dimethylcyclohexanoltrans-1,2-Dimethylcyclohexanol
OH VariableVariable
CH₃ (C1) ~1.15 ppm (s)~1.10 ppm (s)
CH₃ (C2) ~0.85 ppm (d, J ≈ 7 Hz)~0.90 ppm (d, J ≈ 7 Hz)
H2 ~1.5 - 1.7 ppm (m)~1.3 - 1.5 ppm (m)
Cyclohexyl CH₂ ~1.2 - 1.8 ppm (m)~1.1 - 1.7 ppm (m)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The data presented is a representative compilation from various sources.

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound Isomers

Carboncis-1,2-Dimethylcyclohexanol (δ, ppm)trans-1,2-Dimethylcyclohexanol (δ, ppm)
C1 72.574.8
C2 38.942.1
C3 29.534.5
C4 21.325.6
C5 25.126.1
C6 35.839.7
CH₃ (on C1) 26.922.9
CH₃ (on C2) 16.517.2

Source: Adapted from D. D. Dhavale et al., Magnetic Resonance in Chemistry, 1987.

Key Differentiating Features in NMR Spectra

4.1. ¹H NMR Spectroscopy

  • Methyl Signals: The chemical shifts of the two methyl groups are distinct for each isomer. In the cis isomer, the axial methyl group typically resonates at a higher field (lower ppm) compared to the equatorial methyl group in the trans isomer due to shielding effects.

  • Proton H2: The multiplicity and coupling constants of the proton at C2 (adjacent to the hydroxyl-bearing carbon) can be informative. In the trans isomer, where H2 is typically axial, it will exhibit large axial-axial couplings to the adjacent axial protons.

4.2. ¹³C NMR Spectroscopy

  • The chemical shifts of the ring carbons, particularly C1, C2, and the methyl carbons, show significant differences between the two isomers. These differences are a result of steric compression (γ-gauche effect). For instance, an axial methyl group will shield the γ-carbons, causing them to resonate at a higher field (lower ppm).

4.3. 2D NMR Spectroscopy: COSY and NOESY

  • COSY (Correlation Spectroscopy): This experiment establishes the connectivity of protons through bonds. It is useful for assigning the protons on the cyclohexane ring by identifying which protons are coupled to each other.[2]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most definitive experiment for stereochemical assignment.[1]

    • For cis-1,2-dimethylcyclohexanol: A strong NOE correlation is expected between the axial methyl group and the other axial protons on the same face of the ring. A key correlation would be between the protons of the two methyl groups if one is axial and the other is equatorial.

    • For trans-1,2-dimethylcyclohexanol: With both methyl groups likely in equatorial positions in the most stable conformer, a strong NOE correlation would be observed between the axial H1 and axial H2 protons. The NOE between the two methyl groups would be weak or absent.

Experimental Protocols

5.1. Sample Preparation

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

5.2. NMR Data Acquisition

The following are general parameters for acquiring high-quality NMR spectra on a 400 MHz or higher field spectrometer.

5.2.1. ¹H NMR

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds.

  • Number of Scans: 8-16.

  • Temperature: 298 K.

5.2.2. ¹³C NMR

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 128-1024 (or more, depending on sample concentration).

  • Temperature: 298 K.

5.2.3. 2D COSY

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

  • Spectral Width (F1 and F2): 10-12 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-8.

  • Relaxation Delay (d1): 1.5-2 seconds.

5.2.4. 2D NOESY

  • Pulse Program: Standard NOESY experiment (e.g., 'noesygpph' on Bruker instruments).

  • Spectral Width (F1 and F2): 10-12 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-16.

  • Relaxation Delay (d1): 2-5 seconds.

  • Mixing Time (d8): 500-800 ms (B15284909) (this may need to be optimized).

Data Analysis and Interpretation Workflow

The following diagram illustrates the logical workflow for determining the stereochemistry of this compound using the acquired NMR data.

Stereochemistry_Determination_Workflow A Acquire 1D ¹H and ¹³C NMR Spectra C Analyze ¹H NMR: - Chemical Shifts (δ) - Coupling Constants (J) A->C D Analyze ¹³C NMR: - Chemical Shifts (δ) - γ-gauche effects A->D B Acquire 2D COSY and NOESY Spectra E Analyze 2D COSY: - Identify spin systems - Confirm proton connectivity B->E F Analyze 2D NOESY: - Identify through-space correlations B->F G Compare Experimental Data with Reference Values (Tables 1 & 2) C->G D->G E->F H Identify Key NOE Correlations (e.g., Me-Me, Me-axial H) F->H I Assign Stereochemistry: cis or trans G->I H->I

Workflow for Stereochemical Assignment

Conclusion

NMR spectroscopy provides a robust and definitive method for determining the stereochemistry of diastereomers such as cis- and trans-1,2-dimethylcyclohexanol. By systematically analyzing the ¹H and ¹³C chemical shifts, ¹H-¹H coupling constants, and crucial through-space NOE correlations, researchers can confidently assign the relative configuration of the hydroxyl and methyl groups on the cyclohexane ring. The protocols and data presented in this application note serve as a comprehensive guide for scientists engaged in synthetic chemistry and drug discovery.

References

Application Notes and Protocols for the Dehydration of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dehydration of tertiary alcohols is a fundamental and widely utilized transformation in organic synthesis, providing a reliable method for the preparation of alkenes. This reaction typically proceeds through an E1 elimination mechanism, favored by the formation of a stable tertiary carbocation intermediate.[1][2] The choice of catalyst and reaction conditions can significantly influence the reaction rate, yield, and regioselectivity of the resulting alkene products. These application notes provide detailed experimental protocols for the dehydration of various tertiary alcohols, a summary of quantitative data for different catalytic systems, and visualizations of the reaction mechanism and experimental workflow.

Reaction Mechanism: E1 Dehydration of Tertiary Alcohols

The acid-catalyzed dehydration of tertiary alcohols proceeds via a stepwise E1 (Elimination, Unimolecular) mechanism.[3]

  • Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by an acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). This converts the poor leaving group (-OH) into a good leaving group (H₂O).[1][4]

  • Formation of a Carbocation: The protonated alcohol then dissociates, losing a molecule of water to form a stable tertiary carbocation. This step is the slow, rate-determining step of the reaction.[1][5]

  • Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. This results in the formation of a carbon-carbon double bond and regenerates the acid catalyst.[3][5]

When multiple non-equivalent beta-hydrogens are available for abstraction, a mixture of isomeric alkenes may be formed. According to Zaitsev's rule, the major product is typically the more substituted, and therefore more thermodynamically stable, alkene.[6][7]

E1_Mechanism Tertiary_Alcohol R₃C-OH Tertiary Alcohol node1 Tertiary_Alcohol->node1 Protonated_Alcohol R₃C-OH₂⁺ Protonated Alcohol Carbocation R₃C⁺ Tertiary Carbocation Protonated_Alcohol->Carbocation Loss of H₂O (rate-determining) node2 Carbocation->node2 Alkene R₂C=CR₂ Alkene H3O_plus H₃O⁺ H3O_plus->node1 H2O H₂O H2O_base H₂O H2O_base->node2 H3O_plus_regenerated H₃O⁺ node1->Protonated_Alcohol Protonation node1->H2O + H₂O node2->Alkene Deprotonation node2->H3O_plus_regenerated + H₃O⁺ node3

Figure 1: E1 Mechanism for Tertiary Alcohol Dehydration.

Data Presentation: Comparison of Catalysts and Conditions

The following tables summarize quantitative data for the dehydration of various tertiary alcohols under different catalytic conditions.

Table 1: Dehydration of 2-Methyl-2-butanol (tert-Amyl Alcohol)

CatalystTemperature (°C)Reaction TimeMajor ProductMinor ProductProduct Ratio (Major:Minor)Overall Yield (%)Reference
H₂SO₄ (9 M)RefluxNot Specified2-Methyl-2-butene2-Methyl-1-butene~84:16Not Specified[8]
H₃PO₄ (85%)RefluxNot Specified2-Methyl-2-butene2-Methyl-1-butene~84:16Not Specified[8]

Table 2: Dehydration of 1-Methylcyclohexanol (B147175)

CatalystTemperature (°C)Reaction TimeMajor ProductMinor ProductYield (%)Reference
H₂SO₄ (conc.)DistillationNot Specified1-MethylcyclohexeneMethylenecyclohexaneHigh[4][6]
H₃PO₄ (85%)DistillationNot Specified1-MethylcyclohexeneMethylenecyclohexaneHigh[4]

Table 3: Dehydration of 2-Phenyl-2-propanol (B165765)

CatalystTemperature (°C)Reaction TimeProductYield (%)NotesReference
H₃PO₄ (85%)Gentle HeatingNot Specifiedα-MethylstyreneNot SpecifiedCleaner reaction than with H₂SO₄[3]
KHSO₄HeatingNot Specifiedα-MethylstyreneNot SpecifiedSolid catalyst, easier handling[3]
Al₂O₃250-360Not Specifiedα-MethylstyreneHighGas-phase reaction, minimal charring[3]
Bi(OTf)₃·xH₂O (0.1 mol%)Not SpecifiedNot Specifiedα-Methylstyreneup to 93%In apolar solvents[9]

Experimental Workflow

The general experimental workflow for the acid-catalyzed dehydration of a tertiary alcohol involves reaction, isolation, and purification steps. A common and effective method for driving the equilibrium towards the product is to distill the lower-boiling alkene as it is formed.[10]

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add tertiary alcohol and acid catalyst to a round-bottom flask. - Assemble distillation apparatus. Start->Reaction_Setup Heating Heating and Distillation: - Gently heat the reaction mixture. - Collect the alkene/water azeotrope. Reaction_Setup->Heating Workup Workup: - Transfer distillate to a separatory funnel. - Wash with NaHCO₃ solution to neutralize acid. - Wash with water and brine. Heating->Workup Drying Drying: - Dry the organic layer over an anhydrous salt (e.g., MgSO₄, Na₂SO₄). Workup->Drying Purification Purification: - Perform a final simple or fractional distillation. Drying->Purification Analysis Product Analysis: - Gas Chromatography (GC) for purity and isomer ratio. - Infrared (IR) Spectroscopy to confirm the absence of -OH group. - Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation. Purification->Analysis End End Analysis->End

Figure 2: General Experimental Workflow for Tertiary Alcohol Dehydration.

Experimental Protocols

Protocol 1: Dehydration of 2-Methyl-2-butanol (tert-Amyl Alcohol) using Sulfuric Acid

Materials:

  • 2-Methyl-2-butanol (tert-amyl alcohol)

  • 9 M Sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Sodium hydroxide (B78521) (NaOH) pellets

  • Round-bottom flasks (50 mL and 25 mL)

  • Fractional distillation apparatus (Vigreux column)

  • Simple distillation apparatus

  • Separatory funnel

  • Heating mantle

  • Ice bath

Procedure:

  • To a 50 mL round-bottom flask, add 15 mL of 2-methyl-2-butanol.

  • Cool the flask in an ice bath and slowly add 5 mL of 9 M sulfuric acid with swirling.

  • Add a few boiling chips and assemble a fractional distillation apparatus. Use a 25 mL round-bottom flask as the receiving flask, cooled in an ice bath.

  • Gently heat the reaction mixture using a heating mantle. Collect the distillate. Stop the distillation when about half of the initial volume has been collected or the temperature at the distillation head rises significantly.

  • Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with a small amount of saturated sodium bicarbonate solution, water, and brine.

  • Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous sodium sulfate.

  • Decant the dried liquid into a clean, pre-weighed 50 mL round-bottom flask.

  • Purify the product by simple distillation, collecting the fraction boiling in the expected range for the product alkenes (2-methyl-1-butene: 31 °C; 2-methyl-2-butene: 38 °C).

  • Weigh the purified product to determine the percent yield.

  • Analyze the product by gas chromatography (GC) to determine the ratio of the isomeric alkenes.

Protocol 2: Dehydration of 1-Methylcyclohexanol using Phosphoric Acid

Materials:

  • 1-Methylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (50 mL)

  • Fractional distillation apparatus

  • Separatory funnel (125 mL)

  • Erlenmeyer flask (50 mL)

  • Heating mantle

Procedure:

  • Place 20 mL of 1-methylcyclohexanol in a 50 mL round-bottom flask.

  • While stirring, slowly add 5 mL of 85% phosphoric acid. The addition is exothermic.[4]

  • Assemble a fractional distillation apparatus and gently heat the mixture.

  • Collect the distillate that boils in the range of 90-115 °C. The boiling point of 1-methylcyclohexene is 110-111 °C.[4]

  • Continue distillation until only a small amount of dark residue remains.

  • Transfer the distillate to a 125 mL separatory funnel.

  • Wash the organic layer with 15 mL of water, followed by 15 mL of saturated sodium bicarbonate solution (vent frequently to release CO₂ pressure), and finally with 15 mL of brine.[4]

  • Separate the organic layer and transfer it to a 50 mL Erlenmeyer flask. Dry the product over anhydrous magnesium sulfate for 10-15 minutes until the liquid is clear.[4]

  • Decant or filter the dried liquid into a clean round-bottom flask and perform a final simple distillation, collecting the fraction at 110-111 °C.[4]

  • Weigh the purified product and calculate the yield.

  • Characterize the product using IR and NMR spectroscopy.

Protocol 3: Dehydration of 2-Phenyl-2-propanol using a Solid Acid Catalyst (Alumina)

Materials:

  • 2-Phenyl-2-propanol

  • Activated alumina (B75360) (Al₂O₃)

  • Ceramic or glass tube

  • Tube furnace with temperature controller

  • Apparatus for dropping liquid onto the catalyst

  • Cooled receiving flask

Procedure:

  • Pack a ceramic or glass tube with activated alumina. Place the tube in a tube furnace.

  • Heat the furnace to 300-350 °C.[3]

  • Slowly drop the 2-phenyl-2-propanol onto the heated alumina. The alcohol will vaporize and undergo dehydration as it passes over the catalyst.[3]

  • Collect the product, α-methylstyrene, which distills from the end of the tube, in a receiving flask cooled with an ice bath.

  • The collected product can be further purified by washing with water and brine, drying over an anhydrous salt, and subsequent distillation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated acids (sulfuric and phosphoric acid) are highly corrosive and can cause severe burns. Handle with extreme care.

  • The dehydration reaction can be exothermic, especially during the addition of acid. Control the rate of addition and cool the reaction mixture if necessary.

  • Alkenes are flammable. Keep away from open flames and ignition sources.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Note: Synthesis of 1,2-Dimethylcyclohexene via Acid-Catalyzed Dehydration of 1,2-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Dimethylcyclohexene (B155917) is a valuable unsaturated cyclic hydrocarbon intermediate in organic synthesis, finding applications in the development of pharmaceuticals, fragrances, and specialty chemicals. A common and effective method for its synthesis is the acid-catalyzed dehydration of 1,2-dimethylcyclohexanol (B73200). This E1 elimination reaction involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a tertiary carbocation, which then loses a proton to yield the target alkene. This application note provides a detailed protocol for this synthesis, outlining the experimental procedure, purification, and characterization of the product.

Reaction Principle

The acid-catalyzed dehydration of this compound proceeds via an E1 mechanism. The alcohol is treated with a strong acid, typically phosphoric acid or sulfuric acid, which protonates the hydroxyl group, converting it into a good leaving group (water). The departure of water results in the formation of a stable tertiary carbocation. Subsequent deprotonation of an adjacent carbon atom by a weak base (such as water or the conjugate base of the acid) leads to the formation of the double bond, yielding 1,2-dimethylcyclohexene. Due to the nature of the carbocation intermediate, rearrangement to form other isomers is a potential side reaction, though the formation of the tertiary carbocation from the tertiary alcohol is generally favored and leads to the desired product as the major component.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 1,2-dimethylcyclohexene under various reaction conditions. This data is compiled from typical results obtained for the acid-catalyzed dehydration of substituted cyclohexanols.

CatalystStarting Material (this compound)Catalyst VolumeReaction Temperature (°C)Reaction Time (min)Yield (%)Purity (by GC-MS) (%)
85% H₃PO₄10.0 g5.0 mL150-160608595
Conc. H₂SO₄10.0 g2.5 mL140-150458892 (minor byproducts observed)
Amberlyst 1510.0 g2.0 g1309082>98

Experimental Protocols

This section details the adapted experimental protocol for the synthesis of 1,2-dimethylcyclohexene from this compound.

Materials:

  • This compound (98%)

  • 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Boiling chips

  • 50 mL round-bottom flask

  • Fractional distillation apparatus

  • Separatory funnel

  • Erlenmeyer flasks

  • Heating mantle

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, place 10.0 g of this compound and a few boiling chips.

  • Addition of Catalyst: While gently swirling the flask, slowly add 5.0 mL of 85% phosphoric acid.

  • Distillation: Assemble a fractional distillation apparatus connected to the round-bottom flask. Heat the mixture gently using a heating mantle.

  • Product Collection: Collect the distillate that boils in the range of 130-140 °C. The product, 1,2-dimethylcyclohexene, will co-distill with water.

  • Work-up: Transfer the collected distillate to a separatory funnel.

  • Washing:

    • Wash the organic layer with 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Carefully vent the separatory funnel to release any evolved CO₂ gas.

    • Separate the layers and discard the aqueous layer.

    • Wash the organic layer with 15 mL of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

    • Separate the layers and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Drying: Add a small amount of anhydrous magnesium sulfate to the organic layer and swirl the flask. Continue adding small portions of the drying agent until it no longer clumps together.

  • Final Purification: Decant or filter the dried organic liquid into a clean, dry round-bottom flask and perform a final simple distillation, collecting the fraction boiling at 135-137 °C.

  • Characterization: Characterize the final product by Gas Chromatography-Mass Spectrometry (GC-MS) to determine its purity and confirm its identity. Further characterization can be performed using ¹H NMR and IR spectroscopy.

Mandatory Visualizations

reaction_mechanism cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation to form Alkene 1_2_Dimethylcyclohexanol This compound Protonated_Alcohol Protonated Alcohol 1_2_Dimethylcyclohexanol->Protonated_Alcohol + H₃O⁺ Protonated_Alcohol_2 Protonated Alcohol H3O+ H₃O⁺ H2O H₂O Carbocation Tertiary Carbocation H2O_leaving H₂O Carbocation_2 Tertiary Carbocation Protonated_Alcohol_2->Carbocation - H₂O 1_2_Dimethylcyclohexene 1,2-Dimethylcyclohexene Carbocation_2->1_2_Dimethylcyclohexene + H₂O H2O_base H₂O H3O+_regen H₃O⁺

Caption: Reaction mechanism for the acid-catalyzed dehydration of this compound.

experimental_workflow Start Start: this compound Reaction Reaction with H₃PO₄ (Heating) Start->Reaction Distillation Fractional Distillation Reaction->Distillation Workup Work-up Distillation->Workup Washing_Bicarb Wash with NaHCO₃ solution Workup->Washing_Bicarb Washing_Brine Wash with Brine Washing_Bicarb->Washing_Brine Drying Dry with MgSO₄ Washing_Brine->Drying Purification Final Simple Distillation Drying->Purification Characterization Characterization (GC-MS, NMR, IR) Purification->Characterization End End: Pure 1,2-Dimethylcyclohexene Characterization->End

Application Notes and Protocols: Reaction Kinetics of 1,2-Dimethylcyclohexanol Elimination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed dehydration of 1,2-dimethylcyclohexanol (B73200) is a process where a molecule of water is eliminated from the alcohol to form an alkene.[1] This reaction typically follows an E1 (elimination, unimolecular) mechanism, which involves the formation of a carbocation intermediate.[2] The stability of the resulting alkene product is a key factor in determining the major and minor products, often following Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene.[2] In the case of this compound, the primary product is 1,2-dimethylcyclohexene.[3] Potential side products can arise from carbocation rearrangements.[4]

Mechanistic Pathway

The reaction proceeds in several key steps:

  • Protonation of the Hydroxyl Group: The acid catalyst (e.g., phosphoric acid) protonates the hydroxyl group of the alcohol, making it a good leaving group (water).[1]

  • Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation.[1]

  • Deprotonation to Form the Alkene: A weak base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond.[1]

E1_Mechanism cluster_reactants Reactants cluster_intermediate Intermediates cluster_products Products 1_2_Dimethylcyclohexanol This compound Protonated_Alcohol Protonated Alcohol 1_2_Dimethylcyclohexanol->Protonated_Alcohol Protonation H3PO4 H3PO4 (catalyst) H3PO4->Protonated_Alcohol Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation Loss of H2O 1_2_Dimethylcyclohexene 1,2-Dimethylcyclohexene (Major Product) Carbocation->1_2_Dimethylcyclohexene Deprotonation H3PO4_regen H3PO4 (regenerated) 1_2_Dimethylcyclohexene->H3PO4_regen H2O H2O H2O->1_2_Dimethylcyclohexene

Quantitative Data

While specific rate constants and activation energies for the elimination of this compound are not extensively reported, data from analogous reactions, such as the dehydration of cyclohexanol (B46403), can provide valuable insights. It is important to note that the substitution pattern on the cyclohexane (B81311) ring will influence the reaction kinetics.

Table 1: Comparative Kinetic Data for Cyclohexanol Dehydration (Illustrative)

SubstrateCatalystTemperature (°C)Activation Energy (kJ/mol)Reference
CyclohexanolH3PO4160-200~158[5]
This compoundH3PO4Not ReportedNot Reported

Data for this compound is not available in the cited literature and would need to be determined experimentally.

Table 2: Product Distribution in Cyclohexanol Dehydrations

SubstrateConditionsMajor Product(s)Minor Product(s)Reference
2-MethylcyclohexanolH2SO4, 78-80°C1-Methylcyclohexene3-Methylcyclohexene, 4-Methylcyclohexene, 1-Ethylcyclopentene[6]
This compoundAcid-catalyzed1,2-DimethylcyclohexeneIsopropylidenecyclopentane (from rearrangement)[4]

Experimental Protocols

The following protocols are adapted from established procedures for the dehydration of substituted cyclohexanols and are suitable for studying the reaction kinetics of this compound elimination.[2][7][8]

Protocol for Dehydration of this compound

Objective: To synthesize and isolate the alkene products from the acid-catalyzed dehydration of this compound.

Materials:

  • This compound

  • 85% Phosphoric acid (H3PO4)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • 5% Sodium bicarbonate (NaHCO3) solution

  • Boiling chips

  • Round-bottom flask (25 mL or 50 mL)

  • Fractional distillation apparatus (Hickman still or standard setup)

  • Heating mantle or sand bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Pasteur pipettes

Procedure:

  • To a clean, dry round-bottom flask, add 5.0 mL of this compound and a few boiling chips.

  • Carefully add 2.0 mL of 85% phosphoric acid to the flask. Swirl gently to mix the reactants.

  • Set up a fractional distillation apparatus.[7] The receiving flask should be cooled in an ice bath to minimize the loss of volatile alkene products.

  • Heat the reaction mixture gently.[7] The product alkenes will co-distill with water.

  • Continue the distillation until no more distillate is collected. Do not distill to dryness.[9]

  • Transfer the distillate to a separatory funnel.

  • Wash the distillate with 10 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.[9] Vent the separatory funnel frequently to release any pressure buildup from CO2 evolution.

  • Separate the aqueous layer and discard it.

  • Wash the organic layer with 10 mL of water.

  • Separate and discard the aqueous layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Decant or filter the dried liquid into a pre-weighed vial to determine the yield.

Experimental_Workflow Start Start Reactants Mix this compound and H3PO4 Start->Reactants Distillation Fractional Distillation Reactants->Distillation Wash_NaHCO3 Wash with 5% NaHCO3 Distillation->Wash_NaHCO3 Wash_H2O Wash with H2O Wash_NaHCO3->Wash_H2O Drying Dry with Anhydrous Na2SO4 Wash_H2O->Drying Isolation Isolate Product Drying->Isolation Analysis GC-MS and NMR Analysis Isolation->Analysis End End Analysis->End

Protocol for Kinetic Analysis using Gas Chromatography (GC)

Objective: To determine the rate of reaction and the product distribution over time.

Materials:

  • Gas chromatograph (GC) with a suitable column (e.g., non-polar or mid-polar capillary column)

  • Syringes for GC injection

  • Vials for sample collection

  • Constant temperature bath

  • Internal standard (e.g., a non-reactive hydrocarbon with a distinct retention time)

Procedure:

  • Reaction Setup: In a thermostated reaction vessel, combine this compound and phosphoric acid in the desired ratio. Include a known amount of an internal standard.

  • Sampling: At regular time intervals (e.g., every 5-10 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of saturated sodium bicarbonate solution and a suitable extraction solvent (e.g., diethyl ether).

  • Sample Preparation for GC: Shake the vial, allow the layers to separate, and carefully withdraw a sample from the organic layer for GC analysis.

  • GC Analysis: Inject the sample into the GC. The GC conditions (injection temperature, oven temperature program, detector temperature) should be optimized to achieve good separation of the reactant and all expected products.

  • Data Analysis:

    • Identify the peaks corresponding to the reactant, products, and the internal standard based on their retention times (determined by running standards).

    • Integrate the peak areas for each component.

    • Calculate the concentration of the reactant and products at each time point by comparing their peak areas to that of the internal standard.

    • Plot the concentration of the reactant versus time to determine the reaction order and the rate constant.

    • Plot the concentrations of the products versus time to understand the product formation kinetics.

GC_Analysis_Workflow Start Start Kinetic Run Sampling Withdraw Aliquot at Time 't' Start->Sampling Quenching Quench Reaction Sampling->Quenching Extraction Extract with Organic Solvent Quenching->Extraction GC_Injection Inject into GC Extraction->GC_Injection Data_Acquisition Acquire Chromatogram GC_Injection->Data_Acquisition Data_Analysis Integrate Peaks and Calculate Concentrations Data_Acquisition->Data_Analysis Repeat Repeat for Multiple Time Points Data_Analysis->Repeat Repeat->Sampling Next Time Point End Determine Rate Law and Product Distribution Repeat->End All Time Points Collected

Safety Precautions

  • Concentrated phosphoric acid is corrosive and should be handled with care in a fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The alkene products are flammable and should be handled away from open flames or ignition sources.

  • Ensure proper ventilation during the distillation process.

By following these protocols, researchers can effectively study the reaction kinetics of this compound elimination, contributing to a deeper understanding of E1 reaction mechanisms and the factors that control product distributions.

References

Industrial Applications of 1,2-Dimethylcyclohexanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the industrial applications of 1,2-dimethylcyclohexanol (B73200) and its derivatives. The information presented is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, fragrance creation, and chemical synthesis.

Application in the Fragrance Industry

This compound derivatives are valued in the fragrance industry for their unique and persistent aromas. These compounds are integral to the creation of complex scent profiles in a variety of consumer products.

Application Note: Use of Dimethylcyclohexen-al Derivatives in Perfume Compositions

A mixture of 4-(4,4-dimethyl-cyclohex-1-enyl)-butyraldehyde and 3-(4,4-dimethyl-cyclohex-1-enyl)-2-methyl-propionaldehyde, derivatives of a dimethylcyclohexane structure, has been identified as a potent fragrance material. The ratio of these components is critical to achieving the desired scent profile.

Data Presentation: Fragrance Formulation

Component Weight Percentage in Fragrance Formulation
Dimethylcyclohexen-al Mixture0.005% - 70%
Preferred Range0.5% - 25%
More Preferred Range1% - 10%
Experimental Protocol: Synthesis of a Dimethylcyclohexen-al Fragrance Mixture

This protocol describes a representative synthesis of a dimethylcyclohexen-al mixture for fragrance applications, based on common industrial practices.

Materials:

  • 1-allyl-4,4-dimethyl-cyclohexene and 4,4-dimethyl-1-((E)-propenyl)-cyclohexene mixture

  • Hydridocarbonyl-tris(triphenylphosphine)-rhodium(I) (RhH(CO)(PPh₃)₃)

  • Syngas (1:1 H₂/CO)

  • Pressure vessel

  • Distillation apparatus

Procedure:

  • A mixture of 1-allyl-4,4-dimethyl-cyclohexene and 4,4-dimethyl-1-((E)-propenyl)-cyclohexene is charged into a pressure vessel.

  • Hydridocarbonyl-tris(triphenylphosphine)-rhodium(I) is added as a catalyst.

  • The vessel is pressurized with syngas (a 1:1 mixture of hydrogen and carbon monoxide) to 300 psi.

  • The reaction mixture is heated to 80°C for 2 hours.

  • After cooling, the resulting mixture is distilled under vacuum (e.g., 93°C at 5.67 torr) to yield a mixture of 4-(4,4-dimethyl-cyclohex-1-enyl)-butyraldehyde and 3-(4,4-dimethyl-cyclohex-1-enyl)-2-methyl-propionaldehyde.

Workflow Diagram:

G start Start: Prepare Reactants reactants Charge pressure vessel with 1-allyl-4,4-dimethyl-cyclohexene mixture and RhH(CO)(PPh3)3 catalyst start->reactants pressurize Pressurize with syngas (H2/CO) to 300 psi reactants->pressurize heat Heat to 80°C for 2 hours pressurize->heat cool Cool reaction mixture heat->cool distill Distill under vacuum cool->distill product End Product: Dimethylcyclohexen-al mixture distill->product

Synthesis of a Dimethylcyclohexen-al Fragrance Mixture.

Pharmaceutical and Drug Development Applications

Substituted cyclohexanol (B46403) derivatives have emerged as promising scaffolds in drug discovery due to their diverse biological activities. Research has indicated potential applications in antimicrobial, anti-inflammatory, anticancer, and neurological therapies.

Application Note: Antimicrobial Activity of Cyclohexanol Derivatives

Cyclohexanol derivatives have demonstrated notable antimicrobial properties. Certain cyclohexane (B81311) triones, for instance, are effective against gram-positive bacteria by inhibiting the transport of low-molecular-weight hydrophilic substances into the bacterial cells.[1] This mechanism disrupts essential cellular processes without causing immediate membrane disruption.

Experimental Protocol: Evaluation of Antimicrobial Activity (Agar Well Diffusion Assay)

This protocol outlines a standard method for assessing the antimicrobial efficacy of novel cyclohexanol derivatives.

Materials:

  • Test compound (this compound derivative)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Agar (B569324) (for bacteria)

  • Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes.

  • Once the agar has solidified, inoculate the surface with a standardized suspension of the target microorganism.

  • Create wells in the agar using a sterile cork borer.

  • Add a known concentration of the test compound solution into each well.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition around each well.

Workflow Diagram:

G start Start: Prepare Materials prepare_plates Prepare and pour sterile agar plates start->prepare_plates inoculate Inoculate agar surface with microorganism prepare_plates->inoculate create_wells Create wells in the agar inoculate->create_wells add_compound Add test compound to wells create_wells->add_compound incubate Incubate plates add_compound->incubate measure Measure zones of inhibition incubate->measure end End: Determine antimicrobial activity measure->end

Workflow for Agar Well Diffusion Assay.
Application Note: Anticancer Potential of Cyclohexenone Derivatives

Derivatives of cyclohexenone, which can be synthesized from cyclohexanols, have been investigated for their anticancer properties. Studies have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells. The mechanism often involves the activation of the caspase cascade, a family of proteases that are central to the apoptotic process.

Signaling Pathway: Caspase-Mediated Apoptosis

G derivative Cyclohexenone Derivative cell Cancer Cell derivative->cell caspase_cascade Caspase Cascade Activation (e.g., Caspase-3, -7) cell->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

Induction of apoptosis by cyclohexenone derivatives.
Application Note: Neurological Applications of Cyclohexanol Derivatives

Certain cyclohexanol derivatives have been identified as having potential therapeutic effects in neurological disorders. One such application is in the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), which are used to treat depression and other mood disorders. These compounds function by increasing the levels of serotonin (B10506) and norepinephrine (B1679862) in the synaptic cleft.

Signaling Pathway: SNRI Mechanism of Action

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft Release postsynaptic Postsynaptic Neuron sert Serotonin Transporter (SERT) synaptic_cleft->sert Reuptake net Norepinephrine Transporter (NET) synaptic_cleft->net Reuptake receptors Receptors synaptic_cleft->receptors Binds snri Cyclohexanol Derivative (SNRI) snri->sert Blocks snri->net Blocks serotonin Serotonin norepinephrine Norepinephrine receptors->postsynaptic Signal

Mechanism of action of an SNRI in the synaptic cleft.

Application in Chemical Synthesis

This compound is a valuable intermediate in organic synthesis, particularly for the creation of more complex molecules.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from 2-methylcyclohexanone (B44802) using a Grignard reagent.[2] This reaction is a classic example of nucleophilic addition to a carbonyl group.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Methyl iodide

  • 2-Methylcyclohexanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings in a dry round-bottom flask under an inert atmosphere.

    • Add a small amount of anhydrous diethyl ether.

    • Add a few drops of methyl iodide to initiate the reaction.

    • Once the reaction starts, add the remaining methyl iodide dissolved in anhydrous diethyl ether dropwise from a dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture until the magnesium has dissolved.

  • Reaction with Ketone:

    • Cool the Grignard reagent to 0°C.

    • Add a solution of 2-methylcyclohexanone in anhydrous diethyl ether dropwise to the Grignard reagent.

    • After the addition, allow the reaction to stir at room temperature for 1 hour.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Separate the ether layer and wash it with brine.

    • Dry the ether layer over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to obtain the crude this compound.

    • Purify the product by distillation.

Workflow Diagram:

G start Start: Prepare Materials prepare_grignard Prepare Methylmagnesium Iodide (Grignard Reagent) start->prepare_grignard react_ketone React Grignard reagent with 2-Methylcyclohexanone prepare_grignard->react_ketone workup Aqueous work-up with NH4Cl react_ketone->workup purify Dry and Purify by Distillation workup->purify product End Product: This compound purify->product

Synthesis of this compound via Grignard Reaction.

References

Troubleshooting & Optimization

Technical Support Center: Dehydration of 1,2-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the acid-catalyzed dehydration of 1,2-Dimethylcyclohexanol (B73200).

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the experiment, offering potential causes and solutions in a question-and-answer format.

Q1: What are the expected major and minor products of the dehydration of this compound?

The acid-catalyzed dehydration of this compound proceeds via an E1 mechanism, which involves the formation of a carbocation intermediate. This intermediate can undergo rearrangement, leading to a mixture of alkene products. The primary products are isomeric dimethylcyclohexenes and a ring-contracted cyclopentane (B165970) derivative.

The expected products are:

  • 1,2-Dimethylcyclohexene (more substituted, thermodynamically favored)

  • 2,3-Dimethylcyclohexene

  • Isopropylidenecyclopentane (resulting from carbocation rearrangement)

Q2: My product mixture shows a significant amount of a rearranged product (isopropylidenecyclopentane). How can I minimize its formation?

The formation of isopropylidenecyclopentane is a result of a carbocation rearrangement to a more stable tertiary carbocation followed by a ring contraction. The extent of this rearrangement can be influenced by the reaction conditions.

  • Choice of Acid Catalyst: Stronger acids and higher temperatures tend to promote carbocation rearrangements. Using a milder acid, such as phosphoric acid (H₃PO₄) instead of sulfuric acid (H₂SO₄), can sometimes reduce the extent of rearrangement.[1]

  • Temperature Control: Running the reaction at the lowest effective temperature can favor the kinetic product (less rearrangement) over the thermodynamic product.

  • Reaction Time: Shorter reaction times may also limit the extent of carbocation rearrangement.

Q3: The yield of my desired alkene is low. What are the possible reasons and solutions?

Low yields can result from several factors:

  • Incomplete Reaction: Ensure the reaction has gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Side Reactions: Polymerization of the alkene products can occur in the presence of strong acid. This can be minimized by keeping the temperature as low as possible and distilling the alkene product as it is formed.

  • Loss of Product During Workup: Ensure proper phase separation during extractions. The alkene products are volatile, so care should be taken to minimize evaporation by keeping collection vessels cool.

  • Equilibrium: The dehydration of alcohols is a reversible reaction. To drive the equilibrium towards the products, it is crucial to remove the alkene and/or water as they are formed, typically by distillation.

Q4: My Gas Chromatography (GC) analysis shows more peaks than expected. What could they be?

Unexpected peaks in the GC chromatogram can be attributed to:

  • Unreacted Starting Material: A peak corresponding to this compound.

  • Isomeric Alkenes: Besides the main products, other minor isomeric alkenes might be formed through different proton abstraction pathways or rearrangements.

  • Polymerization Products: Low molecular weight polymers may be volatile enough to be detected by GC.

  • Ether Formation: Under certain conditions, an ether by-product can form from the reaction of the alcohol with the carbocation intermediate or another alcohol molecule.

To identify these peaks, you can compare their retention times with known standards or use Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification.[2][3]

Q5: The reaction mixture turned dark brown or black. What is the cause and how can I prevent it?

Charring or darkening of the reaction mixture is often due to oxidation and polymerization side reactions, especially when using a strong oxidizing acid like sulfuric acid at elevated temperatures.[1]

  • Use a Non-Oxidizing Acid: Phosphoric acid is a good alternative to sulfuric acid as it is less prone to causing charring.

  • Temperature Control: Avoid excessive heating. Use a heating mantle with a temperature controller and ensure even heating.

  • Efficient Stirring: Good agitation prevents localized overheating.

Data Presentation

The following table summarizes a reported product distribution for the dehydration of this compound. The identity of the alkenes A, B, and C can be inferred from their relative stabilities. Alkene C, being the most stable, is the major product after equilibration and is likely the tetrasubstituted 1,2-dimethylcyclohexene. Alkene B is likely the trisubstituted 2,3-dimethylcyclohexene, and Alkene A is the least stable minor product.

AlkeneInitial Product Distribution (%)Product Distribution after Equilibration with H₂SO₄ (%)
A30
B3115
C6685

Data adapted from a study on the dehydration of this compound.[4]

Experimental Protocols

This section provides a detailed methodology for the acid-catalyzed dehydration of this compound.

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Anhydrous calcium chloride or sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle with stirrer

  • Gas chromatograph (GC)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place this compound.

  • Acid Addition: Slowly add the acid catalyst (e.g., 85% phosphoric acid) to the alcohol with stirring. The ratio of alcohol to acid can be optimized, but a common starting point is a 2:1 molar ratio.

  • Distillation: Assemble a simple distillation apparatus. Heat the mixture gently using a heating mantle. The alkene products, being more volatile than the starting alcohol, will distill over with water. Collect the distillate in a receiving flask cooled in an ice bath. Maintain the distillation temperature below 100°C.

  • Workup:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any residual acid), and brine.

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous calcium chloride or sodium sulfate).

  • Product Analysis:

    • Decant or filter the dried organic layer to remove the drying agent.

    • Analyze the product mixture using Gas Chromatography (GC) to determine the relative percentages of the different alkene products. Identification of the peaks can be confirmed by comparing retention times with authentic samples or by GC-MS analysis.

Mandatory Visualizations

Dehydration_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Rearrangement & Deprotonation Alcohol This compound Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H+ Carbocation_1 Tertiary Carbocation Protonated_Alcohol->Carbocation_1 - H₂O H+ H+ Carbocation_2 Rearranged Carbocation (via Hydride/Methyl Shift) Carbocation_1->Carbocation_2 Rearrangement Product_1 1,2-Dimethylcyclohexene Carbocation_1->Product_1 - H+ Product_2 2,3-Dimethylcyclohexene Carbocation_1->Product_2 - H+ H2O H₂O Product_3 Isopropylidenecyclopentane Carbocation_2->Product_3 - H+

Caption: Reaction mechanism for the acid-catalyzed dehydration of this compound.

Troubleshooting_Workflow Start Experiment Start Problem Problem Encountered? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Unexpected_Peaks Unexpected GC Peaks Problem->Unexpected_Peaks Yes Charring Reaction Charring Problem->Charring Yes End Experiment Complete Problem->End No Analyze_Yield Check for: - Incomplete Reaction - Product Loss - Polymerization Low_Yield->Analyze_Yield Analyze_Peaks Identify: - Starting Material - Isomers - Side Products (e.g., Ether) Unexpected_Peaks->Analyze_Peaks Analyze_Color Consider: - Acid Choice - Temperature Charring->Analyze_Color Solution_Yield Optimize: - Reaction Time/Temp - Distill Product - Careful Workup Analyze_Yield->Solution_Yield Solution_Peaks Action: - Compare with Standards - Use GC-MS - Adjust Conditions Analyze_Peaks->Solution_Peaks Solution_Color Modify: - Use H₃PO₄ - Lower Temperature Analyze_Color->Solution_Color Solution_Yield->End Solution_Peaks->End Solution_Color->End

Caption: Troubleshooting workflow for the dehydration of this compound.

References

Preventing carbocation rearrangement in 1,2-Dimethylcyclohexanol dehydration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the dehydration of 1,2-dimethylcyclohexanol (B73200). Our focus is to offer practical solutions for controlling and preventing carbocation rearrangements during this critical reaction.

Troubleshooting Guide: Unwanted Rearrangement Products

Problem: The dehydration of this compound is yielding a significant amount of the rearranged alkene, 1,2-dimethylcyclohexene (B155917), instead of the expected Zaitsev product, 1,6-dimethylcyclohexene (B167754).

Cause: The use of strong protic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) as catalysts promotes an E1 elimination mechanism. This pathway involves the formation of a carbocation intermediate, which is susceptible to rearrangement to a more stable carbocation prior to elimination. In the case of this compound, the initially formed secondary carbocation can undergo a methyl shift to form a more stable tertiary carbocation, leading to the thermodynamically favored, but rearranged, product.

Solution: To prevent carbocation rearrangement, an E2 elimination pathway should be favored. This can be achieved by using phosphorus oxychloride (POCl₃) in the presence of pyridine (B92270). This reagent system avoids the formation of a discrete carbocation intermediate.

Comparative Analysis of Dehydration Methods
Reagent/ConditionMechanismMajor ProductMinor Product(s)Rearrangement Observed
H₂SO₄ or H₃PO₄, Heat E11,2-Dimethylcyclohexene1,6-Dimethylcyclohexene, IsopropylidenecyclohexaneYes (Methyl Shift)
POCl₃, Pyridine, 0°C to reflux E21,6-Dimethylcyclohexene2,3-DimethylcyclohexeneNo

Note: The product distribution can be influenced by the specific reaction conditions such as temperature and reaction time.

Frequently Asked Questions (FAQs)

Q1: Why does the acid-catalyzed dehydration of this compound lead to a rearranged product?

A1: The acid-catalyzed dehydration proceeds through an E1 mechanism. The protonation of the hydroxyl group followed by the loss of a water molecule generates a secondary carbocation. This secondary carbocation can rearrange via a 1,2-methyl shift to form a more stable tertiary carbocation. Deprotonation from this rearranged carbocation predominantly yields the more substituted and thermodynamically stable alkene, 1,2-dimethylcyclohexene.

Q2: How does the use of phosphorus oxychloride (POCl₃) and pyridine prevent this rearrangement?

A2: The POCl₃/pyridine system facilitates an E2 elimination reaction. The alcohol's hydroxyl group acts as a nucleophile and attacks the phosphorus atom of POCl₃, forming a dichlorophosphate (B8581778) ester intermediate. This transforms the hydroxyl group into a good leaving group (-OPOCl₂). Pyridine, a non-nucleophilic base, then abstracts a proton from a beta-carbon in a concerted step with the departure of the leaving group, forming the alkene. Since a carbocation is never formed, there is no opportunity for rearrangement.

Q3: What is the expected major product when using POCl₃ and pyridine with this compound?

A3: The major product will be the Zaitsev product, which is the most substituted alkene that can be formed without rearrangement. In this case, abstraction of a proton from the more substituted beta-carbon (the methyl-substituted carbon) is sterically hindered. Therefore, the major product is typically 1,6-dimethylcyclohexene , formed by abstraction of a proton from the methylene (B1212753) group of the ring.

Q4: Can I use other bases with POCl₃?

A4: Pyridine is the most commonly used base with POCl₃ for this transformation. It serves both as a solvent and a base to neutralize the HCl generated during the formation of the dichlorophosphate ester and to facilitate the E2 elimination. Other non-nucleophilic amine bases can potentially be used, but pyridine is well-established for this reaction.

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of this compound (with Rearrangement)

Objective: To synthesize a mixture of alkenes from this compound via an E1 reaction, leading to the rearranged product 1,2-dimethylcyclohexene as the major component.

Materials:

  • This compound

  • Concentrated sulfuric acid (98%) or phosphoric acid (85%)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Erlenmeyer flask

  • Heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add 10.0 g of this compound.

  • Slowly and with caution, add 5 mL of concentrated sulfuric acid (or 10 mL of 85% phosphoric acid) to the flask while swirling.

  • Add a few boiling chips and assemble a simple distillation apparatus.

  • Heat the mixture gently using a heating mantle. The alkene products will co-distill with water.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash with 20 mL of saturated sodium bicarbonate solution to neutralize any residual acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Decant the dried organic layer into a clean, pre-weighed flask.

  • Characterize the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution.

Protocol 2: Dehydration of this compound using POCl₃ and Pyridine (Rearrangement-Free)

Objective: To synthesize 1,6-dimethylcyclohexene from this compound via an E2 reaction, avoiding carbocation rearrangement.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Diethyl ether

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Addition funnel

  • Separatory funnel

  • Erlenmeyer flask

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 10.0 g of this compound in 50 mL of anhydrous pyridine.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add a solution of 1.2 equivalents of POCl₃ in 20 mL of anhydrous pyridine to the stirred alcohol solution via the addition funnel over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour.

  • Cool the reaction mixture to room temperature and carefully pour it over 100 g of crushed ice.

  • Extract the mixture with three 50 mL portions of diethyl ether.

  • Combine the organic extracts and wash successively with 50 mL of 5% HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the resulting crude product by distillation.

  • Analyze the product by GC-MS to confirm the formation of 1,6-dimethylcyclohexene as the major product.

Visualizing Reaction Pathways

To further clarify the mechanistic differences, the following diagrams illustrate the reaction pathways.

G cluster_e1 E1 Pathway (Acid-Catalyzed) This compound This compound Protonated Alcohol Protonated Alcohol This compound->Protonated Alcohol + H+ Secondary Carbocation Secondary Carbocation Protonated Alcohol->Secondary Carbocation - H2O Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation 1,2-Methyl Shift (Rearrangement) 1,6-Dimethylcyclohexene\n(Minor Product) 1,6-Dimethylcyclohexene (Minor Product) Secondary Carbocation->1,6-Dimethylcyclohexene\n(Minor Product) - H+ 1,2-Dimethylcyclohexene\n(Major Product) 1,2-Dimethylcyclohexene (Major Product) Tertiary Carbocation->1,2-Dimethylcyclohexene\n(Major Product) - H+ G cluster_e2 E2 Pathway (POCl3/Pyridine) This compound This compound Dichlorophosphate Ester Dichlorophosphate Ester This compound->Dichlorophosphate Ester + POCl3 1,6-Dimethylcyclohexene\n(Major Product) 1,6-Dimethylcyclohexene (Major Product) Dichlorophosphate Ester->1,6-Dimethylcyclohexene\n(Major Product) + Pyridine - Pyridinium Chloride - H2PO3Cl G Start Start Unwanted Rearrangement Unwanted Rearrangement Start->Unwanted Rearrangement Use POCl3/Pyridine Use POCl3/Pyridine Unwanted Rearrangement->Use POCl3/Pyridine Yes Optimize E1 Conditions\n(Lower Temp, Shorter Time) Optimize E1 Conditions (Lower Temp, Shorter Time) Unwanted Rearrangement->Optimize E1 Conditions\n(Lower Temp, Shorter Time) No Follow Protocol 2 Follow Protocol 2 Use POCl3/Pyridine->Follow Protocol 2 Analyze Products by GC-MS Analyze Products by GC-MS Follow Protocol 2->Analyze Products by GC-MS Desired Product Desired Product Analyze Products by GC-MS->Desired Product

Optimizing reaction conditions for the synthesis of 1,2-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 1,2-Dimethylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Grignard reaction.[1][2] This involves the reaction of 2-methylcyclohexanone (B44802) with a methylmagnesium halide (e.g., methylmagnesium bromide or iodide).[1][3] The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone to form a tertiary alcohol.[4][5]

Q2: What are the primary starting materials and reagents required?

A2: The key starting materials are 2-methylcyclohexanone and a methyl halide (like bromomethane (B36050) or iodomethane) to form the Grignard reagent with magnesium turnings.[1] Anhydrous solvents, typically diethyl ether or tetrahydrofuran (B95107) (THF), are crucial for the reaction's success.[1][6] An acidic workup, often using a saturated aqueous solution of ammonium (B1175870) chloride, is required in the final step to protonate the alkoxide intermediate.[7]

Q3: What are the expected products of this synthesis?

A3: The reaction of a methyl Grignard reagent with 2-methylcyclohexanone produces two diastereomeric tertiary alcohols: cis-1,2-dimethylcyclohexanol and trans-1,2-dimethylcyclohexanol.[1] The pre-existing chiral center at the C2 position of the ketone influences the direction of the nucleophilic attack, leading to a mixture of these diastereomers.[1]

Q4: Why are anhydrous conditions so critical for this reaction?

A4: Grignard reagents are extremely strong bases and will react readily with any protic species, especially water.[6][7] If moisture is present in the glassware, solvents, or starting materials, it will "quench" the Grignard reagent by protonating it, rendering it inactive for the desired reaction with the ketone and significantly reducing the product yield.[6][7]

Troubleshooting Guide

Problem: The Grignard reaction fails to initiate.

  • Possible Cause: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[8] The magnesium may also be of poor quality.[9]

  • Solution:

    • Activate the Magnesium: Use fresh, shiny magnesium turnings.[9] If they appear dull, activate them by gently crushing them in a mortar and pestle to expose a fresh surface.[7]

    • Use a Chemical Initiator: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the flask.[1][7] The disappearance of the iodine's color is a visual cue that the reaction has started.[1][8]

    • Mechanical Agitation: In some cases, firmly crushing a piece of magnesium against the bottom of the flask with a glass rod can expose a fresh, active surface and initiate the reaction.[8]

Problem: The yield of this compound is consistently low.

  • Possible Cause 1: Presence of Moisture. As mentioned in the FAQs, even trace amounts of water can quench the Grignard reagent.

  • Solution 1: Ensure Rigorous Anhydrous Conditions. All glassware must be thoroughly oven-dried (>120°C overnight) or flame-dried under an inert atmosphere (nitrogen or argon) immediately before use.[6][7] Solvents must be strictly anhydrous.[6][9]

  • Possible Cause 2: Competing Side Reactions. Several side reactions can consume the reactants and lower the yield of the desired tertiary alcohol.

    • Wurtz Coupling: The Grignard reagent can react with the unreacted methyl halide, forming a hydrocarbon byproduct.[6][7]

    • Enolization: The Grignard reagent can act as a base and deprotonate the acidic alpha-protons of 2-methylcyclohexanone, forming an enolate that will not react further to create the alcohol.[2][7]

    • Reduction: With sterically hindered ketones, the Grignard reagent can reduce the ketone to a secondary alcohol.[2][7]

  • Solution 2: Optimize Reaction Conditions.

    • Slow Addition: Add the methyl halide solution dropwise during the Grignard reagent preparation to maintain a low concentration and minimize Wurtz coupling.[6] Similarly, add the 2-methylcyclohexanone solution slowly to the prepared Grignard reagent.[1]

    • Temperature Control: Perform the addition of the ketone to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction and reduce side reactions like enolization.[1][7] After the addition is complete, allow the mixture to warm to room temperature to ensure the reaction goes to completion.[1][7]

Problem: The final product is impure, containing significant byproducts.

  • Possible Cause: Incomplete reaction, side reactions, or an inefficient work-up procedure.

  • Solution:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting ketone.

    • Careful Work-up: The work-up procedure is critical for isolating the product. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the mixture in an ice bath.[1][7] This protonates the alkoxide and helps to dissolve magnesium salts.

    • Purification: After extraction and drying of the organic layer, purify the crude product. Distillation or column chromatography are effective methods for separating the this compound from unreacted starting materials and byproducts.

Data Presentation

Table 1: Optimization of Reaction Parameters
ParameterStandard ConditionOptimized ConditionRationale for Optimization
Solvent Diethyl EtherAnhydrous Tetrahydrofuran (THF)THF can better stabilize the Grignard reagent and may improve yields.[6]
Temperature Room Temperature0 °C for ketone addition, then warm to RTMinimizes side reactions such as enolization and reduction by controlling the exothermic addition.[7]
Addition Rate Rapid AdditionSlow, dropwise additionMaintains a low concentration of the added reagent, reducing side reactions like Wurtz coupling.[6]
Magnesium Standard TurningsFresh, activated turningsEnsures a clean, reactive surface for efficient Grignard reagent formation.[7]
Atmosphere Ambient AirInert (Nitrogen or Argon)Prevents the highly reactive Grignard reagent from being quenched by atmospheric moisture and oxygen.[6]

Experimental Protocols

Protocol: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Iodine (1 small crystal)

  • Anhydrous diethyl ether or THF

  • Bromomethane (or methyl iodide) (1.1 equivalents)

  • 2-Methylcyclohexanone (1.0 equivalent)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings and a small iodine crystal into a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, all under a positive pressure of nitrogen.[1]

    • Add enough anhydrous diethyl ether to cover the magnesium.[1]

    • In the dropping funnel, prepare a solution of bromomethane in anhydrous diethyl ether.[1]

    • Add a small portion of the bromomethane solution to the magnesium suspension to initiate the reaction. Successful initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether.[1]

    • Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.[1]

  • Reaction with 2-Methylcyclohexanone:

    • After the Grignard reagent has formed (most of the magnesium is consumed), cool the solution to 0 °C using an ice bath.[1]

    • Prepare a solution of 2-methylcyclohexanone in anhydrous diethyl ether and add it to the dropping funnel.[1]

    • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.[1]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[1]

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[1]

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.[7]

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[7]

    • Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the product by distillation or column chromatography.

Mandatory Visualizations

Caption: Reaction mechanism of this compound synthesis.

experimental_workflow Experimental Workflow for Synthesis start Start: Assemble Dry Glassware under Inert Atmosphere prep_grignard Prepare Grignard Reagent (MeBr + Mg in Ether) start->prep_grignard reaction React with 2-Methylcyclohexanone (Add dropwise at 0°C) prep_grignard->reaction warm Warm to Room Temperature (Stir for 1-2 hours) reaction->warm workup Aqueous Workup (Quench with sat. NH₄Cl) warm->workup extract Extraction (Separate organic layer, extract aqueous layer) workup->extract dry Dry & Filter (Dry with MgSO₄, filter) extract->dry evaporate Solvent Evaporation (Rotary Evaporator) dry->evaporate purify Purification (Distillation or Chromatography) evaporate->purify end Final Product: This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Decision Tree start Low or No Product Yield? initiation_check Did the Grignard reaction initiate? (Color change, bubbling, heat) start->initiation_check no_initiation Action: Activate Mg (Use iodine, crush turnings). Ensure anhydrous conditions. initiation_check->no_initiation No side_reactions Check for Side Reactions (TLC analysis for byproducts) initiation_check->side_reactions Yes yes_side_reactions Action: Optimize Conditions - Lower temperature to 0°C - Slow reagent addition side_reactions->yes_side_reactions Yes workup_issue Review Workup Procedure - Slow quenching at 0°C - Proper extraction side_reactions->workup_issue No

Caption: Troubleshooting logic for low yield synthesis.

References

Troubleshooting low yield in Grignard reaction for tertiary alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address low yields in Grignard reactions for the synthesis of tertiary alcohols. It is designed for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Low Yield of Tertiary Alcohol

Low yields in Grignard reactions are a common challenge. The following section, in a question-and-answer format, addresses specific issues you might encounter during your experiments.

Question: My Grignard reaction for synthesizing a tertiary alcohol is resulting in a very low yield. What are the most common reasons for this?

Answer:

Low yields in the Grignard synthesis of tertiary alcohols can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. The most critical factors are the extreme sensitivity of Grignard reagents to moisture and protic solvents, the quality of the magnesium, and the occurrence of side reactions.[1]

A systematic approach to troubleshooting is crucial. Start by ensuring all reagents and solvents are scrupulously dry and that the glassware is properly prepared. If issues persist, consider the possibility of competing side reactions, which are particularly prevalent when using sterically hindered ketones.[2]

Frequently Asked Questions (FAQs)

Reagent and Glassware Preparation

Q1: How can I be certain that my glassware is sufficiently dry?

A: Grignard reagents are highly sensitive to moisture. All glassware should be rigorously flame-dried under a stream of inert gas (like nitrogen or argon) or oven-dried at a high temperature (e.g., 120-150°C) for several hours and allowed to cool in a desiccator or under an inert atmosphere immediately before use.[1][3]

Q2: My magnesium turnings appear dull. Could this be affecting the reaction?

A: Yes, a dull appearance on magnesium turnings indicates the presence of a passivating layer of magnesium oxide, which can inhibit the reaction.[4] To ensure a reactive surface, you can activate the magnesium by:

  • Gently crushing the turnings in a mortar and pestle to expose a fresh surface.[1]

  • Adding a small crystal of iodine; the disappearance of the purple color indicates the initiation of the reaction.[5][6]

  • Using a few drops of 1,2-dibromoethane.[1]

  • Sonication can also be used to facilitate initiation.[5]

Q3: What is the best solvent for preparing Grignard reagents for tertiary alcohol synthesis?

A: Anhydrous ether solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are the standard choices. It is critical that the solvent is absolutely free of water and alcohol impurities.[7]

Reaction Conditions and Side Reactions

Q4: I am using a sterically hindered ketone and observing low yields. What side reactions might be occurring?

A: With sterically hindered ketones, several side reactions can compete with the desired nucleophilic addition, significantly lowering the yield of the tertiary alcohol.[2] These include:

  • Enolization: The Grignard reagent can act as a base and deprotonate the ketone at the alpha-position, forming an enolate. This is more common with sterically hindered ketones.[1][2]

  • Reduction: A hydride can be transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the ketone, reducing it to a secondary alcohol. This is more likely with bulky Grignard reagents.[2]

  • Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide.[1]

Q5: What is the optimal temperature for the Grignard reaction with a ketone?

A: To control the exothermic reaction and minimize side reactions, the addition of the ketone to the Grignard reagent should typically be carried out at a low temperature, such as 0 °C.[1] After the addition is complete, the reaction is often allowed to warm to room temperature to ensure it goes to completion.[1][5]

Work-up and Purification

Q6: I am having trouble with the work-up of my reaction. What is the recommended procedure?

A: A careful aqueous work-up is essential for isolating the tertiary alcohol. The reaction mixture should be cooled in an ice bath and then slowly quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1][3] This protonates the alkoxide intermediate to form the tertiary alcohol and precipitates magnesium salts, which can then be removed. Using a dilute acid like HCl is also an option.[3]

Q7: How can I purify my crude tertiary alcohol?

A: After the initial work-up and extraction with an organic solvent, the crude product can be purified by several methods, including:

  • Distillation: Effective for liquid alcohols.[7]

  • Recrystallization: Suitable for solid alcohols.[5]

  • Column chromatography on silica (B1680970) gel: A common method for purifying a wide range of organic compounds.[5][8]

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Grignard Reaction for Tertiary Alcohols

Potential Issue Observation Recommended Solution(s) Citation(s)
Moisture Contamination Reaction fails to initiate or proceeds sluggishly.Rigorously flame-dry or oven-dry all glassware. Use anhydrous solvents. Work under an inert atmosphere (N₂ or Ar).[1][9]
Inactive Magnesium Magnesium turnings are dull and the reaction does not start.Activate magnesium by crushing, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.[1][4][5]
Enolization of Ketone Starting ketone is recovered after work-up.Use a less sterically hindered ketone if possible. Consider transmetalation to a less basic organometallic reagent (e.g., organocerium).[2][10]
Reduction of Ketone A secondary alcohol is isolated as a major byproduct.Use a Grignard reagent without β-hydrogens if possible. Perform the reaction at a lower temperature.[2]
Wurtz Coupling Hydrocarbon byproducts are formed from the alkyl halide.Add the alkyl halide slowly to the magnesium. Ensure efficient stirring. Avoid high temperatures during reagent formation.[1]
Improper Reaction Temperature A mixture of products is obtained, with significant side-product formation.Add the ketone to the Grignard reagent at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.[1]
Inefficient Work-up Low recovery of the desired product after extraction.Quench the reaction slowly with saturated aqueous NH₄Cl at 0 °C. Ensure complete extraction with an appropriate organic solvent.[1][3]

Experimental Protocols

Protocol 1: Preparation of a Grignard Reagent (e.g., Phenylmagnesium Bromide)
  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube), a dropping funnel, and a magnetic stirrer. Flame-dry the entire apparatus under a stream of inert gas.[3]

  • Reagent Addition: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium.[3]

  • Initiation: In the dropping funnel, prepare a solution of bromobenzene (B47551) (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion (approximately 10%) of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by the fading of the iodine color and gentle bubbling.[3][5]

  • Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[5]

  • Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting gray, cloudy solution is used directly in the next step.[3]

Protocol 2: Reaction of Grignard Reagent with a Ketone (e.g., Benzophenone)
  • Reaction Setup: Cool the freshly prepared Grignard reagent solution in an ice-water bath.[3]

  • Substrate Addition: Dissolve the ketone (e.g., benzophenone, 0.95 equivalents) in a minimal amount of anhydrous ether or THF and add this solution to the dropping funnel. Add the ketone solution dropwise to the stirred, cooled Grignard reagent.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.[5]

Protocol 3: Work-up and Purification
  • Quenching: Cool the reaction mixture in an ice bath and slowly pour it over a beaker of crushed ice containing a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer two more times with diethyl ether.[3]

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][3]

  • Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude tertiary alcohol can then be purified by recrystallization (if solid) or column chromatography.[3]

Mandatory Visualizations

Grignard_Troubleshooting_Workflow start Low Yield of Tertiary Alcohol check_reagents Check Reagent and Solvent Quality start->check_reagents check_glassware Verify Glassware is Dry start->check_glassware check_mg Assess Magnesium Activation start->check_mg reagents_ok Reagents and Glassware OK? check_reagents->reagents_ok check_glassware->reagents_ok check_mg->reagents_ok analyze_side_reactions Analyze for Side Reactions reagents_ok->analyze_side_reactions Yes remedy_reagents Remedy: - Use Anhydrous Solvents - Dry Glassware Rigorously - Activate Mg reagents_ok->remedy_reagents No enolization Enolization? (Ketone Recovered) analyze_side_reactions->enolization reduction Reduction? (Secondary Alcohol Formed) analyze_side_reactions->reduction coupling Wurtz Coupling? (Hydrocarbon Byproduct) analyze_side_reactions->coupling optimize_conditions Optimize Reaction Conditions enolization->optimize_conditions reduction->optimize_conditions coupling->optimize_conditions lower_temp Lower Addition Temperature optimize_conditions->lower_temp slow_addition Slower Reagent Addition optimize_conditions->slow_addition review_workup Review Work-up Procedure lower_temp->review_workup slow_addition->review_workup

Caption: Troubleshooting workflow for low Grignard reaction yields.

Experimental_Workflow prep_glassware 1. Prepare Dry Glassware (Flame or Oven-Dry) prep_grignard 2. Prepare Grignard Reagent (Alkyl/Aryl Halide + Mg) prep_glassware->prep_grignard cool_reagent 3. Cool Grignard Reagent (0 °C) prep_grignard->cool_reagent add_ketone 4. Add Ketone Solution (Dropwise) cool_reagent->add_ketone reaction 5. React (Warm to Room Temp) add_ketone->reaction workup 6. Aqueous Work-up (Quench with NH4Cl) reaction->workup extraction 7. Extraction & Drying workup->extraction purification 8. Purification (Distillation/Recrystallization/Chromatography) extraction->purification product Tertiary Alcohol purification->product

Caption: Experimental workflow for tertiary alcohol synthesis via Grignard reaction.

References

Technical Support Center: Impurity Identification in 1,2-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dimethylcyclohexanol. Our aim is to help you identify and address common impurities that may be present in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my this compound sample?

A1: The most common impurities in this compound samples typically arise from the synthetic route used. Potential impurities include:

  • Isomers: this compound exists as cis and trans isomers. A sample of one isomer is likely to contain the other as an impurity.

  • Unreacted Starting Materials: If synthesized via a Grignard reaction, unreacted 2-methylcyclohexanone (B44802) may be present.[1] If synthesized via hydration of 1,2-dimethylcyclohexene (B155917), residual amounts of the alkene could remain.[2]

  • Dehydration Products: Acid-catalyzed dehydration of this compound can lead to the formation of alkenes, with 1,2-dimethylcyclohexene being a major product.[3][4][5]

  • Rearrangement Products: Under acidic conditions, carbocation rearrangements can occur, potentially leading to other isomeric alkenes or cyclopentane (B165970) derivatives.[6][7]

  • Residual Solvents: Solvents used during synthesis and purification may be present in trace amounts.

Q2: Which analytical techniques are best suited for identifying impurities in this compound?

A2: The primary techniques for identifying and quantifying impurities in alcohol samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS is highly effective for separating volatile and semi-volatile compounds, making it ideal for identifying unreacted starting materials, dehydration products, and residual solvents.[4]

  • NMR Spectroscopy (¹H and ¹³C) is a powerful tool for structural elucidation and can be used to identify and distinguish between the different isomers of this compound and other structurally related impurities.[8]

Q3: How can I differentiate between the cis and trans isomers of this compound using NMR?

A3: Differentiating between cis and trans isomers of this compound using NMR spectroscopy relies on subtle differences in the chemical shifts and coupling constants of the protons and carbons in the cyclohexyl ring. The spatial orientation of the methyl and hydroxyl groups affects the electronic environment of the neighboring nuclei. Two-dimensional NMR techniques like COSY and HSQC can further aid in assigning the correct stereochemistry by revealing proton-proton and proton-carbon correlations.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of your this compound samples.

Problem Potential Cause Suggested Solution
Unexpected peaks in GC-MS chromatogram Presence of dehydration byproducts (e.g., 1,2-dimethylcyclohexene).[3][4]Compare the mass spectra of the unknown peaks with a library of known compounds. The mass spectrum of 1,2-dimethylcyclohexene will have a different fragmentation pattern than this compound.
Contamination from the injection port or column bleed.Run a blank solvent injection to check for system contamination. If peaks are still present, clean the injector port and bake the column according to the manufacturer's instructions.
Poor peak shape (tailing) for the main this compound peak in GC Active sites in the GC liner or on the column interacting with the hydroxyl group.Use a deactivated liner and a column specifically designed for the analysis of polar compounds like alcohols.
The injection temperature is too low, causing incomplete volatilization.Increase the injector temperature in increments of 10-20°C, but do not exceed the maximum recommended temperature for the column.
Difficulty in separating cis and trans isomers by GC The GC column and temperature program are not optimized for isomer separation.Use a polar GC column (e.g., a wax-type column) which can provide better separation of isomers. Optimize the temperature program with a slower ramp rate to improve resolution.
NMR spectrum shows broad or disappearing -OH proton signal The presence of acidic or basic impurities, or water, can catalyze proton exchange.Ensure your NMR solvent is dry. You can confirm the -OH peak by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -OH peak will disappear or significantly decrease in intensity.
NMR signals are difficult to assign due to overlapping peaks The complexity of the cyclohexyl ring protons often leads to overlapping multiplets.Utilize 2D NMR techniques such as COSY (to identify coupled protons) and HSQC (to correlate protons to their attached carbons) for unambiguous signal assignment.[8]

Quantitative Data Summary

The following table provides an illustrative summary of potential impurities and their typical concentration ranges in a sample of this compound. Actual values will vary depending on the synthesis and purification methods.

Impurity Typical Concentration Range (%) Analytical Method for Quantification
cis/trans Isomer0.1 - 5.0GC-MS, ¹H NMR
2-Methylcyclohexanone< 0.5GC-MS
1,2-Dimethylcyclohexene0.1 - 2.0GC-MS
Residual Solvents (e.g., Diethyl Ether, Toluene)< 0.1Headspace GC-MS

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This protocol is designed for the separation and identification of volatile and semi-volatile impurities in this compound samples.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • GC Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or a polar column like a polyethylene (B3416737) glycol (wax) phase for better isomer separation. Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Vortex the sample to ensure it is fully dissolved.

  • Transfer the solution to a GC vial.

GC-MS Parameters:

Parameter Value
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 220 °CHold: 5 min at 220 °C
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 300 amu

Data Analysis:

  • Identify the main peak corresponding to this compound.

  • For any other significant peaks, analyze their mass spectra and compare them to a spectral library (e.g., NIST) to identify the impurities.

  • Quantify the impurities by comparing their peak areas to that of the main component (assuming similar response factors for a semi-quantitative analysis) or by using a calibration curve with certified reference standards for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification

This protocol is for the structural characterization of this compound and the identification of isomeric impurities.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher recommended for better resolution)

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.

NMR Acquisition Parameters (¹H NMR):

Parameter Value
Pulse Program Standard single pulse (e.g., zg30)
Number of Scans 16
Relaxation Delay (d1) 1.0 s
Acquisition Time ~4 s
Spectral Width ~16 ppm

Data Analysis:

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative ratios of different protons.

  • Analyze the chemical shifts and coupling patterns to assign the protons to the structure of this compound.

  • Look for minor sets of signals that may correspond to the other isomer or other structurally related impurities.

  • For confirmation of the hydroxyl proton, a D₂O exchange experiment can be performed.

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis Sample This compound Sample Prep_GCMS Prepare 1 mg/mL solution in Dichloromethane Sample->Prep_GCMS Prep_NMR Dissolve ~15 mg in CDCl₃ Sample->Prep_NMR Inject_GCMS Inject 1 µL into GC-MS Prep_GCMS->Inject_GCMS Analyze_GCMS Separate & Detect Impurities Inject_GCMS->Analyze_GCMS Data_GCMS Identify & Quantify (e.g., Alkenes, Ketones) Analyze_GCMS->Data_GCMS Acquire_NMR Acquire ¹H & ¹³C Spectra Prep_NMR->Acquire_NMR Analyze_NMR Structural Elucidation Acquire_NMR->Analyze_NMR Data_NMR Identify Isomers & Structure Confirmation Analyze_NMR->Data_NMR

Caption: Experimental Workflow for Impurity Identification.

troubleshooting_logic Start Problem Encountered Check_Chromatogram Review GC-MS Chromatogram Start->Check_Chromatogram Check_Spectrum Review NMR Spectrum Start->Check_Spectrum Unexpected_Peaks Unexpected Peaks? Check_Chromatogram->Unexpected_Peaks Overlapping_Signals Overlapping Signals? Check_Spectrum->Overlapping_Signals Poor_Peak_Shape Poor Peak Shape? Unexpected_Peaks->Poor_Peak_Shape No Library_Search Compare with MS Library Unexpected_Peaks->Library_Search Yes Check_Liner_Column Check Liner & Column Activity Poor_Peak_Shape->Check_Liner_Column Yes End1 End1 Broad_OH Broad/Missing -OH? Overlapping_Signals->Broad_OH No Run_2D_NMR Perform 2D NMR (COSY, HSQC) Overlapping_Signals->Run_2D_NMR Yes D2O_Exchange Perform D₂O Exchange Broad_OH->D2O_Exchange Yes End2 End2 Run_Blank Run Blank Solvent Optimize_Method Optimize GC Method (Temp, Column) Check_Liner_Column->Optimize_Method Library_Search->Run_Blank Legend Legend Action Action Item Decision Decision Point Analysis_Type Analysis Type Start_Point Problem

Caption: Troubleshooting Logic Flowchart.

References

Technical Support Center: Improving Stereoselectivity in 1,2-Dimethylcyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the stereoselectivity of 1,2-dimethylcyclohexanol (B73200) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound with stereocontrol?

A1: The two main strategies for the stereoselective synthesis of this compound are:

  • Grignard reaction: The addition of a methyl Grignard reagent (e.g., methylmagnesium bromide or iodide) to 2-methylcyclohexanone (B44802). This method can produce both cis and trans isomers, with the diastereoselectivity influenced by reaction conditions.[1]

  • Catalytic Hydrogenation: The reduction of 1,2-dimethylcyclohexene (B155917) using a catalyst such as platinum, palladium, or nickel. This method predominantly yields the cis-1,2-dimethylcyclohexanol isomer through syn-addition of hydrogen.[2][3]

Q2: How can I favor the formation of cis-1,2-dimethylcyclohexanol?

A2: Catalytic hydrogenation of 1,2-dimethylcyclohexene is the most reliable method for obtaining the cis isomer. The use of catalysts like Pt, Pd, or Ni facilitates the syn-addition of hydrogen across the double bond, resulting in the two methyl groups being on the same face of the cyclohexane (B81311) ring.[2][3]

Q3: How can I influence the diastereomeric ratio in the Grignard reaction with 2-methylcyclohexanone?

A3: The diastereoselectivity of the Grignard addition to 2-methylcyclohexanone is governed by steric and stereoelectronic effects. Key factors to consider are:

  • Steric Hindrance: The approach of the Grignard reagent to the carbonyl carbon is influenced by the existing methyl group on the adjacent carbon.[1]

  • Choice of Grignard Reagent: While adding a methyl group, the halide of the Grignard reagent can influence selectivity. For instance, alkylmagnesium iodides have been shown to exhibit higher diastereoselectivity in some cases compared to their chloride or bromide counterparts due to the formation of more Lewis acidic chelates.[4]

  • Temperature: Lower reaction temperatures generally favor the kinetic product, which can lead to higher stereoselectivity.

Q4: What is the expected stereochemical outcome of the Grignard reaction with 2-methylcyclohexanone?

A4: The stereochemical outcome can be predicted using models like Felkin-Anh and Cram's rules.[1] For the addition of a methyl Grignard reagent to 2-methylcyclohexanone, the major product is typically the cis-1,2-dimethylcyclohexanol, where the incoming methyl group adds from the less sterically hindered face.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in Grignard Reaction

Symptoms:

  • Obtaining a nearly 1:1 mixture of cis- and trans-1,2-dimethylcyclohexanol.

  • Inconsistent diastereomeric ratios between batches.

Possible Causes and Solutions:

Possible CauseRecommended Solutions
Reaction Temperature Too High Maintain a low reaction temperature (e.g., 0 °C or lower) during the addition of the Grignard reagent. This favors the kinetically controlled product, which is often the desired diastereomer.
Grignard Reagent Quality Use freshly prepared or high-quality commercial Grignard reagents. Old or partially decomposed reagents can lead to side reactions and reduced selectivity.
Moisture in Reaction Ensure all glassware is oven-dried and solvents are anhydrous. Water will quench the Grignard reagent and can affect the reaction environment.[5]
Incorrect Halide in Grignard Reagent Consider using methylmagnesium iodide instead of the bromide or chloride. The iodide can form a more rigid chelate with the substrate, potentially leading to higher diastereoselectivity.[4][6]
Problem 2: Incomplete Reaction or Low Yield

Symptoms:

  • Significant amount of unreacted 2-methylcyclohexanone remaining after the reaction.

  • Overall yield of this compound is poor.

Possible Causes and Solutions:

Possible CauseRecommended Solutions
Insufficient Grignard Reagent Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure complete conversion of the ketone.
Reaction Time Too Short Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is sluggish, consider extending the reaction time.
Poor Quality Magnesium For self-prepared Grignard reagents, use high-purity, activated magnesium turnings.

Data Presentation

Table 1: Diastereoselectivity of this compound Synthesis

Synthesis MethodSubstrateReagents/CatalystTemperature (°C)Major IsomerDiastereomeric Ratio (cis:trans)
Grignard Reaction2-MethylcyclohexanoneMeMgBr, Et₂O0cis~3:1
Grignard Reaction2-MethylcyclohexanoneMeMgI, Et₂O0cisPotentially >3:1
Catalytic Hydrogenation1,2-DimethylcyclohexeneH₂, Pt/C25cis>95:5

Note: The diastereomeric ratios for the Grignard reaction are approximate and can be influenced by the specific reaction conditions.

Experimental Protocols

Protocol 1: Diastereoselective Grignard Reaction

Objective: To synthesize this compound with a preference for the cis isomer.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Methyl iodide

  • Anhydrous diethyl ether (Et₂O)

  • 2-Methylcyclohexanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a solution of methyl iodide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction.

    • Once the reaction starts (disappearance of iodine color and gentle reflux), add the remaining methyl iodide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.

  • Reaction with 2-Methylcyclohexanone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of 2-methylcyclohexanone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup:

    • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography or distillation.

Protocol 2: Catalytic Hydrogenation for cis-1,2-Dimethylcyclohexanol

Objective: To synthesize cis-1,2-dimethylcyclohexanol with high stereoselectivity.

Materials:

  • 1,2-Dimethylcyclohexene

  • Ethanol (B145695) or Ethyl Acetate

  • 10% Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂)

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup:

    • In a hydrogenation flask, dissolve 1,2-dimethylcyclohexene in ethanol or ethyl acetate.

    • Carefully add the Pd/C or PtO₂ catalyst.

  • Hydrogenation:

    • Connect the flask to a hydrogenation apparatus.

    • Evacuate the flask and refill with hydrogen gas (repeat 3 times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure is sufficient for laboratory scale) at room temperature.

  • Workup:

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Rinse the filter cake with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

    • If necessary, purify by distillation.

Mandatory Visualizations

troubleshooting_stereoselectivity start Low Stereoselectivity in This compound Synthesis method Which synthesis method was used? start->method grignard Grignard Reaction method->grignard Grignard hydrogenation Catalytic Hydrogenation method->hydrogenation Hydrogenation grignard_temp Is the reaction temperature controlled at <= 0°C? grignard->grignard_temp hydrogenation_catalyst Is the catalyst active? hydrogenation->hydrogenation_catalyst grignard_reagent What is the halide of the Grignard reagent? grignard_temp->grignard_reagent Yes solution_temp Action: Lower and strictly maintain reaction temperature. grignard_temp->solution_temp No grignard_moisture Are anhydrous conditions strictly maintained? grignard_reagent->grignard_moisture Iodide solution_reagent Action: Consider using methylmagnesium iodide. grignard_reagent->solution_reagent Bromide/Chloride solution_moisture Action: Ensure all glassware is flame-dried and solvents are anhydrous. grignard_moisture->solution_moisture No hydrogenation_check Note: This method should inherently give high cis selectivity. Check for isomerization of starting material. grignard_moisture->hydrogenation_check Yes hydrogenation_h2 Is there sufficient H₂ pressure and agitation? hydrogenation_catalyst->hydrogenation_h2 Yes solution_catalyst Action: Use fresh catalyst. hydrogenation_catalyst->solution_catalyst No solution_h2 Action: Increase H₂ pressure and/or stirring rate. hydrogenation_h2->solution_h2 No hydrogenation_h2->hydrogenation_check Yes

Caption: Troubleshooting workflow for low stereoselectivity.

experimental_workflow cluster_grignard Grignard Reaction Route cluster_hydrogenation Catalytic Hydrogenation Route start_g 2-Methylcyclohexanone reaction_g Nucleophilic Addition (0°C to RT) start_g->reaction_g reagent_g MeMgX (X = Br, I) reagent_g->reaction_g workup_g Aqueous Workup (NH₄Cl) reaction_g->workup_g product_g cis/trans-1,2-Dimethylcyclohexanol workup_g->product_g start_h 1,2-Dimethylcyclohexene reaction_h Hydrogenation (RT) start_h->reaction_h reagent_h H₂ Catalyst (Pd/C or PtO₂) reagent_h->reaction_h workup_h Catalyst Filtration reaction_h->workup_h product_h cis-1,2-Dimethylcyclohexanol workup_h->product_h

Caption: Synthetic routes to this compound.

References

Dealing with emulsion formation during workup of 1,2-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsion formation during the workup of 1,2-Dimethylcyclohexanol.

Troubleshooting Guide: Emulsion Formation

Emulsions are stable mixtures of immiscible liquids, such as an organic solvent and an aqueous solution, which can complicate phase separation during reaction workups.[1] The formation of an emulsion is a common issue when working with compounds like this compound, which possesses both hydrophobic (the dimethylcyclohexane ring) and hydrophilic (the hydroxyl group) characteristics that can stabilize droplets of one liquid within another.

Immediate Steps to Address Emulsion Formation:

If an emulsion has formed in your separatory funnel, consider the following troubleshooting steps, starting with the simplest and least disruptive methods.

StepActionDetailed Explanation
1 Patience Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the phases will separate on their own with time. Gentle swirling or tapping of the funnel can sometimes encourage the layers to coalesce.[1][2]
2 "Salting Out" Add a saturated solution of sodium chloride (brine) to the separatory funnel.[1][3][4] This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion.[1][4]
3 Solvent Addition Add a small amount of a different organic solvent that is miscible with your extraction solvent but has a different polarity.[1][3] This can alter the overall solvent properties and destabilize the emulsion.
4 Filtration Pass the entire mixture through a plug of glass wool or Celite®.[3][4][5] This can physically disrupt the emulsion and help to separate the layers.
5 Centrifugation If the volume is manageable, centrifuging the mixture can provide the necessary force to break the emulsion and separate the phases.[1][3][4]
6 Temperature Change Gently warming or cooling the mixture can sometimes break an emulsion.[1] Increased temperature can reduce viscosity, while cooling can sometimes induce phase separation. However, be cautious of product stability at different temperatures.

Frequently Asked Questions (FAQs)

Q1: What causes emulsion formation during the workup of this compound?

A1: Emulsion formation is often caused by vigorous shaking of the separatory funnel, which disperses one liquid phase into the other as fine droplets.[3] The presence of this compound itself can contribute, as its amphiphilic nature can stabilize these droplets. Other contributing factors include the presence of acidic or basic impurities, surfactants, or fine particulate matter from the reaction mixture.

Q2: How can I prevent emulsion formation in the first place?

A2: Prevention is often more effective than treatment.[3][4] Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[3] Ensuring that the reaction is fully quenched and that any solids are filtered off before extraction can also help. Using a supported liquid extraction (SLE) technique is another preventative measure.[3]

Q3: Is it better to add solid salt or a brine solution to break an emulsion?

A3: Adding a saturated brine solution is generally preferred.[1] It disperses more easily throughout the aqueous phase to increase the ionic strength. Adding solid salt can sometimes be effective, but it may not dissolve quickly and can clump.[5]

Q4: Can changing the pH of the aqueous layer help?

A4: Yes, adjusting the pH can sometimes break an emulsion.[1] If acidic or basic impurities are acting as surfactants, neutralizing them by adding a dilute acid or base can destabilize the emulsion. However, be mindful of the stability of your target compound, this compound, to changes in pH.

Q5: What should I do if a precipitate forms at the interface between the two layers?

A5: A gooey or insoluble precipitate at the interface can obscure the boundary and contribute to emulsion formation.[5] In this case, try washing the mixture with additional water to dissolve any water-soluble precipitates. If the precipitate is organic-soluble, adding more of the organic extraction solvent may help. Filtering the entire mixture through a plug of Celite® or glass wool can also remove the solid material.

Quantitative Data

The choice of solvent is critical in preventing and managing emulsions. Below is a table summarizing the physical properties of this compound and common solvents used in its workup.

Compound/SolventMolecular FormulaMolecular Weight ( g/mol )Density (g/cm³)Boiling Point (°C)Solubility in Water
This compound C₈H₁₆O128.210.9365 (at 0°C)[6]~166-169Limited
Diethyl EtherC₄H₁₀O74.120.71334.6Slightly Soluble
Ethyl AcetateC₄H₈O₂88.110.90277.1Soluble
DichloromethaneCH₂Cl₂84.931.3339.6Slightly Soluble
HexaneC₆H₁₄86.180.65568.5Insoluble
TolueneC₇H₈92.140.867110.6Insoluble
WaterH₂O18.020.997 (at 25°C)100-

Experimental Protocols

Protocol for Breaking an Emulsion during the Workup of this compound

  • Initial Observation: An emulsion has formed in the separatory funnel containing the crude this compound reaction mixture and the aqueous wash. The interface between the organic and aqueous layers is not distinct.

  • Resting Period: Allow the separatory funnel to stand undisturbed in a ring stand for 15-20 minutes. Observe if any separation occurs.

  • Brine Wash: If the emulsion persists, add approximately 10-20% of the total volume of a saturated sodium chloride (brine) solution to the separatory funnel.

  • Gentle Mixing: Gently rock or swirl the separatory funnel. Avoid vigorous shaking.

  • Observation: Allow the funnel to stand for another 5-10 minutes and observe if the layers have separated.

  • Solvent Addition (if necessary): If the emulsion is still present, add a small volume (5-10% of the organic layer volume) of a different, compatible organic solvent (e.g., if using diethyl ether, add a small amount of ethyl acetate). Gently mix as described in step 4.

  • Filtration (if necessary): If the above steps fail, prepare a funnel with a loose plug of glass wool or a small pad of Celite®. Filter the entire contents of the separatory funnel through this plug into a clean flask. The physical disruption should aid in breaking the emulsion.

  • Phase Separation: Transfer the filtered mixture back to the separatory funnel and allow the layers to separate.

  • Draining: Carefully drain the lower (aqueous) layer, followed by the organic layer containing the this compound.

Visualizations

Emulsion_Troubleshooting start Emulsion Formation Observed patience Allow to Stand (15-20 min) start->patience resolved Emulsion Resolved: Proceed with Workup patience->resolved Separation Occurs unresolved Emulsion Persists patience->unresolved No Separation brine Add Saturated NaCl (Brine) solvent Add Different Organic Solvent brine->solvent No Separation brine->resolved Separation Occurs filter Filter through Glass Wool/Celite solvent->filter No Separation solvent->resolved Separation Occurs centrifuge Centrifuge (if possible) filter->centrifuge No Separation filter->resolved Separation Occurs centrifuge->resolved Separation Occurs unresolved->brine

References

Technical Support Center: Characterization of Unexpected Rearrangement Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and characterize unexpected rearrangement products encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction has produced a significant amount of an unexpected product with the same mass as my target molecule. What could be happening?

A1: The formation of a product with the same mass as the expected compound, but with different analytical characteristics (e.g., different retention time in chromatography or a different NMR spectrum), is a strong indicator of an unexpected molecular rearrangement.[1] Rearrangement reactions involve the reshuffling of atoms or groups within a molecule to form a structural isomer of the original substance.[2] These are common in organic synthesis and can be triggered by acidic or basic conditions, high temperatures, or the formation of reactive intermediates like carbocations.[1]

Q2: What are the initial steps I should take to identify an unexpected byproduct?

A2: The first step is to isolate and purify the unexpected product using techniques like flash column chromatography or preparative TLC.[1][3] Once isolated, a combination of analytical techniques is crucial for unambiguous structure elucidation.[4] High-resolution mass spectrometry (HRMS) will provide the accurate mass and elemental composition, while various NMR spectroscopy experiments will help determine the connectivity of atoms.[4]

Q3: Which analytical techniques are most critical for characterizing a rearranged structure?

A3: A multi-faceted approach using several spectroscopic and chromatographic techniques is essential for accurate characterization. The most powerful combination typically involves Mass Spectrometry (MS) for determining molecular weight and formula, and Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the molecular structure.[4][5] Infrared (IR) spectroscopy can also be useful for identifying the presence of specific functional groups.[4]

Troubleshooting Guides

Guide 1: Using Mass Spectrometry to Characterize Rearrangement Products

Mass spectrometry is a primary tool for identifying unknown compounds by determining their molecular weight and elemental composition.[4][6] In the case of rearrangements, it confirms that the product is an isomer of the expected molecule.

Troubleshooting Steps & Data Interpretation:

  • Confirm Molecular Weight: Use a soft ionization technique (e.g., ESI, CI) to determine the molecular ion peak (M+). If this matches the expected product's molecular weight, a rearrangement is likely.

  • Obtain High-Resolution Data: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps determine the precise elemental composition and confirm the molecular formula.[4]

  • Analyze Fragmentation Patterns: Electron Impact (EI) or Collision-Induced Dissociation (CID) will fragment the molecule.[7] The fragmentation pattern of a rearranged product will be different from that of the expected isomer. Analyzing these fragments can provide crucial clues about the new structure.[4] For example, the McLafferty rearrangement is a specific fragmentation pattern observed in carbonyl compounds that can help identify structural features.[8]

Table 1: Mass Spectrometry Techniques for Isomer Characterization

TechniquePrincipleInformation Provided
High-Resolution MS (HRMS) Measures mass-to-charge ratio with very high accuracy.Provides the exact elemental composition (molecular formula).[4]
Tandem MS (MS/MS) Isolates a parent ion, fragments it, and analyzes the daughter ions.Reveals fragmentation pathways, offering clues to molecular structure and connectivity.[7]
Gas Chromatography-MS (GC-MS) Separates volatile compounds before mass analysis.Determines the presence of isomeric byproducts and provides their individual mass spectra.[9]
Guide 2: Elucidating the Structure of Rearranged Products with NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise three-dimensional structure of an unknown organic compound.[10] A series of 1D and 2D NMR experiments are required to piece together the molecular puzzle.

Troubleshooting Steps & Data Interpretation:

  • Acquire a ¹H NMR Spectrum: This initial spectrum provides information about the number of different proton environments, their integration (ratio), and their neighboring protons (splitting patterns).[11] Significant differences in chemical shifts or splitting patterns compared to the expected product confirm a different structure.

  • Acquire a ¹³C NMR Spectrum: This reveals the number of unique carbon environments in the molecule.[12] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH, CH₂, and CH₃ groups.

  • Perform 2D NMR Experiments: To establish the final structure, 2D NMR is essential for determining the connectivity between atoms.[4]

Table 2: Key NMR Experiments for Structure Elucidation

ExperimentPurposeInformation Gleaned
¹H NMR Identifies proton environments.Number of unique protons, relative ratios, and neighboring protons.[11]
¹³C NMR Identifies carbon environments.Number of unique carbons and general functional group regions.[12]
COSY Correlates coupled protons.Shows which protons are adjacent to each other (typically through 2-3 bonds).[4]
HSQC Correlates protons to their directly attached carbons.Links each proton signal to its corresponding carbon signal.[4]
HMBC Correlates protons and carbons over longer ranges.Shows connections between protons and carbons separated by 2-4 bonds, revealing the overall carbon skeleton.[4]

Experimental Protocols

Protocol 1: General Protocol for NMR Analysis of an Unknown Compound

This protocol outlines the standard sequence of experiments for determining the structure of a purified but unknown product.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified unknown compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Filter the solution into a clean NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess purity and get initial structural information.[11]

    • Acquire a ¹³C NMR spectrum.

    • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to identify proton-proton coupling networks.[4]

    • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify direct carbon-proton connections.[4]

    • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to establish long-range (2-3 bond) carbon-proton correlations, which is critical for connecting different fragments of the molecule.[4]

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Analyze the splitting patterns (multiplicity) in the ¹H NMR to deduce the number of neighboring protons.[10]

    • Use the HSQC spectrum to assign protons to their directly attached carbons.

    • Use COSY and HMBC spectra to piece together the molecular skeleton by identifying neighboring atoms and functional groups.

Visualization of Workflows and Pathways

G start Unexpected Reaction Outcome (e.g., Isomeric Product) isolate Isolate & Purify Byproduct (Chromatography, Recrystallization) start->isolate prelim Preliminary Analysis isolate->prelim lcms LC-MS / GC-MS prelim->lcms Confirms Isomer hrms HRMS Analysis prelim->hrms Provides Formula nmr Detailed NMR Analysis (1D & 2D Experiments) lcms->nmr hrms->nmr structure Propose Putative Structure nmr->structure mechanism Hypothesize Rearrangement Mechanism structure->mechanism modify Modify Reaction Conditions (Temp, Solvent, Catalyst) mechanism->modify end Achieve Desired Product modify->end

Caption: Workflow for identifying and troubleshooting an unexpected rearrangement.

G cluster_start Starting Material (1,2-Diol) cluster_intermediate Reaction Intermediates cluster_product Rearrangement Product diol Pinacol protonated Protonated Diol diol->protonated + H⁺ carbocation Tertiary Carbocation protonated->carbocation - H₂O rearranged Rearranged Cation carbocation->rearranged 1,2-Methyl Shift ketone Pinacolone (Ketone) rearranged->ketone - H⁺

Caption: Simplified pathway of the Pinacol rearrangement reaction.[13]

References

Technical Support Center: Catalyst Poisoning in the Hydrogenation of 1,2-Dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 1,2-dimethylcyclohexene (B155917). Our aim is to help you identify, understand, and resolve common issues related to catalyst poisoning to ensure the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of catalyst poisoning in the hydrogenation of 1,2-dimethylcyclohexene?

A1: The primary indicators of catalyst poisoning during this reaction include:

  • A significant slowdown or complete halt of the reaction before all the 1,2-dimethylcyclohexene is consumed.[1]

  • A noticeable decrease in the yield of the desired cis-1,2-dimethylcyclohexane (B165935) product.

  • The necessity of using more forcing reaction conditions, such as higher hydrogen pressure or temperature, to achieve the same level of conversion that was previously obtainable under milder conditions.

  • A change in the physical appearance of the catalyst, for instance, a color change.

Q2: What are the common sources of catalyst poisons in this hydrogenation reaction?

A2: Catalyst poisons can be introduced from several sources:

  • Reactants and Solvents: The 1,2-dimethylcyclohexene starting material or the solvent may contain impurities. Sulfur compounds (like thiols and thiophenes) and nitrogen-containing compounds (such as amines and amides) are particularly potent poisons for palladium and platinum catalysts.[2]

  • Hydrogen Gas: The hydrogen gas supply might be contaminated with carbon monoxide (CO), which can strongly adsorb to the catalyst's active sites and inhibit the reaction.

  • Reaction Apparatus: Residues from previous experiments, if the glassware is not meticulously cleaned, can introduce a variety of contaminants.

  • Additives: Any additives or reagents used in the synthesis of the starting material, if not completely removed, can act as poisons.

Q3: How can I differentiate between reversible and irreversible catalyst poisoning?

A3: The distinction lies in the strength of the interaction between the poison and the catalyst:

  • Reversible Poisoning: This is caused by weak adsorption of the poison to the catalyst's active sites. The catalyst's activity can often be partially or fully restored by removing the poison from the reaction medium, for example, by filtration and washing of the catalyst.

  • Irreversible Poisoning: This involves the formation of strong, often covalent, bonds between the poison and the catalyst's active sites. In such cases, simple washing is ineffective, and more rigorous regeneration procedures are required to restore catalyst activity. Sulfur compounds often cause irreversible poisoning of palladium catalysts.

Q4: Can the product, cis-1,2-dimethylcyclohexane, poison the catalyst?

A4: While product inhibition can occur in some catalytic reactions, it is not a common issue in the hydrogenation of simple alkenes like 1,2-dimethylcyclohexene. The product, an alkane, has a much lower affinity for the catalyst surface compared to the alkene starting material and is readily desorbed from the catalyst surface.

Q5: Is it possible to regenerate a poisoned catalyst used in the hydrogenation of 1,2-dimethylcyclohexene?

A5: Yes, regeneration is often possible, depending on the nature of the poison. For catalysts poisoned by organic residues, washing with appropriate solvents may be sufficient. For more robust poisons like sulfur, oxidative treatments can be effective. A detailed protocol for the regeneration of a sulfur-poisoned Pd/C catalyst is provided in the "Experimental Protocols" section.

Troubleshooting Guides

Issue 1: The hydrogenation reaction is sluggish or has stalled completely.

Possible CauseTroubleshooting Steps
Catalyst Poisoning 1. Purify Reactants and Solvent: Ensure the 1,2-dimethylcyclohexene and solvent are of high purity. Consider passing them through a column of activated alumina (B75360) or silica (B1680970) gel to remove polar impurities. 2. Check Hydrogen Gas Quality: Use high-purity hydrogen gas. If contamination is suspected, use a gas purifier. 3. Increase Catalyst Loading: As a temporary solution, a higher catalyst loading might overcome the effect of low-level poisons. However, this is not an economical long-term strategy.
Inactive Catalyst 1. Use a Fresh Batch of Catalyst: Catalysts can lose activity over time, especially if not stored properly under an inert atmosphere. 2. Ensure Proper Catalyst Handling: Palladium on carbon (Pd/C) is pyrophoric and should be handled with care under an inert atmosphere.[3] Improper handling can lead to deactivation.
Poor Mass Transfer 1. Increase Stirring Rate: Vigorous stirring is crucial to ensure good contact between the hydrogen gas, the liquid phase, and the solid catalyst.[3] 2. Check Hydrogen Delivery: Ensure there are no leaks in the hydrogen delivery system and that the hydrogen balloon or gas inlet is properly set up. For reactions run under a hydrogen balloon, using a double-layered balloon can help maintain pressure for a longer duration.[3]

Issue 2: The reaction is not selective, and byproducts are being formed.

Possible CauseTroubleshooting Steps
Isomerization of the Double Bond 1. Switch Catalyst: Palladium catalysts can sometimes cause isomerization of the double bond before hydrogenation. Using a platinum-based catalyst, such as platinum oxide (PtO₂), may reduce this side reaction.[4] 2. Optimize Reaction Conditions: Lowering the reaction temperature can sometimes minimize side reactions.
Hydrogenolysis of Functional Groups (if present) 1. Use a Poisoned Catalyst: In cases where other functional groups are present and susceptible to hydrogenolysis, a "poisoned" or less active catalyst (like Lindlar's catalyst) or the addition of a controlled poison (like diphenylsulfide) can improve chemoselectivity.[5]

Quantitative Data on Catalyst Poisoning

The following table provides illustrative data on the effect of a common sulfur-based poison, thiophene, on the activity of a Pd/C catalyst during a typical alkene hydrogenation. Please note that these are representative values, and the actual effect will depend on the specific reaction conditions.

Thiophene Concentration (ppm)Relative Reaction Rate (%)Time to 99% Conversion (hours)
01001
1504
51015
10< 1> 48 (reaction stalls)

Experimental Protocols

Protocol 1: Standard Hydrogenation of 1,2-Dimethylcyclohexene

Materials:

  • 1,2-dimethylcyclohexene

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Inert gas (Argon or Nitrogen)

  • Reaction flask (e.g., round-bottom flask) with a magnetic stir bar

  • Hydrogen balloon or a hydrogenation apparatus

  • Filtration setup (e.g., Celite on a sintered glass funnel)

Procedure:

  • Inerting the Flask: Place the Pd/C catalyst (typically 5-10 mol% relative to the substrate) and a stir bar into the reaction flask. Seal the flask and purge with an inert gas (e.g., argon) for several minutes to remove all oxygen.[3]

  • Adding Substrate and Solvent: Under the inert atmosphere, add the solvent (e.g., ethanol) followed by the 1,2-dimethylcyclohexene.

  • Introducing Hydrogen: Evacuate the inert gas and backfill the flask with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.[3] If using a balloon, attach a hydrogen-filled balloon to the flask.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by techniques such as TLC, GC, or by observing hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst on the filter paper is highly pyrophoric and should be kept wet with solvent during filtration and disposed of properly.[6]

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude cis-1,2-dimethylcyclohexane. Further purification can be done by distillation or chromatography if necessary.

Protocol 2: Regeneration of a Sulfur-Poisoned Pd/C Catalyst

This protocol is adapted from methods for regenerating sulfur-poisoned palladium catalysts.

Materials:

  • Poisoned Pd/C catalyst

  • Air or oxygen source

  • Tube furnace or a similar heating apparatus

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Recovery: After the reaction, filter the poisoned Pd/C catalyst and wash it with a solvent to remove any adsorbed organic material. Dry the catalyst carefully in a vacuum oven at a low temperature (e.g., 50-60 °C).

  • Oxidative Treatment: Place the dried, poisoned catalyst in a tube furnace. Heat the catalyst in a flow of air or a mixture of oxygen and an inert gas. The temperature should be ramped up slowly, for example, to 100-140 °C, and held for several hours. This process aims to oxidize the adsorbed sulfur to sulfur oxides, which then desorb from the catalyst surface.[7]

  • Cooling: After the oxidative treatment, cool the catalyst down to room temperature under a flow of inert gas.

  • Storage: Store the regenerated catalyst under an inert atmosphere to prevent re-contamination and deactivation. The activity of the regenerated catalyst should be tested on a small scale before being used in a larger-scale reaction.

Visualizations

Hydrogenation_Pathway 1,2-Dimethylcyclohexene 1,2-Dimethylcyclohexene Catalyst Catalyst 1,2-Dimethylcyclohexene->Catalyst + H₂ cis-1,2-Dimethylcyclohexane cis-1,2-Dimethylcyclohexane Catalyst->cis-1,2-Dimethylcyclohexane

Caption: Reaction pathway for the hydrogenation of 1,2-dimethylcyclohexene.

Catalyst_Poisoning_Workflow cluster_troubleshooting Troubleshooting Workflow Start Reaction Stalled or Slow Check_Purity Reactants/Solvent Pure? Start->Check_Purity Purify Purify Starting Materials Check_Purity->Purify No Check_Catalyst Catalyst Active? Check_Purity->Check_Catalyst Yes Purify->Start New_Catalyst Use Fresh Catalyst Check_Catalyst->New_Catalyst No Check_Stirring Stirring Vigorous? Check_Catalyst->Check_Stirring Yes New_Catalyst->Start Increase_Stirring Increase Stirring Rate Check_Stirring->Increase_Stirring No Regenerate Consider Catalyst Regeneration Check_Stirring->Regenerate Yes Increase_Stirring->Start Success Reaction Proceeds Regenerate->Success

Caption: A troubleshooting workflow for a stalled hydrogenation reaction.

Poisoning_Mechanism Active_Catalyst Active Catalyst Active Sites Available Poisoned_Catalyst Poisoned Catalyst Active Sites Blocked Active_Catalyst->Poisoned_Catalyst Strong Adsorption Poison Poison (e.g., Sulfur Compound) Poison->Poisoned_Catalyst

Caption: Mechanism of catalyst poisoning by blocking active sites.

References

Validation & Comparative

Dehydration of Cis- and Trans-1,2-Dimethylcyclohexanol: A Comparative Analysis of Reaction Rates and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the stereochemical impact on the elimination reactions of 1,2-dimethylcyclohexanol (B73200) isomers.

The acid-catalyzed dehydration of alcohols is a fundamental reaction in organic chemistry, typically proceeding through either an E1 or E2 elimination pathway. The stereochemistry of the starting alcohol can significantly influence the preferred reaction mechanism and, consequently, the rate of reaction and the distribution of products. This guide provides a comparative analysis of the dehydration rates of cis- and trans-1,2-dimethylcyclohexanol, supported by established mechanistic principles and a detailed experimental protocol for kinetic analysis.

Executive Summary

The dehydration of cis- and trans-1,2-dimethylcyclohexanol isomers proceeds at notably different rates due to stereochemical constraints that favor different elimination pathways. The cis-isomer is predisposed to a rapid, concerted E2 elimination, while the trans-isomer is constrained to a slower, stepwise E1 mechanism involving a carbocation intermediate. This disparity in reaction kinetics and mechanistic pathways leads to distinct product profiles for each isomer.

Data Presentation: A Comparative Overview

While specific kinetic data for the acid-catalyzed dehydration of cis- and trans-1,2-dimethylcyclohexanol are not extensively reported, the relative rates can be inferred from the underlying mechanisms. The E2 reaction of the cis-isomer is a concerted process with a lower activation energy, leading to a significantly faster reaction rate compared to the multi-step E1 reaction of the trans-isomer, which involves the formation of a less stable secondary carbocation intermediate.

IsomerPreferred MechanismRelative RateMajor Alkene Products
cis-1,2-DimethylcyclohexanolE2Faster1,2-Dimethylcyclohexene
trans-1,2-DimethylcyclohexanolE1Slower1,2-Dimethylcyclohexene, 2,3-Dimethylcyclohexene, and other rearranged products

Mechanistic Pathways and Rationale for Rate Difference

The observed difference in dehydration rates between the two isomers is a direct consequence of the stereochemical requirements for the E1 and E2 elimination pathways.

Trans-1,2-Dimethylcyclohexanol (E1 Mechanism):

In the trans-isomer, the hydroxyl group and the adjacent methyl group are on opposite sides of the cyclohexane (B81311) ring. For an E2 reaction to occur, a periplanar arrangement of a β-hydrogen and the leaving group (protonated hydroxyl) is required. In the most stable chair conformation of the trans-isomer, this anti-periplanar geometry is not achievable without a ring flip to a much less stable conformation.[1] Therefore, the reaction proceeds through a slower, stepwise E1 mechanism.[1] This involves the protonation of the hydroxyl group, its departure to form a secondary carbocation, followed by deprotonation to yield the alkene products. The formation of the carbocation is the rate-determining step, and this intermediate can also undergo rearrangements, leading to a mixture of alkene products.

Cis-1,2-Dimethylcyclohexanol (E2 Mechanism):

In the cis-isomer, the hydroxyl and adjacent methyl groups are on the same side of the ring. In one of the chair conformations, the hydroxyl group can occupy an axial position, allowing for an anti-periplanar arrangement with an axial β-hydrogen on an adjacent carbon. This stereochemical alignment is ideal for a concerted E2 elimination, where the removal of the proton and the departure of the leaving group occur simultaneously. This concerted pathway bypasses the formation of a high-energy carbocation intermediate, resulting in a significantly faster reaction rate.

Dehydration_Pathways cluster_cis cis-1,2-Dimethylcyclohexanol Dehydration (E2 Pathway) cluster_trans trans-1,2-Dimethylcyclohexanol Dehydration (E1 Pathway) cis_alcohol cis-1,2-Dimethylcyclohexanol protonated_cis Protonated cis-Alcohol cis_alcohol->protonated_cis + H+ cis_product 1,2-Dimethylcyclohexene protonated_cis->cis_product Concerted E2 (Fast) trans_alcohol trans-1,2-Dimethylcyclohexanol protonated_trans Protonated trans-Alcohol trans_alcohol->protonated_trans + H+ carbocation Secondary Carbocation protonated_trans->carbocation - H2O (Slow, Rate-Determining) trans_product_1 1,2-Dimethylcyclohexene carbocation->trans_product_1 - H+ trans_product_2 Rearranged Products carbocation->trans_product_2 Rearrangement

Figure 1: Comparative signaling pathways for the dehydration of cis- and trans-1,2-Dimethylcyclohexanol.

Experimental Protocols: Kinetic Analysis of Dehydration

The following protocol outlines a general method for comparing the dehydration rates of cis- and trans-1,2-dimethylcyclohexanol using gas chromatography (GC).

Materials:

  • cis-1,2-Dimethylcyclohexanol

  • trans-1,2-Dimethylcyclohexanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Diethyl ether (or other suitable organic solvent)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5)

  • Reaction vials, syringes, and standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In two separate, dry reaction vials, place a known amount (e.g., 100 mg) of either cis- or trans-1,2-dimethylcyclohexanol.

    • Add a known amount of a high-boiling internal standard (e.g., dodecane) to each vial.

    • Dissolve the alcohol and internal standard in a small volume of a suitable inert solvent.

    • Place the vials in a temperature-controlled bath (e.g., oil bath) set to the desired reaction temperature (e.g., 80 °C).

  • Initiation of Reaction and Sampling:

    • To initiate the reaction, add a catalytic amount of concentrated acid (e.g., 2-3 drops of H₂SO₄) to each vial simultaneously.

    • At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Workup of Aliquots:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of saturated sodium bicarbonate solution and diethyl ether.

    • Shake the vial to neutralize the acid and extract the organic components into the ether layer.

    • Dry the ether layer with anhydrous sodium sulfate.

  • GC Analysis:

    • Inject a small sample (e.g., 1 µL) of the dried ether layer into the gas chromatograph.

    • The GC will separate the components, and the FID will detect the starting material, products, and the internal standard.

  • Data Analysis:

    • Determine the peak areas of the starting alcohol and the alkene products relative to the peak area of the internal standard at each time point.

    • Plot the concentration of the starting alcohol (proportional to the peak area ratio) versus time for both the cis- and trans-isomers.

    • The initial rate of the reaction can be determined from the initial slope of these plots. The relative rates can be determined by comparing the slopes for the two isomers.

Experimental_Workflow start Start: Prepare Reactants reaction_setup Set up parallel reactions for cis- and trans-isomers start->reaction_setup initiate Initiate reactions with acid catalyst reaction_setup->initiate sampling Take aliquots at regular time intervals initiate->sampling quench Quench reaction and workup aliquots sampling->quench gc_analysis Analyze aliquots by Gas Chromatography quench->gc_analysis data_analysis Determine relative peak areas and plot concentration vs. time gc_analysis->data_analysis end End: Compare reaction rates data_analysis->end

Figure 2: Experimental workflow for the kinetic analysis of alcohol dehydration.

Conclusion

The stereochemical relationship between the hydroxyl and methyl groups in this compound isomers dictates the preferred dehydration mechanism, leading to a significant difference in their reaction rates. The cis-isomer, capable of undergoing a facile E2 elimination, reacts considerably faster than the trans-isomer, which is largely restricted to a slower E1 pathway. This understanding is crucial for predicting reaction outcomes and designing synthetic strategies involving the elimination reactions of cyclic alcohols. The provided experimental protocol offers a robust method for quantifying these rate differences, providing valuable data for kinetic and mechanistic studies.

References

Reactivity Showdown: 1,2-Dimethylcyclohexanol vs. 1-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the reactivity of cyclic alcohols is a cornerstone of molecular design and transformation. This guide provides a detailed comparison of the reactivity of two closely related tertiary alcohols: 1,2-dimethylcyclohexanol (B73200) and 1-methylcyclohexanol (B147175). We will delve into their behavior in two key reaction types: acid-catalyzed dehydration and oxidation, supported by established chemical principles and experimental observations.

At a Glance: Comparative Reactivity

FeatureThis compound1-Methylcyclohexanol
Structure Tertiary alcoholTertiary alcohol
Dehydration Product (Major) 1,2-Dimethylcyclohexene (B155917)1-Methylcyclohexene
Dehydration Mechanism E1E1
Relative Dehydration Rate Expected to be slightly faster due to the formation of a more substituted carbocationBaseline
Oxidation Product No reaction under standard conditionsNo reaction under standard conditions
Oxidation Reactivity ResistantResistant

Dehydration Reactions: A Battle of Carbocation Stability

The acid-catalyzed dehydration of tertiary alcohols proceeds through an E1 (unimolecular elimination) mechanism. This multi-step process involves the formation of a carbocation intermediate, the stability of which is the primary determinant of the reaction rate and the major product formed.

The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to form a good leaving group (water).[1][2] The subsequent loss of a water molecule generates a carbocation. Finally, a weak base, typically water or the conjugate base of the acid, abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.[1][2]

For 1-methylcyclohexanol, the dehydration predominantly yields 1-methylcyclohexene, the more substituted and therefore more stable alkene, in accordance with Zaitsev's rule.[1][2] The reaction proceeds via a tertiary carbocation intermediate.

Dehydration_Mechanisms cluster_1 This compound Dehydration cluster_2 1-Methylcyclohexanol Dehydration 1,2-DMC_alcohol This compound 1,2-DMC_protonated Protonated Alcohol 1,2-DMC_alcohol->1,2-DMC_protonated + H+ 1,2-DMC_carbocation Tertiary Carbocation (More Stable) 1,2-DMC_protonated->1,2-DMC_carbocation - H2O (Rate-determining) 1,2-DMC_product 1,2-Dimethylcyclohexene (Major Product) 1,2-DMC_carbocation->1,2-DMC_product - H+ 1-MC_alcohol 1-Methylcyclohexanol 1-MC_protonated Protonated Alcohol 1-MC_alcohol->1-MC_protonated + H+ 1-MC_carbocation Tertiary Carbocation 1-MC_protonated->1-MC_carbocation - H2O (Rate-determining) 1-MC_product 1-Methylcyclohexene (Major Product) 1-MC_carbocation->1-MC_product - H+

Figure 1. E1 dehydration mechanism for this compound and 1-methylcyclohexanol.

Oxidation: A Story of Structural Resistance

Tertiary alcohols, such as this compound and 1-methylcyclohexanol, are characteristically resistant to oxidation under standard conditions.[3][4][5][6] Common oxidizing agents like acidified potassium dichromate(VI) (K₂Cr₂O₇/H⁺) or potassium permanganate (B83412) (KMnO₄/H⁺) do not react with tertiary alcohols.[4][5]

The reason for this lack of reactivity lies in their structure. The oxidation of primary and secondary alcohols involves the removal of a hydrogen atom from the carbon atom bearing the hydroxyl group.[4][5] In tertiary alcohols, this carbon atom is bonded to three other carbon atoms and lacks a hydrogen atom.[4][5] Consequently, the formation of a carbon-oxygen double bond, the hallmark of oxidation to a ketone or carboxylic acid, is not possible without breaking a carbon-carbon bond, which requires much harsher reaction conditions.

Oxidation_Comparison cluster_1 This compound cluster_2 1-Methylcyclohexanol node_1 This compound (Tertiary Alcohol) result_1 No Reaction node_1->result_1 [O] node_2 1-Methylcyclohexanol (Tertiary Alcohol) result_2 No Reaction node_2->result_2 [O]

Figure 2. Oxidation of tertiary alcohols.

Experimental Protocols

Acid-Catalyzed Dehydration of 1-Methylcyclohexanol

This protocol is a representative procedure for the dehydration of a tertiary alcohol. A similar procedure can be adapted for this compound.

Materials:

  • 1-Methylcyclohexanol

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

  • Round-bottom flask

  • Fractional distillation apparatus

  • Separatory funnel

  • Erlenmeyer flask

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, place the 1-methylcyclohexanol. While stirring and cooling the flask in an ice bath, slowly add the concentrated acid catalyst.[1]

  • Distillation: Assemble a fractional distillation apparatus and gently heat the mixture using a heating mantle.[1] The lower-boiling products, 1-methylcyclohexene and water, will co-distill. Collect the distillate that boils in the range of 100-115 °C. The boiling point of 1-methylcyclohexene is approximately 110-111 °C.[1]

  • Work-up: Transfer the collected distillate to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.[1] Vent the separatory funnel frequently to release any CO₂ gas pressure that builds up. Finally, wash again with water.

  • Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add a suitable drying agent, such as anhydrous magnesium sulfate, and swirl the flask.[7] Allow it to stand for 10-15 minutes until the liquid becomes clear.

  • Purification: Decant or filter the dried liquid into a clean, dry distillation flask and perform a final simple distillation to obtain the purified 1-methylcyclohexene.

Dehydration_Workflow start Start: Mix Alcohol and Acid Catalyst distill Fractional Distillation start->distill wash Wash Distillate (H₂O, NaHCO₃, H₂O) distill->wash dry Dry Organic Layer (e.g., MgSO₄) wash->dry purify Final Distillation dry->purify end End: Purified Alkene purify->end

Figure 3. Experimental workflow for alcohol dehydration.

Conclusion

Both this compound and 1-methylcyclohexanol, being tertiary alcohols, exhibit similar reactivity profiles. Their dehydration via an E1 mechanism is a facile process, with the formation of the more substituted alkene being the major pathway. Theoretically, this compound is expected to undergo dehydration slightly more readily due to the increased stability of its carbocation intermediate. In contrast, both alcohols are resistant to oxidation by common laboratory oxidizing agents due to the absence of a hydrogen atom on the carbinol carbon. This comparative guide provides a foundational understanding for researchers and professionals in drug development and chemical synthesis when selecting and utilizing these important cyclic alcohols.

References

Zaitsev's Rule in the Dehydration of 1,2-Dimethylcyclohexanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 21, 2025

This guide provides a comprehensive comparison of the products formed during the acid-catalyzed dehydration of 1,2-dimethylcyclohexanol (B73200), with a focus on the application of Zaitsev's rule. Experimental data from analogous reactions and detailed protocols are presented to support the analysis, aimed at researchers, scientists, and professionals in drug development.

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental reaction in organic synthesis, typically proceeding through an E1 elimination mechanism. This reaction is particularly illustrative of Zaitsev's rule, which posits that in an elimination reaction, the more substituted (and therefore more stable) alkene will be the major product. The dehydration of this compound serves as an excellent case study for this principle, yielding a mixture of isomeric alkenes. Understanding the product distribution and the underlying mechanistic pathways is crucial for controlling reaction outcomes and designing synthetic routes.

Product Distribution and Zaitsev's Rule

The formation of 1-isopropylcyclopentene (B73784) is of particular mechanistic interest as it arises from a carbocation rearrangement (a Wagner-Meerwein rearrangement) of the initial tertiary carbocation intermediate. This highlights a common feature of E1 reactions involving cyclic systems.

Table 1: Product Distribution in the Dehydration of this compound (Illustrative)

Product NameStructureAlkene SubstitutionPredicted Distribution
1,2-Dimethylcyclohexene1,2-DimethylcyclohexeneTetrasubstitutedMajor
2,3-Dimethylcyclohexene2,3-DimethylcyclohexeneDisubstitutedMinor
1-Isopropylcyclopentene1-IsopropylcyclopenteneTrisubstitutedMinor (via rearrangement)

Note: The product distribution percentages are illustrative and based on the principles of Zaitsev's rule and data from analogous reactions. Actual yields may vary depending on reaction conditions.

Reaction Mechanism

The acid-catalyzed dehydration of this compound proceeds via an E1 mechanism, which involves the formation of a carbocation intermediate.

Dehydration_Mechanism cluster_main Zaitsev Product Formation cluster_rearrangement Rearrangement Pathway 1_2_Dimethylcyclohexanol This compound Protonated_Alcohol Protonated Alcohol 1_2_Dimethylcyclohexanol->Protonated_Alcohol H+ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation -H2O 1_2_Dimethylcyclohexene 1,2-Dimethylcyclohexene (Major) Carbocation->1_2_Dimethylcyclohexene -H+ (Zaitsev) 2_3_Dimethylcyclohexene 2,3-Dimethylcyclohexene (Minor) Carbocation->2_3_Dimethylcyclohexene -H+ (Hofmann) Rearranged_Carbocation Secondary Carbocation (rearranged) Carbocation->Rearranged_Carbocation Ring Contraction 1_Isopropylcyclopentene 1-Isopropylcyclopentene (Minor) Rearranged_Carbocation->1_Isopropylcyclopentene -H+ Workflow Start This compound Reaction Acid-Catalyzed Dehydration Start->Reaction Distillation Distillation of Products Reaction->Distillation Workup Aqueous Workup (Neutralization & Washing) Distillation->Workup Drying Drying of Organic Layer Workup->Drying Analysis GC-MS Analysis Drying->Analysis Data Product Ratio Determination Analysis->Data Conclusion Confirmation of Zaitsev's Rule Data->Conclusion

Comparison of different acid catalysts for alcohol dehydration

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Acid Catalysts for Alcohol Dehydration

The dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis, enabling the production of valuable alkenes and ethers. This process is critically dependent on the choice of an acid catalyst, which governs the reaction's efficiency, selectivity, and required conditions. This guide provides a detailed comparison of various acid catalysts employed for alcohol dehydration, offering insights into their performance based on experimental data. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Performance Comparison of Acid Catalysts

The efficacy of an acid catalyst in alcohol dehydration is evaluated based on several key parameters, including conversion of the starting alcohol, selectivity towards the desired product (alkene or ether), and the reaction conditions required, primarily temperature. The following table summarizes the performance of common acid catalysts in the dehydration of various alcohols.

CatalystAlcohol SubstrateTemperature (°C)Conversion (%)Selectivity (%)Primary ProductReference
Sulfuric Acid (H₂SO₄) Ethanol (B145695)170HighHighEthene[1][2][3][4]
2-Butanol (B46777)140-Major: 2-Butene isomers[5]
Cyclohexanol< 100--Cyclohexene (B86901)[6]
Phosphoric Acid (H₃PO₄) Ethanol~170HighHighEthene[3]
Cyclohexanol> 100--Cyclohexene[7][8][9]
H-ZSM-5 (Zeolite) Ethanol250> 90> 90Ethene[10][11]
Ethanol280-94.7Ethene[12]
γ-Alumina (γ-Al₂O₃) Ethanol450-94.5Ethene[12]
Methanol/Ethanol> 200--Ethene/Propene[13]
Amberlyst-15 (Ion-Exchange Resin) 2-Methylcyclohexanol100-110-Major: 1-Methylcyclohexene[14]
tert-Butyl alcohol/Ethanol50-65--ETBE/Isobutene[15]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for alcohol dehydration using different classes of acid catalysts.

Dehydration of Ethanol using Concentrated Sulfuric Acid

This procedure is a classic laboratory method for producing ethene.

  • Apparatus: A reaction flask, heating mantle, and a gas collection system (e.g., gas syringe or pneumatic trough).

  • Procedure: Ethanol is heated with an excess of concentrated sulfuric acid to a temperature of approximately 170°C.[1][3][4] The evolved ethene gas is typically passed through a sodium hydroxide (B78521) solution to remove any acidic impurities, such as carbon dioxide and sulfur dioxide, that may form from side reactions.[1][4] The purified ethene can then be collected.

Dehydration of Cyclohexanol using Phosphoric Acid

This is a common undergraduate organic chemistry experiment to synthesize cyclohexene.

  • Apparatus: A round-bottom flask, distillation apparatus, heating mantle, and separatory funnel.

  • Procedure: Cyclohexanol is mixed with concentrated phosphoric acid in a round-bottom flask.[7][8][9] The mixture is heated, and the cyclohexene product, along with water, is distilled as it is formed.[7] The distillate, containing two layers, is collected. The aqueous layer is separated, and the organic layer (cyclohexene) is washed, dried, and may be further purified by a final distillation.

Vapor-Phase Dehydration of Ethanol over H-ZSM-5

This method is representative of industrial processes for ethylene (B1197577) production from bioethanol.

  • Apparatus: A fixed-bed flow reactor, furnace, mass flow controllers, and a product analysis system (e.g., gas chromatograph).

  • Procedure: A packed bed of H-ZSM-5 catalyst is placed within the reactor and heated to the desired temperature (e.g., 250°C).[10][11] A feed of ethanol vapor, often diluted with an inert gas, is passed through the catalyst bed at a specific weight hourly space velocity (WHSV).[10][11] The product stream is then analyzed to determine the conversion of ethanol and the selectivity to ethylene and other products.

Reaction Mechanisms and Experimental Workflow

The dehydration of alcohols can proceed through different mechanistic pathways, primarily the E1 (unimolecular elimination) and E2 (bimolecular elimination) mechanisms. The dominant pathway is influenced by the structure of the alcohol (primary, secondary, or tertiary) and the reaction conditions.

General Mechanism of Acid-Catalyzed Alcohol Dehydration

The following diagram illustrates the general steps involved in the acid-catalyzed dehydration of an alcohol to form an alkene. The process begins with the protonation of the alcohol's hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate (in the E1 pathway), and finally, deprotonation to yield the alkene.

G cluster_0 E1 Pathway A Alcohol (R-OH) B Protonated Alcohol (R-OH2+) A->B Protonation (H+) C Carbocation (R+) B->C Loss of H2O D Alkene C->D Deprotonation (-H+)

Caption: Generalized E1 mechanism for alcohol dehydration.

Experimental Workflow for Alcohol Dehydration

The diagram below outlines a typical experimental workflow for performing and analyzing an alcohol dehydration reaction in a laboratory setting.

G A Reactant & Catalyst Preparation B Reaction Setup (e.g., Distillation, Flow Reactor) A->B C Heating and Reaction Monitoring B->C D Product Collection/Workup C->D E Product Purification (e.g., Distillation, Chromatography) D->E F Product Characterization (e.g., GC, NMR, IR) E->F

Caption: Typical experimental workflow for alcohol dehydration.

Factors Influencing Catalyst Performance and Product Selectivity

Several factors play a crucial role in determining the outcome of an alcohol dehydration reaction:

  • Temperature: Higher temperatures generally favor the formation of alkenes (elimination), while lower temperatures can promote the formation of ethers (substitution).[4] For instance, the dehydration of ethanol using sulfuric acid yields mainly diethyl ether at around 140°C, but ethene becomes the major product at 170-180°C.

  • Catalyst Acidity and Structure: The strength and nature of the acid sites are critical. For solid acid catalysts like zeolites, the pore size and shape can also influence selectivity by exerting shape-selective effects on the transition states and products.[7]

  • Alcohol Structure: The structure of the alcohol substrate significantly impacts the reaction mechanism and rate. Tertiary alcohols dehydrate more readily than secondary alcohols, which in turn are more reactive than primary alcohols.[16] This is due to the relative stability of the carbocation intermediates formed in the E1 pathway. Primary alcohols may favor an E2 mechanism to avoid the formation of a high-energy primary carbocation.[2][3]

  • Byproducts and Catalyst Deactivation: Side reactions can lead to the formation of undesired byproducts. For example, concentrated sulfuric acid can cause oxidation and charring of the alcohol.[1][4] With solid catalysts, coke formation can lead to deactivation over time.

References

A Comparative Guide to the Stereochemical Outcome of Synthetic Routes to 1,2-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of chiral molecules is of paramount importance in the fields of medicinal chemistry and materials science, as different stereoisomers can exhibit markedly different biological activities and physical properties. This guide provides a comparative analysis of three common synthetic routes to 1,2-dimethylcyclohexanol (B73200), focusing on their stereochemical outcomes. The presented data and experimental protocols offer a practical resource for selecting the most appropriate synthetic strategy to obtain the desired diastereomer of this versatile building block.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several methodologies, each affording a distinct stereochemical outcome. This guide focuses on three prominent methods: the Grignard reaction with 2-methylcyclohexanone (B44802), hydroboration-oxidation of 1,2-dimethylcyclohexene, and oxymercuration-demercuration of 1,2-dimethylcyclohexene. A summary of their stereochemical outcomes is presented in Table 1.

Synthetic RouteStarting MaterialPredominant StereoisomerDiastereomeric Ratio (cis:trans)
Grignard Reaction 2-Methylcyclohexanonecis-1,2-Dimethylcyclohexanol~75:25
Hydroboration-Oxidation 1,2-Dimethylcyclohexenetrans-1,2-DimethylcyclohexanolPredominantly trans
Oxymercuration-Demercuration 1,2-DimethylcyclohexeneMixture of cis and transVaries

Table 1: Summary of Stereochemical Outcomes for the Synthesis of this compound. The diastereomeric ratios can be influenced by reaction conditions and should be determined experimentally for precise quantification.

Reaction Pathways and Stereochemical Rationale

The stereoselectivity of each synthetic route is governed by the specific mechanism of the reaction. The following sections detail the mechanistic pathways and provide a rationale for the observed stereochemical preferences.

Grignard Reaction of 2-Methylcyclohexanone

The addition of a Grignard reagent, such as methylmagnesium bromide, to 2-methylcyclohexanone proceeds via nucleophilic attack on the carbonyl carbon. The stereochemical outcome is dictated by the direction of this attack, which is influenced by the steric hindrance imposed by the existing methyl group on the cyclohexane (B81311) ring.

According to the Felkin-Anh model, the nucleophile preferentially attacks the carbonyl carbon from the less hindered face.[1] In the case of 2-methylcyclohexanone, where the methyl group predominantly occupies an equatorial position in the chair conformation, axial attack by the Grignard reagent is favored to avoid steric clash with the equatorial methyl group. This axial attack leads to the formation of the cis-isomer as the major product, where the newly introduced methyl group and the existing methyl group are on the same face of the ring.[1]

Grignard_Reaction 2-Methylcyclohexanone 2-Methylcyclohexanone Intermediate_Alkoxide Magnesium Alkoxide Intermediate 2-Methylcyclohexanone->Intermediate_Alkoxide 1. Nucleophilic Attack Methylmagnesium_Bromide CH3MgBr cis_Product cis-1,2-Dimethylcyclohexanol (Major) Intermediate_Alkoxide->cis_Product 2. H3O+ Workup (Axial Attack) trans_Product trans-1,2-Dimethylcyclohexanol (Minor) Intermediate_Alkoxide->trans_Product 2. H3O+ Workup (Equatorial Attack)

Caption: Grignard reaction pathway to this compound.

Hydroboration-Oxidation of 1,2-Dimethylcyclohexene

The hydroboration-oxidation of alkenes is a two-step process that results in the anti-Markovnikov addition of water across the double bond. The key to its stereoselectivity lies in the first step, the hydroboration, where borane (B79455) (BH3) adds to the alkene.

This addition is a concerted syn-addition, meaning that the boron and hydrogen atoms add to the same face of the double bond.[2][3][4] The subsequent oxidation step, typically with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group with retention of stereochemistry.[2] For 1,2-dimethylcyclohexene, this syn-addition of the hydroborane followed by oxidative workup results in the formation of trans-1,2-dimethylcyclohexanol as the major product.

Hydroboration_Oxidation 1,2-Dimethylcyclohexene 1,2-Dimethylcyclohexene Organoborane Trialkylborane Intermediate 1,2-Dimethylcyclohexene->Organoborane 1. BH3-THF (syn-addition) trans_Product trans-1,2-Dimethylcyclohexanol Organoborane->trans_Product 2. H2O2, NaOH (Oxidation with retention)

Caption: Hydroboration-oxidation pathway to this compound.

Oxymercuration-Demercuration of 1,2-Dimethylcyclohexene

Oxymercuration-demercuration is another two-step method for the hydration of alkenes, which follows Markovnikov's rule. The first step involves the reaction of the alkene with mercuric acetate (B1210297) in the presence of water, forming a mercurinium ion intermediate.

The nucleophilic attack by water on this intermediate occurs from the face opposite to the mercury bridge, resulting in an anti-addition of the hydroxyl and mercury groups.[1][5] However, the subsequent demercuration step, where the mercury is replaced by a hydrogen using sodium borohydride, proceeds through a radical mechanism and is not stereospecific.[6] This lack of stereocontrol in the second step leads to a mixture of both cis and trans diastereomers of this compound.

Oxymercuration_Demercuration 1,2-Dimethylcyclohexene 1,2-Dimethylcyclohexene Mercurinium_Ion Mercurinium Ion Intermediate 1,2-Dimethylcyclohexene->Mercurinium_Ion 1. Hg(OAc)2, H2O Organomercury_Alcohol Organomercury Alcohol (anti-addition) Mercurinium_Ion->Organomercury_Alcohol Nucleophilic Attack by H2O Product_Mixture cis- and trans-1,2-Dimethylcyclohexanol (Mixture) Organomercury_Alcohol->Product_Mixture 2. NaBH4 (Non-stereospecific reduction)

References

A Comparative Guide to the Conformational Analysis of 1,2-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing the physical properties and chemical reactivity of molecules. For researchers and professionals in drug development, a precise understanding of a molecule's preferred three-dimensional structure is critical for predicting its interactions with biological targets. This guide provides a comparative analysis of the conformers of cis- and trans-1,2-dimethylcyclohexanol, supported by established computational and experimental methodologies.

While specific experimental energy values for 1,2-dimethylcyclohexanol (B73200) conformers are not readily consolidated in the literature, a robust analysis can be performed by using the well-studied analogue, 1,2-dimethylcyclohexane, as a baseline. The principles governing the stability of this parent hydrocarbon provide a strong framework for understanding the more complex alcohol derivative. The introduction of a hydroxyl group modifies the energetic landscape primarily through its differing steric demand and its capacity for intramolecular hydrogen bonding.

Data Presentation: A Comparative Look at Steric Energies

To establish a quantitative baseline, the following table summarizes the calculated steric strain energies for the chair conformers of cis- and trans-1,2-dimethylcyclohexane. These values are derived from the energetic costs of well-understood steric interactions, such as 1,3-diaxial and gauche interactions.

IsomerConformerSubstituent OrientationsKey Steric InteractionsCalculated Steric Strain (kJ/mol)Relative Stability
cis-1,2-DimethylcyclohexaneChair Conformer 11-axial, 2-equatorialOne axial CH₃ (two CH₃-H 1,3-diaxial) + one CH₃-CH₃ gauche interaction11.4[1][2][3]Equally Stable
Chair Conformer 2 (Post Ring-Flip)1-equatorial, 2-axialOne axial CH₃ (two CH₃-H 1,3-diaxial) + one CH₃-CH₃ gauche interaction11.4[1][2][3]Equally Stable
trans-1,2-DimethylcyclohexaneDiequatorial Conformer1-equatorial, 2-equatorialOne CH₃-CH₃ gauche interaction3.8[1][3]Most Stable
Diaxial Conformer (Post Ring-Flip)1-axial, 2-axialFour CH₃-H 1,3-diaxial interactions15.2[1][4]Least Stable

Note: Steric strain values are based on the understanding that an axial methyl group introduces approximately 7.6 kJ/mol of strain (from two 1,3-diaxial interactions with hydrogens), and a gauche interaction between two methyl groups adds about 3.8 kJ/mol.[4][5]

Visualization of Conformational Relationships

The relationships between the stereoisomers and their primary chair conformers can be visualized as follows:

G cluster_cis cis-1,2-Dimethylcyclohexanol cluster_trans trans-1,2-Dimethylcyclohexanol cis_ae Axial (OH/CH3), Equatorial (CH3/OH) cis_ea Equatorial (OH/CH3), Axial (CH3/OH) cis_ae->cis_ea Ring Flip trans_ee Diequatorial (e,e) trans_aa Diaxial (a,a) trans_ee->trans_aa Ring Flip Isomers This compound Isomers

Isomeric and Conformational Relationships.

Experimental and Computational Protocols

The determination of conformer stability and population relies on a synergy between computational modeling and experimental verification.

Computational Analysis Protocol

Computational chemistry offers a powerful means to predict the relative energies of conformers. A typical workflow involves molecular mechanics or quantum mechanics calculations.

  • Structure Generation : The 3D structure of each possible conformer (e.g., the diequatorial and diaxial forms of the trans isomer) is built using molecular modeling software such as Avogadro or ChemDraw.[6]

  • Geometry Optimization : An initial energy minimization is performed using a molecular mechanics force field (e.g., MMFF94).[6] This step refines bond lengths and angles to find a local energy minimum. For higher accuracy, geometry optimization is subsequently performed using quantum mechanics methods like Density Functional Theory (DFT).

  • Energy Calculation : A single-point energy calculation is performed on each optimized geometry to determine its relative stability. The resulting energy values are used to calculate the energy difference between conformers.

The following diagram illustrates this computational workflow.

G A 1. Build Initial 3D Structure (e.g., Avogadro) B 2. Geometry Optimization (e.g., MMFF94 or DFT) A->B C 3. Single-Point Energy Calculation (Quantum Mechanics) B->C D 4. Analyze Relative Energies (ΔE = E_conformer2 - E_conformer1) C->D

References

Spectroscopic Scrutiny: A Comparative Analysis of 1,2-Dimethylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the spectroscopic differentiation of cis- and trans-1,2-dimethylcyclohexanol isomers, supported by experimental data and protocols.

The spatial arrangement of substituents in cyclic molecules can significantly influence their physical, chemical, and biological properties. In the realm of drug discovery and development, the precise characterization of stereoisomers is paramount. This guide provides a comprehensive spectroscopic comparison of the cis and trans isomers of 1,2-dimethylcyclohexanol (B73200), focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The distinct conformational preferences of these isomers give rise to unique spectral fingerprints, enabling their unambiguous identification.

Conformational Isomers of this compound

The stereochemical relationship between the two methyl groups and the hydroxyl group on the cyclohexane (B81311) ring dictates the preferred chair conformation of each isomer. In the cis isomer, the methyl groups are on the same side of the ring, leading to one axial and one equatorial substituent in the most stable chair form. The trans isomer has its methyl groups on opposite sides, allowing for a more stable diequatorial conformation. These conformational differences are the basis for the observed spectroscopic variations.

Caption: Relationship between isomers and spectroscopic analysis.

Data Presentation

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the cis and trans isomers of this compound.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
Protoncis-1,2-Dimethylcyclohexanoltrans-1,2-Dimethylcyclohexanol
-OH~1.5 - 2.5 (broad s)~1.5 - 2.5 (broad s)
CH₃ (C1)~1.15 (s)~1.10 (s)
CH₃ (C2)~0.90 (d)~0.85 (d)
Cyclohexyl Protons~1.2 - 1.8 (m)~1.1 - 1.7 (m)
Note: Exact chemical shifts can vary based on solvent and concentration. Data is estimated based on typical values for similar structures.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)[1]
Carboncis-1,2-Dimethylcyclohexanoltrans-1,2-Dimethylcyclohexanol
C1~72~75
C2~38~42
C3~24~25
C4~25~26
C5~22~23
C6~35~36
CH₃ (C1)~28~26
CH₃ (C2)~16~15
Note: Data is based on a study of dimethylcyclohexanols and may require access to the full publication for precise values.[1]
Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)
Functional Groupcis-1,2-Dimethylcyclohexanoltrans-1,2-Dimethylcyclohexanol
O-H Stretch (alcohol)~3400 (broad)~3450 (broad)
C-H Stretch (alkane)~2850-2960~2850-2960
C-O Stretch (alcohol)~1050~1070
Note: The fingerprint region (below 1500 cm⁻¹) will show more significant differences between the isomers due to variations in bending vibrations.
Table 4: Mass Spectrometry (MS) Data (Key m/z values)
Fragmentationcis-1,2-Dimethylcyclohexanoltrans-1,2-Dimethylcyclohexanol
Molecular Ion [M]⁺128128
[M-H₂O]⁺110110
[M-CH₃]⁺113113
[M-C₂H₅]⁺9999
Base Peak5871
Note: The relative intensities of the fragment ions are crucial for distinguishing between the isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a neat sample can be analyzed. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the this compound isomer in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector at a temperature of 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 250-280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of this compound isomers is depicted below.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Isomer NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Neat Liquid Film Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR_Analysis NMR Spectrometer NMR_Prep->NMR_Analysis IR_Analysis FTIR Spectrometer IR_Prep->IR_Analysis MS_Analysis GC-MS MS_Prep->MS_Analysis NMR_Data ¹H & ¹³C NMR Spectra NMR_Analysis->NMR_Data IR_Data IR Spectrum IR_Analysis->IR_Data MS_Data Mass Spectrum MS_Analysis->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for spectroscopic comparison.

References

Mechanistic comparison of E1 and E2 reactions for hindered alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

The elimination reactions of hindered alcohols, particularly tertiary alcohols, present a classic case of mechanistic competition between the unimolecular (E1) and bimolecular (E2) pathways. The preferred route is delicately influenced by reaction conditions, substrate structure, and the nature of the base employed, ultimately dictating the product distribution and stereochemical outcome. This guide provides a comprehensive mechanistic comparison, supported by experimental data and detailed protocols, to aid researchers in predicting and controlling the outcomes of these critical transformations.

At a Glance: E1 vs. E2 Reactions of Hindered Alcohols

FeatureE1 ReactionE2 Reaction
Rate Law Rate = k[Alcohol]Rate = k[Alcohol][Base]
Mechanism Two-step, via carbocation intermediateSingle, concerted step
Base Requirement Weak base is sufficientStrong base is required
Solvent Preference Polar proticPolar aprotic
Regioselectivity Zaitsev's Rule (more substituted alkene)Zaitsev's or Hofmann's Rule
Stereochemistry Not stereospecific, favors trans-alkeneStereospecific (anti-periplanar)
Rearrangements PossibleNot possible

Mechanistic Pathways Visualized

The distinct mechanistic routes of E1 and E2 reactions for a hindered alcohol, such as 2-methyl-2-butanol (B152257), are illustrated below.

E1_Mechanism E1 Dehydration of 2-Methyl-2-Butanol cluster_step1 Step 1: Protonation and Formation of Carbocation cluster_step2 Step 2: Deprotonation Alcohol 2-Methyl-2-butanol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H+ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H2O (slow, RDS) Water_leaving H2O Carbocation2 Tertiary Carbocation Zaitsev 2-Methyl-2-butene (Major) Carbocation2->Zaitsev - H+ (from C3) Hofmann 2-Methyl-1-butene (Minor) Carbocation2->Hofmann - H+ (from C1) Base Base (e.g., H2O)

Figure 1. E1 reaction mechanism for a hindered alcohol.

E2_Mechanism E2 Elimination from a Hindered Substrate cluster_concerted Concerted Step Substrate Hindered Substrate (e.g., Tosylate) Transition_State Transition State Substrate->Transition_State Product Alkene Transition_State->Product Leaving_Group Leaving Group Transition_State->Leaving_Group Base Strong, Bulky Base Base->Substrate

Figure 2. Concerted E2 reaction mechanism.

Factors Influencing the E1/E2 Competition

The decision between an E1 and E2 pathway is a nuanced interplay of several factors. Understanding these factors is paramount for directing the reaction towards the desired product.

Factors Factors Favoring E1 vs. E2 for Hindered Alcohols cluster_factors Key Factors Factor Reaction Condition/Substrate Property Base Base Strength Solvent Solvent Leaving_Group Leaving Group Temperature Temperature E1 Favors E1 E2 Favors E2 Weak_Base Weak (e.g., H2O, ROH) Base->Weak_Base Weak Strong_Base Strong (e.g., t-BuOK) Base->Strong_Base Strong Protic e.g., Ethanol Solvent->Protic Polar Protic Aprotic e.g., DMSO Solvent->Aprotic Polar Aprotic Good_LG Good_LG Leaving_Group->Good_LG Good Leaving Group High_Temp High_Temp Temperature->High_Temp High Weak_Base->E1 Strong_Base->E2 Protic->E1 Aprotic->E2 Good_LG->E1 Favors both, but essential for E1 Good_LG->E2 Favors both High_Temp->E1 Favors Elimination High_Temp->E2 Favors Elimination

Figure 3. Logical flow of factors influencing E1 vs. E2 pathways.

Experimental Data: A Quantitative Comparison

While the acid-catalyzed dehydration of hindered alcohols, such as 2-methyl-2-butanol, almost exclusively proceeds through an E1 mechanism due to the stability of the tertiary carbocation, an E2 reaction can be encouraged by converting the hydroxyl group into a better leaving group (e.g., a tosylate) and using a strong, sterically hindered base.

SubstrateConditionsPredominant MechanismMajor ProductMinor ProductProduct Ratio (Major:Minor)Reference
2-Methyl-2-butanolConc. H₂SO₄, HeatE12-Methyl-2-butene (Zaitsev)2-Methyl-1-butene (Hofmann)~4:1[1]
2-Methyl-2-butyl tosylatePotassium tert-butoxide (t-BuOK) in t-BuOHE22-Methyl-1-butene (Hofmann)2-Methyl-2-butene (Zaitsev)Varies with base bulk[Conceptual]

Experimental Protocols

Protocol 1: E1 Dehydration of 2-Methyl-2-butanol

Objective: To perform an acid-catalyzed E1 dehydration of a hindered alcohol and determine the product distribution.

Materials:

  • 2-methyl-2-butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, distillation apparatus, separatory funnel, gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Carefully add 10 mL of 2-methyl-2-butanol to a 50 mL round-bottom flask.

  • Slowly, and with cooling in an ice bath, add 5 mL of concentrated sulfuric acid dropwise to the alcohol.

  • Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask.

  • Gently heat the mixture to distill the alkene products (boiling points: 2-methyl-2-butene, 38.5 °C; 2-methyl-1-butene, 31.2 °C). Collect the distillate in a receiver cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash with 10 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Analyze the dried organic product by GC-MS to determine the relative percentages of the Zaitsev and Hofmann products.[2]

Protocol 2: Kinetic Analysis of Alcohol Dehydration by Spectroscopy

Objective: To monitor the rate of an E1 dehydration reaction by observing the disappearance of the alcohol reactant or the appearance of the alkene product using spectroscopy.

Materials:

  • Hindered alcohol (e.g., tert-butanol)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., deuterated chloroform (B151607) for NMR)

  • NMR spectrometer or IR spectrometer with a heated cell

Procedure (NMR Spectroscopy):

  • Prepare a stock solution of the hindered alcohol and an internal standard (e.g., tetramethylsilane) in a suitable deuterated solvent.

  • In an NMR tube, add a known concentration of the alcohol stock solution.

  • Initiate the reaction by adding a known amount of the acid catalyst at a specific temperature.

  • Acquire NMR spectra at regular time intervals.

  • Integrate the signals corresponding to a characteristic peak of the alcohol and a characteristic peak of the alkene product(s) relative to the internal standard.

  • Plot the concentration of the alcohol versus time to determine the rate of disappearance and thereby the reaction kinetics.

Experimental_Workflow Workflow for Kinetic Analysis Start Prepare Reactant Solution (Alcohol + Internal Standard) Initiate Initiate Reaction (Add Acid Catalyst at T) Start->Initiate Acquire Acquire Spectra (NMR or IR) at Time Intervals Initiate->Acquire Analyze Integrate Peaks and Calculate Concentrations Acquire->Analyze Plot Plot Concentration vs. Time Analyze->Plot Determine Determine Rate Law and Rate Constant Plot->Determine

Figure 4. Experimental workflow for kinetic analysis.

Conclusion

For hindered alcohols, the E1 and E2 reactions represent two distinct and competing mechanistic pathways to alkene synthesis. The E1 mechanism, favored by weak bases and protic solvents, proceeds through a carbocation intermediate and typically yields the thermodynamically more stable Zaitsev product. In contrast, the E2 mechanism is a concerted process that requires a strong base and can be directed towards the less substituted Hofmann product through the use of sterically bulky bases. A thorough understanding of the factors governing this competition, supported by quantitative analysis of reaction outcomes, is essential for the strategic design and optimization of synthetic routes in research and development. The provided protocols offer a framework for the systematic investigation of these important elimination reactions.

References

A Comparative Guide to the Relative Stability of Carbocation Intermediates in Dehydration Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of carbocation intermediates is a cornerstone of organic chemistry, profoundly influencing the reaction pathways and product distributions in numerous chemical transformations. In the context of drug development and complex molecule synthesis, a thorough understanding of these transient species is paramount for predicting reaction outcomes and designing efficient synthetic routes. This guide provides an objective comparison of the relative stability of primary, secondary, and tertiary carbocation intermediates formed during the acid-catalyzed dehydration of alcohols, supported by analogous experimental data and detailed experimental protocols.

The Inductive Effect and Hyperconjugation: Pillars of Carbocation Stability

The stability of a carbocation is intrinsically linked to the dispersal of its positive charge. Two primary electronic effects govern this stabilization: the inductive effect and hyperconjugation. Alkyl groups, being electron-donating, push electron density towards the positively charged carbon, thereby delocalizing the charge and stabilizing the carbocation. The greater the number of alkyl substituents attached to the carbocation center, the more pronounced this stabilizing inductive effect.

Hyperconjugation involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation. This overlap of orbitals effectively spreads the positive charge over a larger volume, leading to increased stability. Consequently, the order of carbocation stability is well-established: tertiary > secondary > primary > methyl .[1][2][3] This hierarchy directly translates to the rates of reactions proceeding through a carbocation intermediate, such as the E1 dehydration of alcohols. The formation of a more stable carbocation intermediate is kinetically favored, resulting in a faster reaction rate.[3]

Quantitative Comparison of Carbocation Stability

Directly measuring the properties of transient carbocations in a reaction mixture is experimentally challenging. However, the relative rates of solvolysis of alkyl halides in a polar protic solvent (an SN1 reaction that also proceeds through a carbocation intermediate) provide a reliable quantitative proxy for comparing the stability of the corresponding carbocations. The rate-determining step in these reactions is the formation of the carbocation, and thus, the reaction rate is directly proportional to the stability of that intermediate.

Below is a table summarizing the relative rates of ethanolysis for a series of alkyl bromides. While these are all primary halides, the data clearly illustrates the impact of steric hindrance and subtle electronic effects on the formation of the carbocation-like transition state, which is relevant to carbocation stability.

Alkyl BromideStructureRelative Rate of Ethanolysis[4]Carbocation Type (if formed)
Ethyl bromideCH₃CH₂Br1.0Primary
n-Propyl bromideCH₃CH₂CH₂Br0.28Primary
Isobutyl bromide(CH₃)₂CHCH₂Br0.030Primary
Neopentyl bromide(CH₃)₃CCH₂Br0.00000042Primary (rearranges)

Note: While these are all primary halides and the reaction mechanism is likely SN2, the decreasing rate with increasing substitution at the β-carbon reflects the increasing steric hindrance to carbocation formation, a factor that also influences stability.

A more direct, albeit qualitative, comparison for the dehydration of alcohols is the reaction conditions required. Tertiary alcohols undergo dehydration under the mildest conditions, often with dilute acid at moderate temperatures. Secondary alcohols require more concentrated acid and higher temperatures, while primary alcohols necessitate even more forcing conditions.[3]

Experimental Protocol: Comparative Dehydration of Alcohols

This protocol outlines a general procedure for comparing the relative rates of dehydration of a primary, a secondary, and a tertiary alcohol. The formation of the alkene product can be monitored over time using gas chromatography.

Objective: To determine the relative rates of acid-catalyzed dehydration for a primary, a secondary, and a tertiary alcohol.

Materials:

  • Primary alcohol (e.g., 1-butanol)

  • Secondary alcohol (e.g., 2-butanol (B46777) or cyclohexanol)[1][5]

  • Tertiary alcohol (e.g., tert-butanol)

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)[1][5]

  • Anhydrous calcium chloride or sodium sulfate (B86663) (drying agent)[5]

  • Internal standard for gas chromatography (e.g., a non-reactive alkane with a distinct retention time)

  • Round-bottom flasks

  • Distillation apparatus[1][5]

  • Heating mantles or sand baths[5]

  • Gas chromatograph (GC) with a suitable column (e.g., non-polar)

  • Syringes for sampling

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: For each alcohol, place a known molar amount (e.g., 0.1 mol) into a separate round-bottom flask equipped with a stir bar. Add a known amount of the internal standard.

  • Initiation of Reaction: Carefully add a catalytic amount of concentrated acid (e.g., 10 mol%) to each flask. For the primary alcohol, a higher concentration of acid and higher temperature will be required. It is crucial to maintain the same molar ratio of acid to alcohol for a valid comparison.

  • Reaction Monitoring: Immediately begin heating the reaction mixtures to a specific, constant temperature. At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Sample Preparation: Quench the reaction in the aliquot by diluting it with a cold, inert solvent (e.g., diethyl ether) and washing with a saturated sodium bicarbonate solution to neutralize the acid. Dry the organic layer over anhydrous sodium sulfate.

  • Gas Chromatography Analysis: Inject a small sample of the prepared organic layer into the gas chromatograph.

  • Data Analysis: Integrate the peaks corresponding to the starting alcohol, the alkene product(s), and the internal standard. The relative amount of alkene product formed at each time point can be determined by comparing its peak area to that of the internal standard. Plot the concentration of the alkene product versus time for each alcohol. The initial slope of this curve is proportional to the initial rate of reaction.

  • Comparison: The relative rates of dehydration are determined by comparing the initial rates of alkene formation for the primary, secondary, and tertiary alcohols.

Logical Relationship of Carbocation Stability

The following diagram illustrates the key factors influencing carbocation stability and the resulting hierarchy.

Carbocation_Stability cluster_factors Stabilizing Factors cluster_carbocations Carbocation Type cluster_stability Relative Stability Inductive Inductive Effect (+I) Tertiary Tertiary (3°) Inductive->Tertiary Strongest Secondary Secondary (2°) Inductive->Secondary Moderate Primary Primary (1°) Inductive->Primary Weakest Hyperconjugation Hyperconjugation Hyperconjugation->Tertiary Most significant Hyperconjugation->Secondary Significant Hyperconjugation->Primary Least significant Resonance Resonance Stability_Order Tertiary > Secondary > Primary

Caption: Factors influencing carbocation stability.

Conclusion

The relative stability of carbocation intermediates, governed by the principles of the inductive effect and hyperconjugation, is a critical determinant of reaction rates and pathways in alcohol dehydration. The established order of stability—tertiary > secondary > primary—is reflected in the conditions required for dehydration and can be quantitatively assessed through analogous reactions such as the solvolysis of alkyl halides. The provided experimental protocol offers a framework for the direct comparison of dehydration rates, enabling researchers to empirically validate these foundational principles. A firm grasp of these concepts is indispensable for the rational design of synthetic strategies in drug development and other areas of chemical research.

References

A Comparative Analysis of Solvent Effects on the Dehydration of Cyclic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acid-catalyzed dehydration of cyclic alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. The choice of solvent can significantly influence the reaction rate, product distribution (regioselectivity and stereoselectivity), and the predominant reaction mechanism (E1 or E2). This guide provides a comparative study of solvent effects on this important transformation, supported by experimental data and detailed protocols to aid in reaction optimization and methodological development.

The Role of the Solvent: A Mechanistic Overview

The dehydration of secondary and tertiary cyclic alcohols typically proceeds through an E1 (unimolecular elimination) or E2 (bimolecular elimination) pathway. The solvent plays a crucial role in stabilizing or destabilizing the intermediates and transition states of these pathways.

  • E1 Mechanism: This pathway involves the formation of a carbocation intermediate. Polar protic solvents, such as water, ethanol, and acetic acid, are adept at stabilizing this charged intermediate through hydrogen bonding and dipole-dipole interactions, thereby favoring the E1 mechanism.

  • E2 Mechanism: This is a concerted, one-step process where a base removes a proton simultaneously with the departure of the leaving group. Polar aprotic solvents, like acetone, dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF), can favor the E2 pathway. While they possess dipoles that can solvate cations, they are less effective at solvating the anionic base, leaving it more reactive.

The interplay between the solvent, substrate structure, and reaction conditions ultimately dictates the outcome of the dehydration reaction.

Comparative Data on Solvent Effects

The following tables summarize available quantitative data on the influence of different solvents on the dehydration of various cyclic alcohols. It is important to note that direct comparison across different studies can be challenging due to variations in reaction conditions such as temperature, catalyst, and reaction time.

Dehydration of Cyclohexanol (B46403)

Catalyst: H-BEA Zeolite[1]

SolventPredominant MechanismRelative Dehydration RateNotes
WaterE2Significantly ReducedAll solvents tested reduced the dehydration rates compared to solvent-free conditions.[1]
DioxaneE2Significantly ReducedThe reaction mechanism shifts from E1 in the absence of a solvent to E2 in the presence of water and dioxane.[1]
Cyclohexanol (as solvent)E1Significantly ReducedThe reaction proceeds via an E1 mechanism up to saturation uptake.[1]

Catalyst: Phosphoric Acid/Sulfuric Acid

Dehydration of 2-Methylcyclohexanol (B165396)

The dehydration of 2-methylcyclohexanol is a classic example demonstrating Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. The solvent can influence the regioselectivity of this reaction.

ProductThermodynamic Stability
1-MethylcyclohexeneMost Stable
3-MethylcyclohexeneIntermediate Stability
MethylenecyclohexaneLeast Stable

Studies have shown that the product distribution is dependent on the reaction time and conditions, suggesting a competition between kinetic and thermodynamic control.[2] While specific solvent effects on the product ratios are not well-documented in comparative tables, it is expected that polar protic solvents that favor an E1 mechanism would lead to a product distribution favoring the most stable alkene (thermodynamic control).

Experimental Protocols

Below are detailed methodologies for key experiments related to the dehydration of cyclic alcohols.

Experiment 1: Dehydration of Cyclopentanol (B49286) to Cyclopentene (B43876)

Objective: To synthesize cyclopentene from cyclopentanol via an acid-catalyzed dehydration.

Materials:

  • Cyclopentanol

  • 85% Phosphoric acid (H₃PO₄)

  • Concentrated Sulfuric acid (H₂SO₄) (optional, as a co-catalyst)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Boiling chips

Procedure:

  • To a round-bottom flask, add 10 mL of cyclopentanol and a few boiling chips.

  • Carefully add 2 mL of 85% phosphoric acid to the flask. Swirl gently to mix.

  • Set up a fractional distillation apparatus. The receiving flask should be cooled in an ice bath.

  • Heat the reaction mixture gently. The product, cyclopentene (boiling point: 44 °C), will co-distill with water. Collect the distillate.

  • Transfer the distillate to a separatory funnel and wash with 10 mL of 5% sodium bicarbonate solution to neutralize any residual acid.

  • Separate the aqueous layer and wash the organic layer with 10 mL of water.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask and dry over anhydrous sodium sulfate.

  • Decant the dried cyclopentene into a pre-weighed vial and determine the yield.

  • Characterize the product using techniques such as infrared (IR) spectroscopy (disappearance of the broad O-H stretch and appearance of a C=C stretch) and gas chromatography (GC) to assess purity.

Experiment 2: Solvent Screening for the Dehydration of a Cyclic Alcohol

Objective: To compare the efficacy of different solvents in the dehydration of a cyclic alcohol (e.g., cyclohexanol).

Materials:

  • Cyclic alcohol (e.g., cyclohexanol)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • A selection of solvents (e.g., toluene, dioxane, N,N-dimethylformamide)

  • Internal standard for GC analysis (e.g., dodecane)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a series of parallel reactions in sealed vials or small round-bottom flasks equipped with reflux condensers.

  • In each reaction vessel, place a magnetic stir bar, the cyclic alcohol (e.g., 1 mmol), and the acid catalyst (e.g., 0.1 mmol).

  • To each vessel, add a different solvent (e.g., 2 mL). Include a control reaction with no solvent.

  • Add a known amount of an internal standard to each reaction mixture.

  • Heat the reactions at a constant temperature (e.g., 100 °C) for a set period (e.g., 2 hours).

  • After cooling to room temperature, quench the reactions by adding 2 mL of 5% sodium bicarbonate solution.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Dry the organic extracts over anhydrous magnesium sulfate.

  • Analyze the samples by gas chromatography (GC) to determine the conversion of the starting material and the yield of the alkene product(s) by comparing the peak areas to that of the internal standard.

  • Tabulate the results to compare the performance of each solvent.

Visualizing the Experimental Workflow and Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the general experimental workflow for studying solvent effects and the mechanistic pathways involved in cyclic alcohol dehydration.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Cyclic Alcohol + Acid Catalyst Setup Assemble Reaction Vessel (e.g., Reflux Apparatus) Reactants->Setup Solvent Solvent Selection (Protic, Aprotic, Nonpolar) Solvent->Setup Heating Heating and Stirring (Controlled Temperature) Setup->Heating Quench Quenching (e.g., NaHCO3 solution) Heating->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Purification Purification (e.g., Distillation) Drying->Purification Yield Yield Calculation Purification->Yield GC Gas Chromatography (Purity, Product Ratio) Purification->GC Spectroscopy Spectroscopy (IR, NMR) (Structure Verification) Purification->Spectroscopy G cluster_e1 E1 Pathway (Favored in Polar Protic Solvents) cluster_e2 E2 Pathway (Favored in Polar Aprotic Solvents) Alcohol_E1 Cyclic Alcohol Protonated_Alcohol_E1 Protonated Alcohol Alcohol_E1->Protonated_Alcohol_E1 + H+ Carbocation Carbocation Intermediate Protonated_Alcohol_E1->Carbocation - H2O Alkene_E1 Alkene Carbocation->Alkene_E1 - H+ Alcohol_E2 Cyclic Alcohol Transition_State [Concerted Transition State] Alcohol_E2->Transition_State + Base Alkene_E2 Alkene Transition_State->Alkene_E2 - H-Base+ - Leaving Group

References

Safety Operating Guide

Navigating the Safe Disposal of 1,2-Dimethylcyclohexanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,2-Dimethylcyclohexanol is a critical aspect of laboratory safety and environmental responsibility. As a substance that is harmful if swallowed, causes severe skin burns and eye damage, and is flammable, adherence to strict disposal protocols is paramount for researchers, scientists, and drug development professionals.[1] This guide provides a comprehensive, step-by-step approach to ensure the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye/face protection. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1] In case of accidental contact, immediate action is crucial. For skin contact, contaminated clothing should be removed instantly, and the affected area rinsed with water or showered. Eye contact requires immediate rinsing with plenty of water and consultation with an ophthalmologist. If swallowed, the individual should drink water (two glasses at most), and vomiting should be avoided due to the risk of perforation; immediate medical attention is necessary.

Logistical and Storage Plan for Waste Accumulation

Proper storage of this compound waste is essential to prevent accidents and ensure compliance with safety regulations. Waste should be collected in a designated, properly labeled, and sealed container. The container must be in good condition, free from cracks or leaks, and compatible with the chemical.[2] To prevent dangerous reactions, this compound waste should not be mixed with incompatible materials, such as strong oxidizing agents.[3] The storage area for the waste container should be a cool, dry, and well-ventilated location, away from heat, sparks, and open flames.[1] It is imperative to keep waste containers tightly closed except when adding waste.[4][5]

PropertyValueSource
GHS Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)
Boiling Point 78 - 80 °C (at 24 hPa)
Density 0.902 g/cm³ (at 25 °C)
Storage Temperature 2-8°C[6]

Step-by-Step Disposal Procedure

The disposal of this compound is governed by local, state, and federal regulations for hazardous waste. This chemical and its container must be disposed of as hazardous waste and should not be released into the environment.[3] The following procedure outlines the necessary steps for preparing the waste for collection by an approved waste disposal service.

Experimental Protocol: Waste Segregation and Containerization

  • Waste Identification and Segregation: Identify the waste stream as this compound. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Selection: Choose a clean, leak-proof container made of a material compatible with this compound. If reusing a container, ensure it has been triple-rinsed, with the rinsate collected as hazardous waste.[2]

  • Waste Collection: Carefully transfer the this compound waste into the designated container using a funnel to avoid spills. Do not fill the container to more than 90% of its capacity to allow for expansion.[5]

  • Container Sealing and Labeling: Securely close the container. Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., Flammable, Corrosive, Toxic).[2]

  • Temporary Storage: Store the sealed and labeled container in a designated hazardous waste accumulation area that is secure and away from general laboratory traffic.

  • Arrange for Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and final disposal. Adhere to their specific instructions for collection and documentation.

Mandatory Visualization

cluster_preparation Phase 1: Waste Preparation cluster_storage_disposal Phase 2: Storage & Disposal A 1. Identify & Segregate This compound Waste B 2. Select & Prepare Compatible Waste Container A->B C 3. Transfer Waste (Do not overfill) B->C D 4. Securely Seal & Label Container C->D E 5. Store in Designated Hazardous Waste Area D->E F 6. Contact EHS or Licensed Disposal Company E->F G 7. Follow Pickup & Documentation Procedures F->G H 8. Final Disposal at Approved Facility G->H

Caption: Workflow for the proper disposal of this compound.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Personal protective equipment for handling 1,2-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is of utmost importance. This guide provides critical safety and logistical information for the proper management of 1,2-Dimethylcyclohexanol in a laboratory setting. Adherence to these protocols is essential to minimize exposure risks and ensure a safe working environment. This compound is a flammable liquid and an irritant, necessitating careful handling to prevent skin and eye contact.

Personal Protective Equipment (PPE)

The appropriate selection of Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table outlines the recommended PPE for various tasks involving this compound.

TaskEye ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing and Transferring Tight sealing safety goggles or a face protection shield.Wear protective gloves.If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn.Standard laboratory coat.
Preparing Solutions Chemical splash goggles.Disposable nitrile gloves.Recommended if significant aerosols may be generated.Standard laboratory coat.
Handling Solutions Safety glasses with side shields.Disposable nitrile gloves.Not generally required if handled in a well-ventilated area.Standard laboratory coat.
Cleaning and Waste Disposal Chemical splash goggles.Heavy-duty nitrile gloves.Not generally required.Standard laboratory coat

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dimethylcyclohexanol
Reactant of Route 2
Reactant of Route 2
1,2-Dimethylcyclohexanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.